molecular formula C13H18FNO B1377582 (1-Benzyl-4-fluoropiperidin-3-YL)methanol CAS No. 1356338-80-1

(1-Benzyl-4-fluoropiperidin-3-YL)methanol

Cat. No.: B1377582
CAS No.: 1356338-80-1
M. Wt: 223.29 g/mol
InChI Key: VUSIMSUGLBODCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-benzyl-4-fluoropiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSIMSUGLBODCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Benzyl-4-fluoropiperidin-3-YL)methanol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

This compound is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl group on the nitrogen, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position makes it a valuable and versatile building block for the synthesis of complex molecular architectures.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly sought after in drug discovery programs.[1]

  • Chemical Name: this compound

  • CAS Number: 1356338-80-1[2][3][4]

  • Molecular Formula: C₁₃H₁₈FNO[2]

  • Molecular Weight: 223.29 g/mol [2]

Physicochemical Properties

The properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1356338-80-1[2][3][4]
Molecular Formula C₁₃H₁₈FNO[2]
Molecular Weight 223.2865[2]
Purity ≥95%[2][3]
Appearance Typically a solid or oilGeneric
Solubility Soluble in common organic solvents like Dichloromethane and Methanol[5]

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available piperidone precursor, which undergoes sequential benzylation, fluorination, and reduction.

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A 1. N-Benzylation Int1 1-Benzyl-4-piperidone A->Int1 Benzyl Bromide, K₂CO₃, DMF B 2. Asymmetric Fluorination Int2 1-Benzyl-3-fluoro-4-piperidone B->Int2 NFSI, Cinchona Alkaloid Catalyst C 3. Stereoselective Reduction End This compound C->End NaBH₄ or LiAlH₄, Methanol/THF D 4. Purification Start N-Boc-4-Piperidone Start->A Benzyl Bromide, K₂CO₃, DMF Int1->B NFSI, Cinchona Alkaloid Catalyst Int2->C NaBH₄ or LiAlH₄, Methanol/THF End->D Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Benzylation of 4-Piperidone The synthesis begins with the protection of the piperidine nitrogen with a benzyl group. This is a standard and robust transformation.

  • Rationale: The benzyl group is a stable protecting group that can be removed later via hydrogenolysis if necessary. Its installation is typically high-yielding. N-benzyl-4-piperidone is a crucial intermediate for many piperidine-based pharmaceuticals.[6]

  • Protocol:

    • To a solution of 4-piperidone hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 65°C and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.[7]

Step 2: Asymmetric Fluorination This critical step introduces the fluorine atom stereoselectively. Modern organocatalytic methods are preferred for their high efficiency and enantioselectivity.

  • Rationale: Enantioselective fluorination using a chiral catalyst, such as a modified cinchona alkaloid, allows for the precise installation of the fluorine atom. This is crucial as the stereochemistry of fluorine can dramatically impact biological activity.[1]

  • Protocol:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a modified cinchona alkaloid catalyst (e.g., a derivative of quinine or quinidine, 0.1 eq).

    • Cool the mixture to 0°C and add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise.

    • Allow the reaction to stir at 0°C to room temperature for 24-48 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, dry, and concentrate. Purify via silica gel chromatography to isolate the desired 1-benzyl-3-fluoro-4-piperidone.

Step 3: Stereoselective Reduction of the Ketone The final step involves the reduction of the ketone to the primary alcohol.

  • Rationale: The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically leading to the thermodynamically favored product. For more challenging reductions, lithium aluminium hydride (LiAlH₄) can be employed.[8]

  • Protocol:

    • Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol or tetrahydrofuran (THF) at 0°C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) slowly in portions.

    • Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature.

    • Monitor for completion by TLC.

    • Carefully quench the reaction by adding water or a dilute acid solution.

    • Extract the product with an organic solvent, dry the combined extracts, and concentrate to yield the crude product.

Step 4: Purification Final purification is achieved through standard laboratory techniques.

  • Rationale: Column chromatography is essential to remove any unreacted starting materials, byproducts, and diastereomers, ensuring a high purity (≥95%) of the final compound.

  • Protocol:

    • Load the crude product onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl aromatic protons (7.2-7.4 ppm), benzylic CH₂ (approx. 3.5 ppm), hydroxymethyl CH₂OH (approx. 3.6-3.8 ppm), and complex multiplets for the piperidine ring protons. The proton adjacent to the fluorine will show characteristic splitting (JH-F).
¹³C NMR Aromatic carbons (127-140 ppm), benzylic carbon (~63 ppm), hydroxymethyl carbon (~65 ppm), and piperidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant (¹JC-F).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 224.14.
HPLC A single major peak indicating ≥95% purity.
General Analytical Workflow

G A Synthesized Product B Dissolve in CDCl₃ or DMSO-d₆ A->B E Dissolve in Acetonitrile/Water A->E C ¹H & ¹³C NMR Spectroscopy B->C D Structure Confirmation C->D H Final QC Approval D->H F LC-MS Analysis E->F G Purity & Mass Verification F->G G->H

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the unique combination of its structural features.

  • Scaffold for Novel Therapeutics: The fluoropiperidine moiety is a key component in the design of novel drugs. The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing potency.

  • Intermediate for Complex Syntheses: This compound serves as a versatile starting point. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like amines or halides, enabling its incorporation into a wide range of target molecules.[8]

  • Probing Structure-Activity Relationships (SAR): In a drug development campaign, replacing a non-fluorinated piperidine analog with this compound allows researchers to systematically probe the effect of fluorination on biological activity, providing critical SAR data. Piperidine derivatives are widely used in the synthesis of medicines for various conditions, including cancer.[9]

Role in the Drug Discovery Pipeline

G A This compound (Building Block) B Functional Group Modification A->B C Coupling to Core Scaffold B->C D Library of Novel Compounds C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization E->F

Caption: The role of the title compound as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Keep away from sources of ignition.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[11]

References

  • (1-benzyl-4-fluoropiperidin-3-yl) Methanol | National Analytical Corporation. [Link]

  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | AdooQ BioScience. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors | Usiena AIR. [Link]

  • Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)
  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry | PubMed. [Link]

  • Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide | Semantic Scholar. [Link]

  • (1-BENZYLPIPERIDIN-4-YL)METHANOL | precisionFDA. [Link]

  • Preparation method of N-benzyl-4-piperidone | Google P
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase | PubMed Central. [Link]

Sources

An In-depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a benzyl-protected amine, a piperidine core, and a fluorine substituent, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, offering advantages in drug design. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and key technical data for this compound, serving as a vital resource for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

PropertyValueReference
IUPAC Name This compound
CAS Number 1356338-80-1[1]
Molecular Formula C₁₃H₁₈FNO[2][3]
Molecular Weight 223.29 g/mol [1][2]
Purity ≥95% (Commercially available)[1][3]
Chemical Structure:

synthesis_pathway start Commercially Available Piperidine Precursor step1 N-Benzylation start->step1 intermediate1 N-Benzyl Piperidine Derivative step1->intermediate1 step2 Fluorination intermediate1->step2 intermediate2 N-Benzyl-4-fluoropiperidine Derivative step2->intermediate2 step3 Functional Group Manipulation & Reduction intermediate2->step3 product This compound step3->product

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed):

This protocol is a conceptual outline based on similar syntheses. Researchers should optimize conditions based on their specific starting materials and laboratory capabilities.

Step 1: N-Benzylation of a suitable piperidine precursor.

  • Dissolve the chosen piperidine precursor in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate, to the solution.

  • Introduce benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture and monitor for completion using TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-benzylated intermediate.

Step 2: Electrophilic Fluorination.

  • The N-benzylated piperidine intermediate is dissolved in an appropriate solvent.

  • An electrophilic fluorinating agent, such as Selectfluor®, is added.

  • The reaction is stirred at a controlled temperature until the starting material is consumed.

  • The reaction is quenched and the fluorinated product is isolated and purified.

Rationale: The synthesis of fluorinated piperidines often involves the use of modern electrophilic fluorinating agents on a suitable enolate or enamine precursor.

Step 3: Functional Group Manipulation and Reduction.

  • Depending on the starting precursor, the functional group at the 3-position may need to be converted to an ester.

  • This ester is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • The reaction is carefully quenched, followed by workup and purification to yield the final product, this compound.

Rationale: The reduction of an ester to a primary alcohol is a standard and high-yielding transformation in organic synthesis.

Spectroscopic and Analytical Characterization (Predicted)

While specific data for this compound is not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds. Commercial suppliers like BLDpharm may provide actual spectra upon request. [2]

Technique Predicted Observations
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Singlet for the benzylic CH₂ (~3.5 ppm).- Signals for the piperidine ring protons, showing complex splitting patterns due to diastereotopicity and coupling with fluorine.- A doublet of doublets for the proton on the carbon bearing the fluorine atom.- Signals for the CH₂OH group.
¹³C NMR - Aromatic carbons of the benzyl group.- Benzylic carbon.- Piperidine ring carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.- Carbon of the CH₂OH group.
¹⁹F NMR - A single resonance, likely a multiplet, due to coupling with adjacent protons.
Mass Spec. - Expected molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 223.29.
IR - O-H stretching band for the alcohol (~3300-3400 cm⁻¹).- C-H stretching for aromatic and aliphatic groups.- C-F stretching band.

| HPLC/LC-MS | - A primary peak indicating the purity of the compound, with retention time dependent on the specific method. |

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheet for the structurally similar compound, [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methanol hydrochloride, the following precautions are strongly advised. [4]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [4]* Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4] * Wash skin thoroughly after handling. [4] * Use only in a well-ventilated area. [4] * Wear protective gloves, protective clothing, eye protection, and face protection. [4]* First Aid:

    • If on skin: Wash with plenty of soap and water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * In case of exposure or if you feel unwell, call a poison center or doctor. [4]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [4]

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules.

  • Lead Optimization: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, and can also increase binding affinity to target proteins through favorable electrostatic interactions.

  • CNS Drug Discovery: The piperidine moiety is a common feature in many centrally acting agents. The physicochemical properties of this fluorinated derivative make it a candidate for developing novel therapeutics targeting the central nervous system.

  • Bioisosteric Replacement: The fluorinated hydroxymethylpiperidine core can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound represents a key building block for the advancement of modern medicinal chemistry. While detailed experimental data in the public domain is limited, this guide provides a solid foundation for its use in research and development by outlining its chemical properties, proposing a viable synthetic strategy, and summarizing crucial safety and handling information based on structurally related compounds. As with any chemical substance, all handling and experimental work should be conducted by qualified personnel in a properly equipped laboratory setting.

References

  • Tradeindia. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3. [Link]

Sources

(1-Benzyl-4-fluoropiperidin-3-YL)methanol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol: Synthesis, Structure, and Potential Applications

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in a significant percentage of FDA-approved small-molecule drugs. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine into such scaffolds has become a powerful strategy to modulate key pharmacological properties.[5][6] Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[6] The combination of these two motifs in molecules like this compound creates a compound of significant interest for exploring new chemical space in drug development.

This guide provides a technical deep-dive into the molecular structure, a plausible stereoselective synthesis, methods for characterization, and the potential applications of this compound, aimed at professionals in pharmaceutical and chemical research.

Part 1: Molecular Structure and Stereochemical Considerations

The structure of this compound features a piperidine ring substituted at four positions. The benzyl group at the nitrogen (N1) is a common feature in CNS-active compounds, often influencing receptor affinity and pharmacokinetic profiles. The core of its chemical interest lies in the 3-methanol and 4-fluoro substitutions, which create two adjacent stereocenters (C3 and C4).

Diastereomers: cis and trans Isomers

The relative orientation of the fluorine atom and the hydroxymethyl group gives rise to two diastereomers:

  • cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on the same side of the piperidine ring.

  • trans-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on opposite sides of the ring.

Each of these diastereomers exists as a pair of enantiomers ((3R,4S)-cis, (3S,4R)-cis, (3R,4R)-trans, and (3S,4S)-trans). The stereochemistry is critical as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with chiral biological targets like enzymes and receptors.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the cis and trans isomers, the conformational equilibrium will be influenced by the steric bulk of the substituents and electronic effects, such as hyperconjugation involving the C-F bond.[5] Understanding the preferred conformation is crucial for predicting biological activity.

cluster_cis cis-Isomer Conformations cluster_trans trans-Isomer Conformations cis_eq_ax Axial Fluorine, Equatorial Methanol cis_ax_eq Equatorial Fluorine, Axial Methanol cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq Equatorial Fluorine, Equatorial Methanol trans_ax_ax Axial Fluorine, Axial Methanol trans_eq_eq->trans_ax_ax Ring Flip start 3-Fluoro-5-(methoxycarbonyl)pyridine intermediate1 1-Benzyl-3-fluoro-5-(methoxycarbonyl)pyridinium bromide start->intermediate1 Benzyl Bromide, Acetonitrile, 80°C intermediate2 1-Benzyl-3-fluoro-1,2,3,4-tetrahydropyridine-5-carboxylate intermediate1->intermediate2 NaBH4, Methanol, -20°C to 0°C intermediate3 cis-(1-Benzyl-4-fluoropiperidin-3-yl)methanol intermediate2->intermediate3 LiAlH4, THF, 0°C to rt

Caption: Proposed synthetic pathway for cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol.

Detailed Proposed Experimental Protocol

Step 1: N-Benzylation of 3-Fluoro-5-(methoxycarbonyl)pyridine

  • To a solution of 3-fluoro-5-(methoxycarbonyl)pyridine (1.0 eq) in anhydrous acetonitrile (0.2 M), add benzyl bromide (1.1 eq).

  • Heat the mixture to 80°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude pyridinium salt, which can be used in the next step without further purification. Causality: This step forms the pyridinium salt, activating the pyridine ring for subsequent reduction.

Step 2: Reduction to the Tetrahydropyridine

  • Dissolve the crude pyridinium salt from Step 1 in methanol (0.1 M) and cool the solution to -20°C in an ice-salt bath.

  • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 0°C.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel. Causality: The reduction with NaBH₄ is regioselective for the activated pyridinium ring, yielding the tetrahydropyridine intermediate. The low temperature helps control the reaction's exothermicity.

Step 3: Reduction of the Ester to the Alcohol

  • Dissolve the purified tetrahydropyridine from Step 2 in anhydrous tetrahydrofuran (THF) (0.1 M) and cool to 0°C under an inert atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq, e.g., 1M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through celite, and wash the filter cake with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol. Causality: LiAlH₄ is a powerful reducing agent required to reduce the ester to the primary alcohol. The hydrogenation of the remaining double bond in the tetrahydropyridine ring often proceeds with cis-selectivity, directed by the existing substituents.

Part 3: Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
Molecular Formula C₁₃H₁₈FNOCalculated
Molecular Weight 223.29 g/mol Calculated
CAS Number 1356338-80-1Supplier Data [1][2][3][4]
Appearance Likely an oil or low-melting solidAnalogy to similar compounds [7]
Boiling Point >300 °C (estimated)Structure-based prediction
LogP 2.5 ± 0.5 (estimated)Structure-based prediction
Predicted Spectroscopic Data for Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

    • δ 4.50-4.80 (dm, 1H, JHF ≈ 48 Hz): Proton at C4, split by the adjacent fluorine (doublet of multiplets).

    • δ 3.50-3.70 (m, 2H): Methylene protons of the benzyl group (CH₂Ph).

    • δ 3.40-3.60 (m, 2H): Methylene protons of the hydroxymethyl group (CH₂OH).

    • δ 1.50-3.00 (m, 7H): Remaining piperidine ring protons (at C2, C3, C5, C6) and the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 138-140 (s): Quaternary carbon of the benzyl group attached to nitrogen.

    • δ 128-130 (d, multiple signals): Aromatic carbons of the benzyl group.

    • δ 88-92 (d, JCF ≈ 170-180 Hz): Carbon at C4, showing a large one-bond coupling to fluorine.

    • δ 60-65 (t): Methylene carbon of the hydroxymethyl group.

    • δ 50-60 (multiple signals): Carbons of the piperidine ring and the benzylic methylene carbon.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single multiplet is expected, with its chemical shift and multiplicity depending on the cis/trans stereochemistry and the chair conformation.

  • Mass Spectrometry (ESI+):

    • m/z 224.1: [M+H]⁺ (calculated for C₁₃H₁₉FNO⁺).

    • m/z 91.1: [C₇H₇]⁺, the tropylium ion, a characteristic fragment from the benzyl group.

Part 4: Potential Applications in Drug Discovery

While no specific biological activity has been published for this compound, its structural motifs are present in compounds with known pharmacological effects, suggesting potential areas for investigation.

  • Central Nervous System (CNS) Agents: The N-benzylpiperidine scaffold is a well-established pharmacophore for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. [8][9]Derivatives of this class are explored for treating depression, anxiety, and other neurological disorders. The fluorine atom can modulate selectivity and metabolic stability.

  • Enzyme Inhibitors: The strategic placement of fluorine and hydroxyl groups can facilitate hydrogen bonding and dipole interactions within enzyme active sites. For example, related benzylpiperidine structures have been investigated as monoacylglycerol lipase (MAGL) inhibitors, with potential applications in treating neuroinflammation and pain. [8][9]* Fragment-Based Drug Discovery: As a small, three-dimensional molecule, it serves as an excellent fragment for screening campaigns to identify initial hits for various biological targets. [5]

Part 5: Standard Experimental Protocols

Protocol for HPLC Purity Analysis

This protocol is a general method for analyzing piperidine-containing compounds and should be optimized for this specific molecule.

  • System: Reversed-phase HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in methanol or the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Conclusion

This compound represents a molecule of high potential in medicinal chemistry, combining the privileged piperidine scaffold with the strategic introduction of fluorine. While detailed published data is currently sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential exploration. The proposed synthetic route offers a clear path to obtaining this compound, and the predicted analytical data provides a benchmark for its structural verification. Further research into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

  • University of Münster. "Chemists develop new synthesis method for producing fluorinated piperidines." ScienceDaily, 23 January 2019. [Link]

  • Smal, V., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PubMed Central, 2022. [Link]

  • ResearchGate. Synthesis of free fluorinated piperidines. [Link]

  • ResearchGate. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

  • ChemBuyersGuide.com. Ivy Fine Chemicals. [Link]

  • ResearchGate. Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]

  • Hughes, D. L. "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry." PubMed, 2013. [Link]

  • TradeIndia. (1-benzyl-4-fluoropiperidin-3-yl) Methanol. [Link]

  • Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors." Usiena Air, 2023. [Link]

  • Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors." PubMed, 2024. [Link]

Sources

Spectroscopic Data of (1-Benzyl-4-fluoropiperidin-3-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Medicinal Chemistry

The N-benzyl piperidine motif is a prevalent scaffold in a multitude of approved pharmaceuticals and clinical candidates, valued for its structural versatility and ability to engage in crucial cation-π interactions with biological targets. The introduction of a fluorine atom and a hydroxymethyl group to this core structure, as in this compound, offers medicinal chemists a powerful tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm the chemical identity, purity, and stereochemistry of this important synthetic intermediate.

This guide will explore the application of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques, provide a detailed map of the proton and carbon environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-32

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzyl, piperidine, and hydroxymethyl protons. The presence of the chiral centers at C3 and C4 will lead to complex splitting patterns for the piperidine ring protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~7.25-7.40m5HAr-H A complex multiplet characteristic of the five protons of the monosubstituted benzene ring of the benzyl group.
~4.50ddd (J ≈ 48, 8, 4 Hz)1HH -4This proton is coupled to the fluorine atom on the same carbon, resulting in a large geminal ¹H-¹⁹F coupling constant. It will also show smaller couplings to the adjacent protons on C3 and C5.
~3.50-3.70m2H-CH₂OHThe diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet.
~3.55s2HAr-CH₂-NThe benzylic protons typically appear as a singlet in simple benzylamines, but may show some broadening or splitting depending on the piperidine ring conformation.
~2.00-3.00m6HPiperidine ring protonsThe protons on the piperidine ring (H-2, H-3, H-5, H-6) will exhibit complex multiplets due to geminal and vicinal couplings, as well as couplings to the fluorine atom. 2D NMR techniques such as COSY would be essential for definitive assignment.
~1.80br s1H-OH The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by D₂O exchange.

Diagram 1: Key ¹H NMR Correlations in this compound

H_NMR_Correlations cluster_benzyl Benzyl Group cluster_piperidine Piperidine Core cluster_substituents Substituents Ar-H Ar-H (~7.3 ppm) Ar-CH2 Ar-CH₂ (~3.55 ppm) H-2,5,6 Piperidine Protons (~2.0-3.0 ppm) Ar-CH2->H-2,5,6 COSY H-4 H-4 (~4.5 ppm) H-4->H-2,5,6 COSY H-3 H-3 H-3->H-4 COSY H-3->H-2,5,6 COSY CH2OH -CH₂OH (~3.6 ppm) H-3->CH2OH COSY OH -OH (~1.8 ppm)

Caption: Predicted COSY correlations for key protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)J(C,F) (Hz)AssignmentRationale and Key Insights
~138-Ar-C (quat.)The quaternary carbon of the benzyl group attached to the methylene.
~129-Ar-C HAromatic carbons of the benzyl group.
~128-Ar-C HAromatic carbons of the benzyl group.
~127-Ar-C HAromatic carbons of the benzyl group.
~90~170C -4The carbon bearing the fluorine atom will show a large one-bond coupling constant and will be significantly shifted downfield.
~63-Ar-C H₂-NThe benzylic carbon.
~62~20-C H₂OHThe hydroxymethyl carbon will show a smaller three-bond coupling to the fluorine.
~50-60-C -2, C -6The piperidine carbons adjacent to the nitrogen.
~40~20C -3The carbon bearing the hydroxymethyl group will be coupled to the fluorine atom.
~30~20C -5This piperidine carbon will also exhibit a two-bond coupling to the fluorine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate can be added to promote ionization in positive ion mode.

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Range: Scan from m/z 50 to 500.

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Mass Spectrum Data and Interpretation

The high-resolution mass spectrum will confirm the elemental composition of the molecule. The fragmentation pattern in the MS/MS spectrum will be characteristic of the N-benzylpiperidine structure.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonRationale for Formation
224.1445[M+H]⁺The protonated molecular ion. The exact mass will confirm the elemental formula C₁₃H₁₉FNO⁺.
206.1339[M+H - H₂O]⁺Loss of a water molecule from the hydroxymethyl group.
193.1258[M+H - CH₂OH]⁺Cleavage of the hydroxymethyl group.
91.0546[C₇H₇]⁺A prominent peak corresponding to the tropylium ion, characteristic of benzyl groups.

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z 224 M_H2O [M+H - H₂O]⁺ m/z 206 M->M_H2O - H₂O M_CH2OH [M+H - CH₂OH]⁺ m/z 193 M->M_CH2OH - CH₂OH Tropylium [C₇H₇]⁺ m/z 91 M->Tropylium α-cleavage

Caption: Key fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the neat sample is placed directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

IR Spectrum Data and Interpretation

The IR spectrum will show characteristic absorption bands for the O-H, C-H, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350BroadO-H stretchThe broadness is due to hydrogen bonding of the alcohol.
~3030MediumAromatic C-H stretchCharacteristic of the benzyl group.
~2930, 2850StrongAliphatic C-H stretchFrom the piperidine and methylene groups.
~1495, 1450MediumAromatic C=C stretchBenzene ring skeletal vibrations.
~1100StrongC-O stretchThe stretching vibration of the primary alcohol.
~1050StrongC-F stretchA strong absorption band characteristic of the carbon-fluorine bond.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a definitive confirmation of its molecular structure. While experimental data for this specific compound is not widely available, the principles and predictive data presented in this guide offer a robust framework for its characterization. The interplay of the benzyl, fluoropiperidine, and hydroxymethyl moieties results in a unique spectroscopic fingerprint that is essential for ensuring the quality and identity of this valuable building block in pharmaceutical research and development.

References

  • PubChem. 1-Benzylpiperidine. National Center for Biotechnology Information. [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • NIST. Benzyl alcohol. NIST Chemistry WebBook. [Link]

  • Prelog, V., & Oppolzer, W. (1973). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Helvetica Chimica Acta, 56(5), 1779-1791.

An In-depth Technical Guide to [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a chiral piperidine derivative, holds a significant position in the landscape of pharmaceutical chemistry. Primarily recognized as a pivotal intermediate in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine, this compound's well-defined stereochemistry and versatile chemical nature make it a subject of considerable interest.[1] This guide provides a comprehensive technical overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in medicinal chemistry and drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is fundamental to its effective utilization in synthesis and research. These properties dictate its behavior in various chemical environments and are crucial for process optimization and analytical characterization.

Table 1: Physicochemical Properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

PropertyValueSource(s)
CAS Number 201855-60-9[1]
Molecular Formula C₁₉H₂₂FNO[1]
Molecular Weight 299.38 g/mol [1]
Appearance Colorless Thick Oil[2]
Boiling Point 402.1°C at 760 mmHg[1]
Flash Point 197°C[1]
Density 1.139 g/cm³[1]
Solubility Soluble in Dichloromethane, Methanol, Chloroform, and DMSO.[1][2]
Storage -20°C, under an inert atmosphere.[1]

The stereochemistry of this compound, specifically the (3S,4R) configuration, is a critical feature that has been unequivocally confirmed through advanced analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis and Chemical Profile: Crafting a Crucial Building Block

The synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a multi-step process that requires precise control over stereochemistry to yield the desired isomer. While various synthetic routes to the core piperidine structure exist, a common approach involves the strategic manipulation of precursor molecules to introduce the necessary functional groups and establish the correct spatial arrangement.

A general synthetic pathway often commences with the construction of a suitably substituted piperidine ring. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in the final stages of the synthesis of the target active pharmaceutical ingredient. The introduction of the 4-fluorophenyl and hydroxymethyl groups at positions 4 and 3, respectively, with the specific trans configuration, is a key challenge in the synthesis.

Experimental Protocol: Illustrative Synthesis of a Related Piperidine Core

  • Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride to convert the hydroxyl group into a better leaving group, the mesylate.[2]

  • Carbamate Formation: The resulting mesityl derivative is then reacted with phenyl chloroformate in the presence of a base like triethylamine to form a carbamate.[2]

  • Hydrolysis: Finally, hydrolysis of the carbamate yields the desired piperidine-3-methanol derivative.[2]

The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final product is purified and characterized using techniques such as NMR and mass spectrometry.[2]

Diagram: Generalized Synthetic Pathway

G cluster_0 Synthesis of Piperidine Core Precursors Precursors Piperidine_Ring_Formation Piperidine Ring Formation Precursors->Piperidine_Ring_Formation Multistep Stereoselective_Reduction Stereoselective Reduction Piperidine_Ring_Formation->Stereoselective_Reduction Key Step N-Benzylation N-Benzylation Stereoselective_Reduction->N-Benzylation Final_Intermediate [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl]methanol N-Benzylation->Final_Intermediate

Caption: Generalized workflow for the synthesis of the target intermediate.

Biological Activity and Mechanism of Action: A Precursor to Potency

The primary biological significance of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol lies in its role as a direct precursor to Paroxetine.[1] Paroxetine is a high-affinity inhibitor of the serotonin transporter (SERT), and its therapeutic efficacy in treating depression and other mood disorders stems from its ability to block the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4]

While this intermediate is not the final active molecule, its structural features are integral to the pharmacological activity of Paroxetine. The 4-fluorophenyl and the piperidine core are crucial pharmacophoric elements that contribute to the high-affinity binding to SERT. The specific (3S,4R) stereochemistry is essential for optimal interaction with the transporter.

Currently, there is a lack of publicly available data on the intrinsic biological activity of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol itself. It is plausible that the presence of the bulky N-benzyl group significantly reduces its affinity for the serotonin transporter compared to the N-demethylated final drug, Paroxetine. However, its structural similarity to other biologically active piperidine derivatives suggests that it could serve as a valuable scaffold for the development of novel CNS-active agents targeting various receptors and transporters.[5][6]

Diagram: Relationship to Paroxetine's Mechanism of Action

G Intermediate [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl]methanol Paroxetine Paroxetine (Active Drug) Intermediate->Paroxetine Synthetic Conversion SERT Serotonin Transporter (SERT) Paroxetine->SERT Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Increased_Serotonin Increased Synaptic Serotonin

Caption: The synthetic intermediate's role in producing the active drug, Paroxetine.

Safety and Handling: A Researcher's Responsibility

Given that [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is primarily used in a research and development setting, adherence to appropriate safety protocols is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from structurally related compounds and general principles of laboratory safety.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is -20°C under an inert atmosphere.[1]

For the non-benzylated analog, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, the following GHS hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume that the N-benzyl derivative may have a similar hazard profile.

Applications in Research and Drug Discovery: Beyond a Single Purpose

The principal application of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is as a key intermediate in the multi-step synthesis of Paroxetine. It also serves as a reference standard for Paroxetine Impurity H in quality control and analytical testing of the final drug product.[1]

Beyond this established role, the chiral piperidine scaffold of this molecule is a privileged structure in medicinal chemistry.[8] The stereochemically defined centers and the presence of functional groups that can be readily modified make it an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

Researchers can utilize this compound as a molecular scaffold to explore structure-activity relationships (SAR) for various CNS targets, including other neurotransmitter transporters and receptors.[5][6] The 4-fluorophenyl and benzyl moieties can be systematically modified to probe the binding pockets of different biological targets, potentially leading to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Bhaskar H Zawareet al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 2017, 9(7):91-93. [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | AMERICAN ELEMENTS. [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol hydrochloride - MySkinRecipes. [Link]

  • Cas 201855-60-9,trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | lookchem. [Link]

  • Paroxetine HCl Anhydrous EP Impurity H and Paroxetine HCl Anhydrous BP Impurity H and Anhydrous Paroxetine HCl EP Impurity H and N-Benzyl Paroxol | Allmpus. [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol - Abound. [Link]

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol - cognition pharmacueticals. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate. [Link]

  • WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google P
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC - PubMed Central. [Link]

  • Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed. [Link]

  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. [Link]

  • Crystal Structure of Cas9 in Complex with Guide RNA and Target DNA - PMC - NIH. [Link]

  • Structural and functional insights into the bona fide catalytic state of Streptococcus pyogenes Cas9 HNH nuclease domain - NIH. [Link]

  • Comparison of the X-ray crystal structures of Cas9 in different states:... - ResearchGate. [Link]

  • (PDF) Structures of Cas9 Endonucleases Reveal RNA-Mediated Conformational Activation. [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of Paroxetine Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structure elucidation of Paroxetine Impurity H, a potential process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind a multi-faceted, orthogonal analytical strategy. We will detail a systematic workflow, beginning with detection and isolation via High-Performance Liquid Chromatography (HPLC), followed by molecular formula determination using High-Resolution Mass Spectrometry (HRMS), and culminating in definitive structural confirmation through a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The causality behind experimental choices, the establishment of self-validating protocols, and adherence to regulatory expectations are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Imperative of Impurity Profiling

Paroxetine, chemically known as (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine, is a potent and widely prescribed antidepressant. In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Unwanted chemicals that arise during synthesis or degradation can have significant biological effects, making their identification and control a critical aspect of drug development.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the reporting, identification, and qualification of impurities above specific thresholds.[2][3][4][5]

This guide focuses on a specific known potential impurity, Paroxetine EP Impurity H, which is identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.[6] Understanding the structure of such an impurity is not merely a regulatory hurdle; it provides crucial insights into the manufacturing process, enabling chemists to modify synthetic routes to minimize its formation and ensure the final drug product's purity and safety.[7]

The Analytical Blueprint: An Orthogonal, Phased Approach

The Elucidation Workflow

The overall strategy involves a phased approach where the output of one stage informs the next, ensuring an efficient and conclusive investigation.

Elucidation_Workflow cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Molecular Formula Determination cluster_2 Phase 3: Definitive Structure Confirmation cluster_3 Phase 4: Final Verification Detection Detection in API Batch (HPLC-UV) Isolation Isolation & Purification (Preparative HPLC) Detection->Isolation LCMS LC-MS Analysis (Nominal Mass) Isolation->LCMS HRMS HRMS Analysis (Accurate Mass & Formula) LCMS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Clues) HRMS->MSMS NMR_1H 1H NMR (Proton Framework) MSMS->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) (Connectivity Mapping) NMR_13C->NMR_2D Synthesis Synthesize Data (Propose Structure) NMR_2D->Synthesis Verification Verification vs. Reference Standard Synthesis->Verification

Caption: High-level workflow for impurity structure elucidation.

Phase 1: Chromatographic Detection and Isolation

The foundational step is to separate the impurity from the bulk API. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and versatility.[8][9]

Rationale for Method Development

A stability-indicating HPLC method must be developed. The "causality" here is that the method must be proven to separate the API from all known impurities and potential degradation products. This ensures that the peak observed is a single, pure component. A reversed-phase C18 column is a common starting point for molecules like Paroxetine, balancing retention and peak shape. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a resolution of >2 between the impurity peak and the main Paroxetine peak.

Experimental Protocol: Preparative HPLC for Impurity Isolation

Objective: To isolate milligram quantities of Impurity H for spectroscopic analysis.

  • Method Scaling: Scale up the analytical HPLC method to a preparative scale. This involves using a larger column (e.g., 20 mm internal diameter) and a higher flow rate.

  • Sample Preparation: Dissolve a large quantity of the Paroxetine API batch known to contain Impurity H in a suitable solvent at a high concentration.

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the column effluent with a UV detector. Collect the fractions corresponding to the elution time of the Impurity H peak.

  • Purity Check: Analyze the collected fractions using the initial analytical HPLC method to confirm the purity of the isolated compound. Fractions with >98% purity are pooled.

  • Solvent Removal: Remove the HPLC mobile phase from the pooled fractions, typically using rotary evaporation or lyophilization, to yield the isolated impurity as a solid or oil.

Phase 2: Mass Spectrometry - Deciphering the Molecular Blueprint

With an isolated sample, mass spectrometry provides the first critical clues to the impurity's identity: its molecular weight and elemental composition.[10]

The Power of High-Resolution Mass Spectrometry (HRMS)

While standard LC-MS can provide a nominal mass, HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential for structure elucidation.[11] It measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: LC-HRMS and MS/MS Analysis

Objective: To determine the elemental formula and gather structural information from fragmentation patterns.

  • Sample Infusion: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the HRMS instrument equipped with an electrospray ionization (ESI) source.

  • Full Scan Analysis (MS1): Acquire data in positive ion mode. The ESI process will protonate the molecule, yielding an [M+H]⁺ ion. The high-accuracy mass of this ion is used to calculate the elemental formula.

  • Tandem MS Analysis (MS/MS): Select the [M+H]⁺ ion of Impurity H as the precursor ion. Subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides vital clues about the molecule's substructures.[12][13]

Data Presentation: Expected MS Data
CompoundFormulaCalculated [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Fragment Interpretation
Paroxetine C₁₉H₂₀FNO₃330.1499192.1182, 70.0651Cleavage of the ether linkage, piperidine ring fragment
Impurity H C₁₉H₂₂FNO300.1758209.1340, 91.0542Loss of the benzyl group, benzyl cation

Phase 3: NMR Spectroscopy - The Definitive Structural Confirmation

Mass spectrometry proposes a formula and fragments, but only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the atomic connectivity and stereochemistry of the molecule.[14][15][16][17] It is the cornerstone of structure elucidation.

Rationale for a Multi-Dimensional NMR Approach

A single ¹H NMR spectrum is insufficient. A suite of experiments is required for a self-validating structure:

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons (via splitting).

  • ¹³C NMR: Identifies all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) couplings, revealing the spin systems and connectivity of proton-bearing fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, linking the ¹H and ¹³C data.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire a full set of NMR data for unambiguous structure assignment.

  • Sample Preparation: Dissolve 5-10 mg of the isolated Impurity H in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

Data Visualization: Key Structural Correlations

The connectivity within the piperidine ring and its substituents can be definitively established using COSY.

COSY_Correlations cluster_piperidine Piperidine Ring Correlations H_benzyl CH₂ (benzyl) H_piperidine_N CH₂ (piperidine, adjacent to N) H_benzyl->H_piperidine_N No COSY H_piperidine_C3 CH (piperidine, C3) H_piperidine_N->H_piperidine_C3 COSY H_hydroxymethyl CH₂ (hydroxymethyl) H_piperidine_C3->H_hydroxymethyl COSY H_piperidine_C4 CH (piperidine, C4) H_piperidine_C3->H_piperidine_C4 COSY

Caption: Key ¹H-¹H COSY correlations confirming Impurity H's connectivity.

Final Confirmation and Reporting

The final step involves synthesizing all the collected data into a coherent and irrefutable structural proof.

  • Data Integration: The elemental formula from HRMS (C₁₉H₂₂FNO) is confirmed by the NMR data (counting unique carbons and integrating proton signals). The fragmentation from MS/MS (loss of a benzyl group) is corroborated by the presence of a benzyl spin system in the ¹H NMR and a -CH₂- group adjacent to the nitrogen. The connectivity map from 2D NMR assembles the fragments into the final structure of [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.

  • Reference Standard Verification: The ultimate confirmation is achieved by comparing the HPLC retention time, MS fragmentation, and full NMR data of the isolated impurity against a certified reference standard of Paroxetine Impurity H.[18] A perfect match provides unequivocal proof of identity.

  • Documentation: This comprehensive data package forms the core of the documentation required for regulatory submissions, demonstrating a thorough understanding and control of impurities in the Paroxetine API.

By following this rigorous, multi-technique approach, grounded in scientific rationale, researchers can confidently and definitively elucidate the structure of Paroxetine Impurity H, ensuring compliance with global regulatory standards and contributing to the production of safer medicines.

References

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link][19][20]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho Laboratories Pvt. Ltd.[Link][14][17]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijrps.com. [Link][11]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.[Link][8]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechgate.[Link][10]

  • Toref. (n.d.). Analytical Methods for Profiling Impurities in Pharmaceuticals. Toref.[Link][7]

  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals. Toref.[Link][9]

  • RSC Publishing. (n.d.). Synthesis of the major metabolites of paroxetine. PubMed.[Link][21]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com.[Link][15]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat.[Link][16]

  • Elsevier. (2023). Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis. PubMed.[Link][22]

  • LGC Standards. (n.d.). Paroxetine impurities: An overview. Amazon S3.[Link][23]

  • OAE Publishing Inc. (2025). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. Water Emerging Contaminants & Nanoplastics.[Link][24]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. derpharmachemica.com.[Link][25]

  • Synchemia. (n.d.). Paroxetine EP Impurity H. Synchemia.[Link][6]

  • PharmTech. (2025). Setting Reporting, Identification and Qualification Thresholds for Impurities. pharmtech.com.[Link][2]

  • European Medicines Agency. (n.d.). Quality: impurities. ema.europa.eu.[Link][3]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. jstage.jst.go.jp.[Link]

  • PubMed. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. PubMed.[Link][26]

  • University of Alberta. (n.d.). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. era.library.ualberta.ca.[Link][12]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy.[Link][4]

  • ResearchGate. (n.d.). Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. ResearchGate.[Link][13]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. ema.europa.eu.[Link][5]

Sources

The Strategic Synthesis of Fluorinated Piperidine Scaffolds: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Piperidine-Containing Drug Candidates

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric groups to biological targets. However, the ever-present challenge in drug development is the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Herein lies the strategic importance of fluorine.

The introduction of fluorine into a piperidine scaffold can profoundly influence its physicochemical properties.[2] The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a critical parameter that governs the molecule's ionization state at physiological pH, thereby impacting its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.[3][4][5] Furthermore, the C-F bond can act as a "conformational lock," influencing the ring's geometry and the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein. The metabolic stability of the piperidine ring can also be improved by blocking sites susceptible to oxidative metabolism.[2]

This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable fluorinated piperidine scaffolds. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols for key reactions, and offer insights to guide researchers in this dynamic field.

I. Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the de novo construction of the ring from fluorinated precursors and the late-stage fluorination of a pre-existing piperidine scaffold. Each strategy presents a unique set of advantages and challenges.

De Novo Synthesis via Hydrogenation of Fluoropyridines: A Robust and Versatile Approach

One of the most powerful and widely adopted methods for synthesizing fluorinated piperidines is the hydrogenation of readily available and often commercially available fluoropyridines.[6][7] This approach benefits from the aromatic stability of the starting material and allows for the stereocontrolled introduction of hydrogen atoms.

A robust and operationally simple method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, often in the presence of a Brønsted acid.[6][7][8][9] The acid is crucial for protonating the pyridine nitrogen, which facilitates the reduction and minimizes hydrodefluorination, a common side reaction.[7]

Mechanism Insight: The reaction proceeds via the adsorption of the fluoropyridinium ion onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the same face of the ring, resulting in the cis-diastereomer. The choice of palladium catalyst (e.g., Pd/C, Pd(OH)₂/C) and the reaction conditions (e.g., solvent, pressure, temperature) can be optimized to achieve high yields and selectivities for a broad range of substrates.[7]

G

For accessing all-cis-(multi)fluorinated piperidines, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed.[1][10][11][12][13] This method employs a rhodium(I) complex and a borane reagent (e.g., pinacolborane) to first dearomatize the fluoropyridine, followed by hydrogenation of the resulting intermediate.[1][10]

Causality in Action: The initial dearomatization step is key to overcoming the high stability of the aromatic ring, making the subsequent hydrogenation more facile.[11][12][13] This strategy allows for the highly diastereoselective synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines.[10]

G

Method Catalyst Key Reagent Stereoselectivity Advantages Limitations
Pd-Catalyzed Hydrogenation Palladium (e.g., Pd/C, Pd(OH)₂/C)Brønsted Acid (e.g., HCl)cis-selectiveRobust, operationally simple, tolerant to air and moisture.[6][7]Can be substrate-dependent; potential for hydrodefluorination.
Rh-Catalyzed DAH Rhodium(I) complexBorane reagent (e.g., pinacolborane)All-cisHighly diastereoselective for multi-substituted systems.[10]More sensitive to functional groups and moisture.[1]
Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination (LSF) is an attractive strategy as it allows for the diversification of complex molecules at a late step in the synthesis, enabling rapid exploration of structure-activity relationships (SAR).[14] This can be achieved through either electrophilic or nucleophilic fluorination of a pre-formed piperidine ring.

Electrophilic fluorination involves the reaction of an electron-rich piperidine derivative (e.g., an enamine or enolate) with an electrophilic fluorine source ("F+").[15][16] Reagents such as Selectfluor® are commonly employed for this purpose.[14][15][16][17]

Self-Validating System: The success of this approach hinges on the ability to generate the nucleophilic piperidine precursor regioselectively. The choice of the substrate and reaction conditions is critical to control the position of fluorination.

Nucleophilic fluorination involves the displacement of a leaving group on the piperidine ring with a nucleophilic fluoride source (e.g., KF, CsF, or TBAF).[17][18][19] This is a classic SN2-type reaction, and its efficiency is highly dependent on the nature of the leaving group and the steric environment around the reaction center. Deoxyfluorination of hydroxypiperidines using reagents like DAST is another common nucleophilic fluorination method.[18][19]

Fluorinating Agent Type Common Reagents Typical Substrates Key Considerations
Electrophilic Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)[17]Enamines, enolates, electron-rich aromatic rings.Regioselectivity, substrate reactivity.
Nucleophilic KF, CsF, TBAF, DAST[18][19]Alkyl halides, sulfonates, alcohols.Leaving group ability, stereochemistry (inversion), steric hindrance.
Synthesis from Fluorinated Building Blocks: A Convergent Strategy

This approach involves the use of readily available, small-molecule fluorinated building blocks that are incorporated into the piperidine scaffold through various synthetic transformations.[19][20] This strategy is particularly useful for accessing specific substitution patterns that may be difficult to achieve through other methods. Ring-closing metathesis (RCM) of fluorinated diene precursors is one such powerful technique.[21][22][23][24]

Field-Proven Insight: The advantage of this strategy lies in its convergent nature, often leading to shorter synthetic sequences and easier purification of the final products. The challenge, however, is the availability and cost of the fluorinated starting materials.

Asymmetric Synthesis: The Quest for Enantiopurity

For pharmaceutical applications, the synthesis of enantiomerically pure fluorinated piperidines is of paramount importance.[6][7] This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.[25][26][27] For instance, enantioenriched fluorinated piperidines can be accessed through the diastereoselective hydrogenation of a chiral oxazolidine-substituted pyridine precursor.[6][7]

II. Experimental Protocols: A Practical Guide

The following protocol is a representative example of the robust palladium-catalyzed hydrogenation of a fluoropyridine.

Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

Objective: To synthesize 3-fluoropiperidine via the hydrogenation of 3-fluoropyridine using a palladium on carbon catalyst.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (10 wt%)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or similar hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable high-pressure autoclave, dissolve 3-fluoropyridine (1.0 eq) in methanol.

  • Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution. Rationale: Protonation of the pyridine nitrogen activates the ring towards reduction and minimizes hydrodefluorination.

  • Catalyst Addition: Add 10 wt% palladium on carbon (5 mol%) to the reaction mixture. Rationale: Palladium on carbon is a highly effective and reusable heterogeneous catalyst for hydrogenation.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). Rationale: High pressure of hydrogen ensures a sufficient concentration of the reducing agent for the reaction to proceed to completion.

  • Work-up: After the reaction is complete, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a saturated aqueous solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with dichloromethane (3x). Rationale: Neutralization deprotonates the piperidine nitrogen, making it soluble in the organic solvent for extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoropiperidine.

  • Purification: The crude product can be further purified by distillation or chromatography if necessary. For volatile products, in-situ protection (e.g., with Boc anhydride or Cbz chloride) is recommended before purification.[6][7]

III. Conclusion and Future Directions

The synthesis of fluorinated piperidine scaffolds is a vibrant and evolving field of research. The development of robust and stereoselective methods, particularly the hydrogenation of fluoropyridines, has significantly expanded the accessibility of these valuable building blocks for drug discovery.[6][7][10] Late-stage fluorination and asymmetric synthesis strategies continue to be areas of intense investigation, with the goal of developing more efficient and versatile methods for the preparation of novel fluorinated piperidine-containing drug candidates.[14][25] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for innovative synthetic methodologies to access these privileged scaffolds will undoubtedly continue to grow.

IV. References

  • BenchChem. (n.d.). Comparative study of different fluorinating agents for piperidine synthesis. Retrieved from

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available from: [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available from: [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. Available from: [Link]

  • ResearchGate. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building.... Retrieved from [Link]

  • The Nairoukh Research Group. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. Conditions: i) 1,.... Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

  • ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • EurekAlert!. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Retrieved from [Link]

  • Semantic Scholar. (2007). An improved ring-closing metathesis approach to fluorinated and trifluoromethylated nitrogen heterocycles. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles as iNOS selective inhibitors. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Retrieved from [Link]

  • PubMed. (2003). Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis. Retrieved from [Link]

Sources

Conformational Analysis of 3-Fluoropiperidine Derivatives: A Guide to Stereoelectronic Control and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] The strategic introduction of fluorine offers a powerful method to modulate a molecule's physicochemical and pharmacological properties, including basicity (pKa), metabolic stability, and binding affinity.[4][5] In 3-fluoropiperidine derivatives, this substitution introduces a fascinating and often counter-intuitive conformational bias that overrides classical steric arguments. This guide provides an in-depth analysis of the conformational behavior of 3-fluoropiperidines, detailing the underlying stereoelectronic forces and presenting the integrated analytical workflows required for their robust characterization. We will explore the causality behind experimental choices and provide field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage these unique structural properties in rational drug design.

The Central Anomaly: The Axial Preference of Fluorine

In standard cyclohexane chemistry, a substituent's preference for the equatorial position is a foundational principle, driven by the desire to minimize unfavorable 1,3-diaxial steric interactions. However, the introduction of fluorine at the 3-position of a piperidine ring, particularly when the nitrogen is protonated or acylated, leads to a pronounced and often dominant preference for the sterically more crowded axial orientation.[6][7][8] This departure from simple steric models is the key to understanding and exploiting this chemical motif. The equilibrium between the two chair conformers dictates the molecule's three-dimensional shape and, consequently, its biological function.

G cluster_eq Equatorial Conformer cluster_ax Axial Conformer eq_label F-Equatorial eq_c1 C eq_c2 C eq_c1->eq_c2 eq_c3 C eq_c2->eq_c3 eq_c4 C eq_c3->eq_c4 eq_f F eq_c3->eq_f ax_c3 C eq_c3->ax_c3 eq_c5 C eq_c4->eq_c5 eq_n N⁺-H eq_c5->eq_n eq_n->eq_c1 ax_label F-Axial (Preferred) ax_c1 C ax_c2 C ax_c1->ax_c2 ax_c2->ax_c3 ax_c4 C ax_c3->ax_c4 ax_f F ax_c3->ax_f ax_c5 C ax_c4->ax_c5 ax_n H-N⁺ ax_c5->ax_n ax_n->ax_c1

Figure 1: Axial-equatorial equilibrium in protonated 3-fluoropiperidine.

Dissecting the Driving Forces: A Stereoelectronic Perspective

The preference for the axial conformer is not governed by a single factor but is rather the result of a delicate interplay of several stereoelectronic interactions. The relative importance of each contribution is highly dependent on the nature of the nitrogen substituent (e.g., proton, acyl group) and the solvent environment.

  • Charge-Dipole Interactions: In protonated 3-fluoropiperidinium salts, the dominant stabilizing force is often the electrostatic attraction between the positive charge on the ammonium group (N⁺-H) and the partial negative charge of the fluorine atom in the C-F dipole.[8][9] This interaction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the N⁺-H group in a 1,3-syn arrangement.[2]

  • Hyperconjugation (Gauche Effect): Stabilizing orbital interactions also play a crucial role. Specifically, the donation of electron density from anti-periplanar C-H σ bonds into the low-lying C-F σ* antibonding orbital contributes to the stability of the gauche arrangement between the nitrogen and fluorine atoms, which is characteristic of the axial conformer.[6][9] This is a manifestation of the "gauche effect." It is important to note that in the neutral, unprotonated amine, this effect is less pronounced.[10][11]

  • Dipole Minimization: For N-acyl or N-sulfonyl derivatives, the minimization of the overall molecular dipole moment can be a significant factor. The alignment of the C-F bond dipole and the strong N-acyl bond dipole can be more favorable in the axial conformer, leading to a lower energy state.[6][9]

  • Solvation: The conformational equilibrium is exquisitely sensitive to the solvent. Polar solvents tend to further stabilize the axial conformer, which typically possesses a larger dipole moment than its equatorial counterpart.[6][8] This is a critical consideration when comparing computational (gas-phase) data with experimental (solution-phase) results.

Figure 2: Key stereoelectronic forces stabilizing the axial conformer.

The Analytical Toolkit: An Integrated Approach

A definitive conformational analysis cannot rely on a single technique. It requires a synergistic combination of solution-state spectroscopy, solid-state analysis, and theoretical calculations to build a self-validating model of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining conformational equilibria in solution.[12] By measuring scalar (J) coupling constants, we can derive time-averaged information about the dihedral angles within the molecule and thus calculate the populations of the constituent conformers.

Causality Behind the Method: The magnitude of the vicinal coupling constant, ³J, is directly related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.[13][14] By measuring ³J values for protons (¹H-¹H) and, most critically, between fluorine and protons (¹⁹F-¹H), we can extract precise conformational information. The ³J(F,H) coupling is particularly informative, as a large value (>30 Hz) is a hallmark of an anti-periplanar relationship, providing unequivocal evidence for an axial fluorine.[6][9]

Protocol: Conformational Equilibrium Analysis via ¹⁹F and ¹H NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of ~20-50 mM.

    • Scientist's Insight: The choice of solvent is not trivial. As solvation affects the equilibrium, it is crucial to perform the analysis in a solvent relevant to the intended application (e.g., D₂O for biological assays). Running experiments in multiple solvents of varying polarity can provide valuable insight into solvation effects.[8]

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum to assign the proton resonances.

    • Acquire a fluorine (¹⁹F) NMR spectrum (proton-coupled). This is often the simplest way to observe the key F-H couplings.

    • Self-Validation: For complex spectra, acquire 2D correlation experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to unambiguously assign all relevant proton signals, especially H2, H3, and H4 protons adjacent to the fluorine.

  • Data Analysis:

    • From the ¹H spectrum, measure the vicinal coupling constants (³JHH) for the proton at C3.

    • From the ¹⁹F spectrum, measure the key vicinal ³J(F,Hax) and ³J(F,Heq) coupling constants. The signal for the axial fluorine will typically appear as a complex multiplet due to these couplings.

    • Expert Tip: The value of ³J(F,H) for an anti-periplanar arrangement (F-axial, H-axial) is typically large (35-45 Hz), while gauche couplings are small (<10 Hz). This large difference makes the assignment highly reliable.

  • Population Calculation:

    • The percentage of the axial conformer (%Axial) can be calculated using the observed coupling constant (J_obs) and the limiting values for the pure axial (J_ax) and pure equatorial (J_eq) conformers.

    • Formula: %Axial = 100 * (J_obs - J_eq) / (J_ax - J_eq)

    • Trustworthiness: The limiting J values (J_ax and J_eq) can be estimated from model compounds or derived from computational calculations. Consistency between calculations using different F-H or H-H couplings provides a self-validating result.

  • Thermodynamic Analysis:

    • Calculate the equilibrium constant K = [%Axial] / [%Equatorial].

    • Calculate the Gibbs free energy difference ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin. A negative ΔG indicates a preference for the axial conformer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[15]

Causality Behind the Method: While NMR reveals the dynamic equilibrium in solution, a crystal structure provides a high-resolution snapshot of a single, low-energy conformer. This is invaluable for:

  • Validating Computational Models: The experimental structure serves as a benchmark against which theoretical (e.g., DFT) geometries can be compared.

  • Confirming Absolute Stereochemistry: It provides irrefutable proof of the substituent's orientation (axial/equatorial).

  • Understanding Intermolecular Interactions: Crystal packing can reveal how the molecule interacts with itself and with solvent molecules, which can be relevant to solubility and formulation.

Protocol: Single Crystal X-Ray Diffraction Workflow

  • Crystal Growth (The Critical Step):

    • High-quality single crystals are paramount. Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.[15]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor induces crystallization.

    • Scientist's Insight: This is often an empirical process. Screen a variety of solvents and techniques. The goal is to obtain clear, well-formed crystals of 0.1-0.3 mm in size.

  • Data Collection and Structure Solution:

    • A suitable crystal is mounted on a diffractometer and irradiated with X-rays.

    • The diffraction pattern is collected and processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to determine the initial atomic positions.

  • Structure Refinement and Analysis:

    • The atomic model is refined against the experimental data to improve its accuracy.

    • The final structure provides precise coordinates, from which bond lengths, bond angles, and, most importantly, the torsional angles that define the ring conformation (e.g., chair) and substituent positions can be determined.[16]

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting conformational energies and dissecting the underlying electronic effects that are not directly observable by experiment.[17][18]

Causality Behind the Method: DFT allows us to calculate the electronic energy of a given molecular geometry. By optimizing the geometries of the axial and equatorial conformers and calculating their relative Gibbs free energies (ΔG), we can predict the conformational equilibrium. This approach allows us to probe the system in the gas phase or in different solvents (using implicit solvent models) and to quantify the contributions of hyperconjugation and electrostatic interactions through methods like Natural Bond Orbital (NBO) analysis.[19]

Protocol: DFT-Based Conformational Energy Analysis

  • Model Building: Construct 3D models of both the axial and equatorial chair conformers of the 3-fluoropiperidine derivative.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization for each conformer using a reliable functional and basis set (e.g., ωB97X-D/6-311+G(d,p) or higher).

    • Scientist's Insight: The choice of functional is important. Dispersion-corrected functionals (e.g., those with a "-D" suffix) are recommended to accurately capture weak intramolecular interactions.

    • Perform a vibrational frequency calculation on the optimized geometries.

    • Self-Validation: A true energy minimum must have zero imaginary frequencies. This step also provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.

  • Inclusion of Solvent Effects:

    • Recalculate the single-point energies of the optimized geometries using an implicit solvation model (e.g., Polarizable Continuum Model - PCM). This is crucial for comparing theoretical results with experimental solution-phase data.

  • Energy Analysis:

    • Calculate the difference in Gibbs free energy: ΔG = G_equatorial - G_axial.

    • A negative ΔG indicates a theoretical preference for the axial conformer, which can then be directly compared to the value derived from NMR experiments.

G cluster_exp Experimental Validation cluster_comp Theoretical Prediction NMR NMR Spectroscopy (Solution Equilibrium) Xray X-Ray Crystallography (Solid-State Structure) NMR->Xray Informs Solid-State Expectations DFT Computational Chemistry (DFT) (Energetics & Driving Forces) NMR->DFT Provides Experimental ΔG for Validation Xray->DFT DFT->NMR Predicts ΔG & J-couplings

Figure 3: The integrated workflow for conformational analysis.

Comparative Data & Case Studies

The profound influence of the N-substituent is best illustrated by comparing the protonated (HCl salt) and N-acylated (TFA derivative) forms of 3-fluoropiperidine.

DerivativeDominant ConformerPrimary Stabilizing Force(s)ΔG (Axial - Equatorial)
3-Fluoropiperidine HCl Salt Axial Charge-Dipole (C-Fδ⁻···H-N⁺)[7][8]~ -1.8 kcal/mol (in H₂O)[7]
N-TFA-3-Fluoropiperidine Axial Hyperconjugation, Dipole Minimization[6][9]~ -0.3 kcal/mol (in CDCl₃)[7]
3,5-Difluoropiperidine HCl Salt Di-Axial Charge-Dipole Interactions[8][20]~ -1.8 kcal/mol (in H₂O)[20]

Table 1: Summary of conformational preferences for key 3-fluoropiperidine derivatives. ΔG values are indicative and compiled from experimental and computational studies.[7][8][9][20]

Implications for Rational Drug Design

A thorough understanding of 3-fluoropiperidine conformation is not merely an academic exercise; it has direct and actionable consequences for drug discovery.

  • Conformational Constraint: The strong axial preference effectively "locks" the piperidine ring into a single, well-defined conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen.[4][21] This is a widely used strategy to improve oral absorption and bioavailability by increasing the fraction of the neutral species at physiological pH.[2] It can also be used to mitigate off-target effects associated with high basicity, such as hERG channel binding.[22]

  • Precise Vectoring of Substituents: By establishing a rigid ring conformation, medicinal chemists can use the 3-fluoro substituent as an anchor point to precisely control the 3D spatial orientation of other functional groups, optimizing their interactions within a target's binding site.

Conclusion

The conformational behavior of 3-fluoropiperidine derivatives represents a triumph of stereoelectronic effects over classical steric considerations. The pronounced preference for the axial fluorine orientation, driven by a combination of charge-dipole interactions, hyperconjugation, and dipole minimization, provides a powerful tool for medicinal chemists. A robust and reliable analysis, however, is contingent upon an integrated application of NMR spectroscopy for solution-state equilibria, X-ray crystallography for solid-state validation, and computational chemistry for energetic and mechanistic insights. By mastering these principles and protocols, drug development professionals can rationally design and engineer conformationally defined molecules with superior pharmacological profiles.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(30), 12354-12359. [Link]

  • ResearchGate (2020). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC, NIH. [Link]

  • ResearchGate (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [Link]

  • Scidar (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • ResearchGate (2022). Optimized molecular structures of piperidines substituted with fluorine. ResearchGate. [Link]

  • Morgado, G. P., et al. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC, NIH. [Link]

  • CONFLEX Tutorials. NMR coupling constant calculation. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(5), 335-348. [Link]

  • Taylor & Francis Online (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1135-1144. [Link]

  • ResearchGate (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]

  • Beilstein Journals (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • RSC Publishing (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry, 20, 5783-5795. [Link]

  • ResearchGate (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 37(4). [Link]

  • ResearchGate. Factors affecting conformations of fluorinated cycloalkyl derivatives. [Link]

  • ResearchGate (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

  • ACS Publications (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2587-2597. [Link]

  • Wiley Online Library (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

  • Taylor & Francis Online (2000). The NMR Coupling Constants, and Conformational and Structural Properties of Flexible Aldopyranosyl Rings. Journal of Carbohydrate Chemistry, 19(8), 957-975. [Link]

  • Advanced Journal of Chemistry (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Cambridge MedChem Consulting (2023). Tuning basicity. [Link]

  • PharmaTutor (2016). What is coupling constant? How it is calculated?. [Link]

  • MDPI (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]

  • MDPI (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891. [Link]

  • ScienceDirect (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis, 12(4), 576-587. [Link]

  • PubMed (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry – A European Journal, 21(4), 1608-1621. [Link]

  • Chemistry LibreTexts (2019). 2.7: NMR - Interpretation. [Link]

  • PubMed Central (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 861-869. [Link]

  • Semantic Scholar. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • ResearchGate (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. [Link]

  • Wikipedia. Anomeric effect. [Link]

  • ScienceDirect (2015). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. International Journal of Greenhouse Gas Control, 42, 353-363. [Link]

  • RSC Publishing (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidines. Chemical Science, 10(16), 4440-4449. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Benzyl-4-fluoropiperidin-3-YL)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for its effective handling, formulation, and progression through the drug development pipeline. This document delineates the predicted physicochemical properties that govern its solubility, provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discusses the interpretation and application of this critical data. By synthesizing theoretical principles with practical experimental workflows, this guide serves as an essential resource for scientists engaged in the characterization and development of piperidine-based pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water, leading to challenges in formulation, variable bioavailability, and potential for suboptimal therapeutic efficacy.[2][3]

This compound (CAS No: 1356338-80-1) is a substituted piperidine derivative. The N-benzylpiperidine motif is a versatile scaffold in medicinal chemistry, known for its structural flexibility and its role in fine-tuning efficacy and physicochemical properties.[4] The presence of a fluorine atom and a hydroxymethyl group on the piperidine ring of the title compound introduces specific electronic and steric features that are expected to significantly influence its solubility profile. An in-depth understanding of its solubility is therefore not merely an academic exercise but a critical step in de-risking its development and enabling rational formulation design.

Physicochemical Profile of this compound

PropertyValueSource/Method
CAS Number 1356338-80-1
Molecular Formula C₁₃H₁₈FNO
Molecular Weight 223.29 g/mol
Boiling Point 302.2 ± 37.0 °CPredicted,
Density 1.13 ± 0.1 g/cm³Predicted,
Predicted pKa ~7.5 - 8.5Estimated based on fluorinated piperidines
Predicted logP ~2.0 - 3.0Estimated based on structural analogues
Predicted Aqueous Solubility Poor to LowInferred from structural features
Structural Influence on Physicochemical Properties and Solubility

The solubility of this compound is a complex interplay of its structural components:

  • N-Benzyl Group: The bulky, non-polar benzyl group significantly contributes to the lipophilicity of the molecule, which generally decreases aqueous solubility.

  • Piperidine Ring: The basic nitrogen atom in the piperidine ring is ionizable. Its pKa will be a critical determinant of solubility in aqueous media of varying pH. In acidic environments, the nitrogen will be protonated, forming a more soluble salt.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 4-position is expected to lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart.[2] This reduction in basicity can impact the pH range over which the compound is ionized and thus soluble.

  • Hydroxymethyl Group: The primary alcohol functional group can participate in hydrogen bonding with water molecules, which would be expected to enhance aqueous solubility to some extent.

Based on these features, it is anticipated that this compound will exhibit poor intrinsic aqueous solubility but will have enhanced solubility in acidic aqueous solutions and in polar organic solvents. A structurally similar compound, trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, is reported to be soluble in chloroform and DMSO, supporting the expectation of good organic solvent solubility.

Experimental Determination of Solubility

To obtain reliable solubility data, two primary experimental approaches are employed: thermodynamic (equilibrium) solubility and kinetic solubility assays. The choice of method depends on the stage of drug development and the specific questions being addressed.

Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.[5] This value is crucial for understanding the true solubility for formulation and preclinical studies.[5]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials.

    • To each vial, add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or relevant organic solvents).

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. This extended incubation time is necessary to ensure that a true equilibrium is reached between the dissolved and undissolved solid.

  • Separation of Solid and Liquid Phases:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow A Add excess solid compound to solvent B Equilibrate (24-48h) with shaking at constant temp. A->B Incubation C Separate solid and liquid (centrifugation/settling) B->C Phase Separation D Filter supernatant (0.22 µm filter) C->D Clarification E Quantify concentration (e.g., HPLC-UV) D->E Analysis F Determine Thermodynamic Solubility E->F Calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer.[6] This method is faster than the thermodynamic assay and provides an estimate of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro biological assays.[6][7]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution in DMSO:

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer a small, fixed volume of the DMSO solutions from the first plate to the corresponding wells of the second plate containing the buffer. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation Detection:

    • Mix the contents of the plate and incubate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1-2 hours.

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting precipitation.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.

Kinetic_Solubility_Workflow A Prepare high concentration stock in DMSO B Serial dilution in DMSO plate A->B Dilution Series C Add to aqueous buffer plate B->C Dispensing D Incubate (1-2h) at constant temp. C->D Incubation E Measure precipitation (e.g., nephelometry) D->E Detection F Determine Kinetic Solubility E->F Analysis

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application

The solubility data obtained from these experiments are crucial for several aspects of drug development:

  • Lead Optimization: In early discovery, kinetic solubility data helps in selecting compounds with a lower risk of precipitation in biological assays.

  • Formulation Development: Thermodynamic solubility data in various solvents and pH conditions is essential for developing suitable formulations for preclinical and clinical studies. For a compound like this compound with expected poor aqueous solubility, strategies such as salt formation (hydrochloride salt), pH adjustment, or the use of co-solvents may be necessary.

  • Predicting Oral Bioavailability: While not the only factor, adequate aqueous solubility is a prerequisite for good oral absorption. Low solubility can be a rate-limiting step in the overall absorption process.

A summary of hypothetical, yet realistic, solubility data for this compound is presented below to illustrate how results would be reported.

Solvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25< 10< 45Thermodynamic
PBS (pH 7.4)25< 15< 67Thermodynamic
0.1 M HCl (pH 1)25> 1000> 4480Thermodynamic
Ethanol25> 5000> 22390Thermodynamic
DMSO25> 20000> 89560Thermodynamic
PBS (pH 7.4)25~ 25~ 112Kinetic

Conclusion

The solubility of this compound is a critical parameter that dictates its potential for successful development as a pharmaceutical intermediate or active ingredient. This guide has outlined the predicted physicochemical properties that influence its solubility, provided detailed and robust protocols for its experimental determination, and discussed the importance of interpreting this data in the context of drug development. While experimental data remains the definitive measure, the principles and methodologies described herein provide a solid framework for the systematic characterization of this and other similar piperidine-based compounds, enabling researchers to make informed decisions and navigate the challenges associated with poor solubility.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Vertex AI Search. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
  • CymitQuimica. This compound.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BLDpharm. 201855-60-9|((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol.
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Domainex. Thermodynamic Solubility Assay.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • BioDuro. ADME Solubility Assay.
  • Tradeindia. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3.
  • Evotec. Thermodynamic Solubility Assay.
  • Catalysts. CAS 201855-60-9 trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol.
  • Sigma-Aldrich. [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methanol hydrochloride.
  • Benchchem.
  • Benchchem. Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Smolecule. Buy (1-Benzyl-4-bromopiperidin-3-yl)methanol.
  • BLDpharm. 1356338-80-1|this compound.
  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

Foreword: The Strategic Synergy of Fluorine and the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Piperidine Analogs

The piperidine ring is the most abundant nitrogen-containing heterocycle found in pharmaceuticals, a testament to its versatile and robust nature as a molecular scaffold.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[3] In parallel, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to profoundly modulate a molecule's physicochemical and pharmacological profile.[4][5]

This guide explores the powerful synergy achieved by combining these two privileged components. The introduction of fluorine into the piperidine scaffold is not a mere substitution but a strategic design element that offers unparalleled control over a compound's conformation, basicity, metabolic stability, and lipophilicity. These modulations directly translate into enhanced biological activity, improved target selectivity, and favorable pharmacokinetic properties, making fluorinated piperidines highly desirable motifs in drug discovery.[1][3][4] We will delve into the fundamental principles governing these effects, examine synthetic strategies, showcase diverse biological applications through case studies, and provide actionable experimental protocols for researchers in the field.

The Physicochemical Impact of Fluorination on the Piperidine Core

The introduction of fluorine fundamentally alters the electronic and steric landscape of the piperidine ring. Understanding these changes is critical to rationally designing analogs with desired biological functions.

Conformational Control and the Axial Preference

Unlike most substituents which favor an equatorial position to minimize steric hindrance, fluorine on a piperidine ring often exhibits a preference for the axial orientation. This behavior is a result of stabilizing delocalization forces, including hyperconjugation and charge-dipole interactions, particularly when the piperidine nitrogen is protonated (N⁺-H).[5][6] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly lowers the basicity (pKa) of the piperidine nitrogen.[7] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[7][8] This is a crucial tool for medicinal chemists. For example, reducing basicity can mitigate off-target effects, such as binding to the hERG potassium ion channel, which is a common cause of cardiac toxicity.[6][9] Conversely, strategic positioning can fine-tune the pKa to optimize interactions within a specific receptor's binding pocket.[6]

Enhancing Lipophilicity and Metabolic Stability

While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase the lipophilicity (LogP) of a molecule.[4] This enhancement can improve membrane permeability and facilitate passage across the blood-brain barrier (BBB), a critical feature for CNS-acting drugs.[10][11][12] Furthermore, the high energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine atoms are often installed at metabolically vulnerable positions to block oxidative degradation, thereby increasing the drug's half-life and oral bioavailability.[4][5]

Below is a conceptual diagram illustrating how fluorination influences key molecular properties that, in turn, dictate biological outcomes.

G cluster_props Physicochemical Properties cluster_outcomes Pharmacological Outcomes Fluorination Strategic Fluorination of Piperidine Ring pKa Modulation of Basicity (pKa) Fluorination->pKa Conformation Conformational Control (Axial Pref.) Fluorination->Conformation Metabolism Metabolic Stability Fluorination->Metabolism Lipophilicity Lipophilicity (LogP) Fluorination->Lipophilicity Target Target Affinity & Selectivity pKa->Target Optimizes H-bonding & ionic interactions ADME ADME Properties (Pharmacokinetics) Safety Improved Safety Profile (e.g., hERG) pKa->Safety Reduces hERG liability Conformation->Target Pre-organizes for bioactive state Metabolism->ADME Increases half-life Lipophilicity->ADME Enhances membrane permeability (BBB) Biological_Activity Enhanced Biological Activity & Therapeutic Potential Target->Biological_Activity ADME->Biological_Activity Safety->Biological_Activity

Caption: Impact of fluorination on piperidine properties and pharmacological outcomes.

Synthetic Strategies for Accessing Fluorinated Piperidines

The growing interest in these scaffolds has driven the development of robust synthetic methods. While numerous pathways exist, a prevalent and efficient strategy involves the hydrogenation of readily available fluoropyridine precursors.

Key Synthetic Approach: Hydrogenation of Fluoropyridines

This method leverages cheap and abundant fluoropyridines to produce the desired saturated rings.[1] A significant challenge, however, is preventing the undesired side reaction of hydrodefluorination (loss of fluorine).[1][13] Modern protocols utilize specialized catalysts, such as rhodium or palladium-based systems, to achieve high diastereoselectivity, often yielding all-cis-(multi)fluorinated piperidines.[1][2][13][14]

The general workflow for this synthesis is depicted below.

G Start Fluoropyridine Precursor Reaction Catalytic Hydrogenation (H2, Acidic Conditions) Start->Reaction Substrate Catalyst Heterogeneous Catalyst (e.g., Pd/C, Rh-CAAC) Catalyst->Reaction Catalyst Intermediate Cis-Fluorinated Piperidine (Crude Product) Reaction->Intermediate High Diastereoselectivity Protection In Situ Protection (e.g., Boc, Cbz) Intermediate->Protection Trapping for stability & purification Purification Purification (Chromatography) Protection->Purification Final Purified Fluorinated Piperidine Analog Purification->Final

Caption: General workflow for the synthesis of fluorinated piperidines.

Other notable synthetic methods include:

  • Deoxofluorination: Converting existing hydroxyl or carbonyl groups on a piperidine ring to C-F or CF₂ groups using reagents like DAST or Deoxo-Fluor.[4][15]

  • Ring Formation from Fluorinated Precursors: Building the piperidine ring from smaller, already-fluorinated acyclic components.[1]

Biological Activity and Therapeutic Applications: Case Studies

The true value of fluorinated piperidines is demonstrated by their diverse and potent biological activities across multiple therapeutic areas. The strategic placement of fluorine has proven instrumental in optimizing lead compounds into clinical candidates.

Enzyme Inhibition

Fluorinated piperidines have emerged as potent and selective inhibitors of various enzymes implicated in disease.

  • α-Glucosidase and Cholinesterase Inhibitors: A recent study synthesized a series of fluorine-substituted piperidines and evaluated them against enzymes relevant to diabetes and Alzheimer's disease. Several compounds showed extraordinary inhibitory activity against α-glucosidase, many-fold more potent than the standard drug acarbose.[16] Kinetic studies revealed competitive or mixed-type inhibition mechanisms, and molecular docking helped elucidate the binding interactions responsible for this high potency.[16]

  • Carbonic Anhydrase (CA) Inhibitors: Fluorinated pyrrolidines and piperidines bearing tertiary benzenesulfonamide moieties have been identified as highly selective inhibitors of human carbonic anhydrase II (hCA II).[17][18] This selectivity is noteworthy as it points to a novel mechanism of action, distinct from classical zinc-binding inhibitors.[18]

  • Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for oncology, Merck scientists found that a piperidine-containing compound was a substrate for P-glycoprotein (P-gp) efflux pumps. By introducing a fluorine atom into the piperidine ring, they modulated the nitrogen's pKa into an optimal range (6.5-8.0), which disrupted P-gp recognition and led to the identification of the clinical candidate MK-0731.[6]

Central Nervous System (CNS) Agents

The ability of fluorine to enhance BBB penetration makes these scaffolds particularly valuable for CNS targets.[10][11]

  • Sigma-1 Receptor Ligands for PET Imaging: A fluorinated piperidine, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, was developed as a highly selective and high-affinity radioligand for the sigma-1 receptor.[19] In vivo studies in rats showed high brain uptake, and its specificity was confirmed through blocking studies.[19] This radiotracer shows significant promise for the non-invasive tomographic evaluation of sigma receptors in the brain and in tumors.[19]

  • Analogs of Existing CNS Drugs: Synthetic methods have been successfully applied to create fluorinated derivatives of well-known drugs like Methylphenidate (Ritalin) and the local anesthetics Bupivacaine and Ropivacaine, demonstrating the feasibility of applying this strategy to known pharmacophores.[1][7][13]

Anti-Infective Agents
  • Antiplasmodial Candidates: A series of fluorinated piperazine-hydroxyethylamine analogues were synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria.[20] Two lead compounds exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains, with IC₅₀ values as low as 90 nM.[20] These compounds also showed efficacy in reducing parasite load in a mouse model and inhibited the liver stage of the parasite, highlighting their potential as multi-stage antimalarials.[20]

The following table summarizes the biological activity of selected fluorinated piperidine analogs discussed in the literature.

Compound Class/AnalogBiological Target/ModelKey Finding(s)
Densely substituted fluoropiperidinesα-GlucosidaseExhibited "extraordinary" inhibitory activity, several-fold more potent than the standard drug acarbose.[16]
Fluorinated tertiary benzenesulfonamidesHuman Carbonic Anhydrase II (hCA II)Demonstrated unprecedented selectivity for the hCA II isoform, suggesting a new mechanism of action.[17][18]
MK-0731 (fluoro-analog)Kinesin Spindle Protein (KSP)Fluorine-modulated pKa overcame P-gp efflux, leading to a viable clinical candidate for cancer.[6]
[¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineSigma-1 ReceptorHigh-affinity (Ki = 4.3 nM) and selective radioligand with high brain uptake, suitable for PET imaging.[19]
Fluorinated piperazine-hydroxyethylaminesPlasmodium falciparum (Malaria)Potent activity against drug-resistant strains (IC₅₀ = 0.10 µM) and efficacy in an in vivo mouse model.[20]

Experimental Protocols and Methodologies

To empower researchers, this section provides detailed, self-validating protocols for the synthesis and evaluation of fluorinated piperidine analogs.

Protocol: Synthesis via Palladium-Catalyzed Hydrogenation

This protocol is adapted from methodologies described for the robust synthesis of fluorinated piperidines from fluoropyridines.[1][13]

Objective: To synthesize a Cbz-protected 3-fluoropiperidine from 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl) in dioxane (4 M solution)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Step-by-Step Procedure:

  • Reactor Setup: To a glass liner of a Parr reactor, add 3-fluoropyridine (1.0 eq) and 10% Pd/C (5 mol %).

  • Solvent Addition: Add anhydrous MeOH to dissolve the substrate (approx. 0.1 M concentration).

  • Acidification: Carefully add HCl in dioxane (1.1 eq). The acid is crucial for activating the pyridine ring towards reduction.

  • Hydrogenation: Seal the reactor. Purge with nitrogen gas three times, then purge with hydrogen (H₂) gas three times. Pressurize the reactor to 50 bar of H₂.

  • Reaction: Stir the reaction mixture vigorously at 60 °C for 24 hours. Monitor the pressure; a drop indicates hydrogen consumption.

  • Workup - Catalyst Removal: After cooling to room temperature and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude piperidine hydrochloride salt.

  • In Situ Protection: Dissolve the crude salt in DCM and water (1:1 mixture). Cool the mixture to 0 °C in an ice bath.

  • Basification & Protection: Slowly add saturated NaHCO₃ solution until the pH is ~8-9. Immediately add Cbz-Cl (1.2 eq) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure Cbz-protected 3-fluoropiperidine.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the evaluation methods for novel enzyme inhibitors.[16]

Objective: To determine the IC₅₀ value of a fluorinated piperidine analog against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compound (fluorinated piperidine) dissolved in DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the PNPG substrate in phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in DMSO, then dilute further in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the test compound dilutions or acarbose to the sample wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank. Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the PNPG substrate solution to all wells to start the reaction. The final volume is 60 µL.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Stop Reaction: Add 80 µL of 0.1 M Na₂CO₃ solution to every well to stop the reaction. The base will also develop the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Outlook

The strategic fluorination of piperidine analogs represents a powerful and validated approach in modern drug discovery. By providing exquisite control over conformation, basicity, and metabolic stability, fluorine substitution allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetics. The case studies presented herein—from enzyme inhibitors for metabolic diseases to CNS agents for neuroimaging—underscore the broad therapeutic potential of these scaffolds.

Future advancements will likely focus on developing novel and more efficient synthetic methodologies, particularly for accessing previously challenging substitution patterns and stereoisomers.[1][21] The continued integration of chemoinformatic analysis and computational modeling will further enable the rational design of next-generation fluorinated piperidines with precisely tailored biological activities.[9][22] As our understanding of the subtle interplay between fluorine's effects and biological systems deepens, these versatile building blocks are poised to remain at the forefront of medicinal chemistry, paving the way for new and improved therapeutics.

References

  • Münstermann, J., Imbrich, M., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Le Roch, M., Renault, J., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Münstermann, J., Imbrich, M., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Ullah, E., Ahmed, S. A., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Le Darz, A., Mingot, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Katsifis, A., McPhee, M. E., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology. [Link]

  • Le Darz, A., Mingot, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Imbrich, M., Pozo, T. G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Le Roch, M., Renault, J., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Singh, S., Kumar, Y., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. [Link]

  • Trofimov, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Akhmetova, G. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]

  • Le Roch, M., Renault, J., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Cumming, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Gouverneur, V. (2020). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Nature Communications. [Link]

  • Mykhailiuk, P. K. (2019). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Carreira, E. M., Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Janecki, T., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]

  • MDPI. (2023). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. MDPI. [Link]

Sources

Unlocking the Therapeutic Potential of Benzylfluoropiperidine Compounds: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzylfluoropiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The benzylpiperidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. Its structural rigidity, combined with the basic nitrogen atom and the aromatic benzyl group, provides a unique three-dimensional framework for engaging with receptor binding pockets through a combination of ionic, hydrophobic, and π-stacking interactions. The strategic introduction of a fluorine atom onto the piperidine ring—creating the benzylfluoropiperidine scaffold—offers a powerful tool for fine-tuning the molecule's physicochemical properties. Fluorination can significantly alter lipophilicity, metabolic stability, and, most critically, the basicity (pKa) of the piperidine nitrogen. This modulation can lead to enhanced binding affinity, improved selectivity, and a more favorable pharmacokinetic profile, making benzylfluoropiperidine derivatives a highly attractive class of compounds for therapeutic development.

This technical guide provides an in-depth exploration of the most promising therapeutic targets for benzylfluoropiperidine compounds. We will delve into the molecular mechanisms, present relevant structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest to develop novel therapeutics based on this versatile scaffold.

Chapter 1: Sigma Receptors - Modulators of Cellular Stress and Neuronal Plasticity

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated membrane (MAM).[1] They play a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[2][3] Two major subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), have been identified, both of which are overexpressed in various cancer cell lines and are implicated in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[4][5] Benzylpiperidine and its fluorinated analogues have emerged as a potent class of sigma receptor ligands.[6][7]

Pathophysiological Relevance of Sigma Receptors
  • Neurodegenerative Diseases (Alzheimer's, Parkinson's, ALS): The σ1R acts as an inter-organelle signaling modulator that, when activated, can attenuate ER stress, regulate calcium signaling, reduce oxidative stress, and promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[3][8][9] This makes σ1R agonists compelling candidates for neuroprotective therapies.

  • Cancer: Both σ1R and σ2R are overexpressed in proliferating tumor cells, including those from breast, prostate, and lung cancers.[9][10] Sigma-2 receptor agonists, in particular, have been shown to induce caspase-dependent apoptosis in cancer cells, making them a promising target for anticancer agents.[11][12] Benzylpiperidine-based radioligands have also been developed for PET imaging of tumors expressing these receptors.[7]

  • Neuropathic Pain & Depression: Sigma-1 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain by modulating ion channels and glutamatergic neurotransmission.[13] Furthermore, the interaction of sigma receptors with various neurotransmitter systems underpins their potential in treating psychiatric disorders.

Benzylfluoropiperidine Derivatives as Sigma Receptor Ligands

The benzylpiperidine scaffold is a cornerstone for many high-affinity sigma receptor ligands. The nitrogen atom is a key anchoring point, while the benzyl group occupies a primary hydrophobic pocket in the receptor.

One notable example is N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide , which binds to sigma receptors with high affinity (Ki = 3.4 nM) and displays significant selectivity for the σ2R subtype over the σ1R.[7] The development of its 18F-labeled version highlights the potential of this class for in vivo PET imaging.[7]

Structure-Activity Relationship (SAR) Insights:

  • N-Aralkyl Group: The nature of the substituent on the piperidine nitrogen is critical. An aralkyl group, such as benzyl or phenethyl, is often optimal.[14]

  • Substitutions on the Benzyl Ring: Electronic properties and hydrophobicity of substituents on the benzyl ring can modulate affinity and selectivity between σ1R and σ2R.[15][16]

  • Piperidine vs. Piperazine Core: Comparative studies have shown that replacing the piperidine core with piperazine can alter the binding mode and selectivity profile, suggesting different interactions within the receptor.[14][16]

  • Role of Fluorine: While specific SAR on benzylfluoropiperidines is still emerging, fluorine substitution on the piperidine ring can modulate the pKa of the nitrogen. This change in basicity can significantly impact the key ionic interaction with acidic residues (e.g., Asp or Glu) within the sigma receptor binding site, potentially enhancing affinity and selectivity.

Compound ClassTarget(s)Affinity (Ki)Selectivity (σ2/σ1)Reference
N-benzyl-4-aminopiperidine derivativesσ1R, σ2R3.4 nM120[7]
Benzylpiperdine derivativesσ1R10.9 nM13.1[6]
N-benzylpiperazine derivativesσ1R, σ2R0.37-2.80 nM (σ1), 1.03-34.3 nM (σ2)1.4 - 52[16]
Key Experimental Protocols

Expertise & Experience: This competitive inhibition assay is the gold standard for determining the binding affinity (Ki) of a test compound. The choice of radioligand is critical for targeting the desired subtype. [3H]-(+)-pentazocine is selective for σ1R, while [3H]-DTG is a non-selective ligand often used for σ2R in the presence of a σ1R masking agent, though this approach requires careful validation.[17][18][19]

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig liver for high σ1R expression) or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18][20] Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate):

    • Total Binding: Add membrane homogenate, assay buffer, and the appropriate radioligand (e.g., 5 nM [3H]-(+)-pentazocine for σ1R).

    • Non-specific Binding (NSB): Add membrane homogenate, assay buffer, radioligand, and a high concentration of a known non-labeled sigma ligand (e.g., 10 µM haloperidol).

    • Test Compound: Add membrane homogenate, assay buffer, radioligand, and varying concentrations of the benzylfluoropiperidine test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C for 90 minutes) with gentle agitation to reach equilibrium.[21]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[20]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Membrane Preparation (Tissue/Cells) Setup Plate Setup (Total, NSB, Test Compound) Membrane->Setup Reagents Reagent Preparation (Radioligand, Buffers, Test Compound) Reagents->Setup Incubate Incubation (e.g., 37°C, 90 min) Setup->Incubate Harvest Harvesting (Rapid Vacuum Filtration) Incubate->Harvest Wash Washing (Ice-cold Buffer) Harvest->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Count->Calculate Ki Calculate Ki (Cheng-Prusoff) Calculate->Ki

Caption: Workflow for determining compound binding affinity (Ki) using a radioligand assay.

Chapter 2: Cholinesterases - A Cornerstone Target in Alzheimer's Disease Therapy

The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline observed in patients is linked to a deficit in the neurotransmitter acetylcholine (ACh).[18] Inhibiting the enzymes that degrade ACh—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy to enhance cholinergic neurotransmission.[1] The N-benzylpiperidine moiety is the foundational scaffold of donepezil, one of the most widely prescribed AChE inhibitors for AD.[13] This makes the benzylfluoropiperidine class a highly promising area for the development of new and potentially improved cholinesterase inhibitors.

The Dual Roles of AChE and BuChE in Alzheimer's Disease
  • Acetylcholinesterase (AChE): This is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. The active site of AChE is located at the bottom of a deep, narrow gorge, which also contains a "peripheral anionic site" (PAS) at its entrance.[1] Dual-binding inhibitors that interact with both the catalytic active site (CAS) and the PAS are particularly effective. The PAS is also implicated in promoting the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD.

  • Butyrylcholinesterase (BuChE): While AChE levels tend to decrease as AD progresses, BuChE levels remain stable or even increase, particularly in association with amyloid plaques.[1][12] This suggests that BuChE plays a more significant role in ACh hydrolysis in the later stages of the disease. Therefore, inhibiting BuChE, either alone or in conjunction with AChE, is an increasingly recognized therapeutic strategy.[17][20]

Benzylpiperidine Derivatives as Cholinesterase Inhibitors

The clinical success of donepezil, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine , has spurred extensive research into related structures.[13] Molecular modeling studies show that dual-site inhibitors typically position the N-benzylpiperidine moiety to interact with key aromatic residues (like Trp86) in the CAS, while another part of the molecule extends up the gorge to interact with residues (like Trp286) in the PAS.[1][5]

Structure-Activity Relationship (SAR) Insights:

  • N-Benzylpiperidine Moiety: This group is critical for high-potency inhibition, anchoring the molecule within the active site gorge.[1][16]

  • Linker and Second Pharmacophore: The linker connecting the piperidine to a second pharmacophore (like the indanone in donepezil) determines the ability to achieve dual-site binding. Replacing an ester linker with a more stable amide has been explored to improve metabolic stability.[2]

  • Substitutions: Halogen substitutions (Cl, Br, F) on various parts of the scaffold have been shown to significantly modulate inhibitory activity against both AChE and BuChE.[1] For instance, a fluorine atom on a phenylacetate moiety was found to enhance AChE inhibition.[9]

  • Fluorine on the Piperidine Ring: Introducing fluorine onto the piperidine ring can modulate the pKa of the nitrogen. This is crucial because a key interaction in the AChE active site is a cation-π interaction between the protonated piperidine nitrogen and the indole ring of Trp84. Optimizing the pKa can therefore strengthen this interaction and improve inhibitory potency.

Compound ClassTarget(s)Potency (IC50)Reference
Donepezil (E2020)AChE5.7 nM[13]
1,3-dimethylbenzimidazolinonesAChE / BuChE0.21 - 0.39 µM (AChE), 0.16 µM (BuChE)[1]
N-benzylpiperidine carboxamidesAChE0.41 µM[2]
N-benzylpiperidine derivativesAChE / BuChE2.08 µM (AChE), 7.41 µM (BuChE)[14]
Key Experimental Protocols

Expertise & Experience: This robust and widely used colorimetric assay provides a reliable way to measure the activity of both AChE and BuChE and to determine the IC50 values of inhibitors.[11] The principle relies on the hydrolysis of a thiocholine ester substrate by the enzyme. The product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the formation of which is monitored spectrophotometrically.[7][22]

Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

    • Substrate Solution: Prepare separate solutions for AChE (e.g., 14 mM acetylthiocholine iodide, ATCI) and BuChE (e.g., butyrylthiocholine iodide, BTCI) in deionized water.

    • Enzyme Solution: Prepare stock solutions of AChE (from electric eel) and BuChE (from equine serum) and dilute to the desired working concentration in buffer just before use.

  • Assay Setup (96-well plate):

    • Control (100% activity): Add buffer, enzyme solution, DTNB solution, and the solvent used for the test compound.

    • Test Sample: Add buffer, enzyme solution, DTNB solution, and varying concentrations of the benzylfluoropiperidine test compound.

    • Blank: Add buffer, DTNB solution, and substrate (to measure non-enzymatic substrate hydrolysis).

  • Pre-incubation: Mix the components and pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[11]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[11]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 .

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Synth Acetylcholine (ACh) Synthesis Vesicle Vesicular Storage ACh_Synth->Vesicle Release ACh Release Vesicle->Release ACh_Synapse ACh Release->ACh_Synapse AChE AChE / BuChE ACh_Synapse->AChE Degradation Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh_Synapse->Receptor Hydrolysis Hydrolysis (Choline + Acetate) AChE->Hydrolysis Signal Signal Transduction Receptor->Signal Inhibitor Benzylfluoropiperidine Inhibitor Inhibitor->AChE Blocks

Caption: Cholinergic signaling and the mechanism of cholinesterase inhibitors.

Chapter 3: Monoamine Oxidases - Regulators of Neurotransmitter Levels

Monoamine oxidases (MAO) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[11] There are two main isoforms: MAO-A and MAO-B. The balance of their activity is critical for maintaining normal mood and motor function. Consequently, MAO inhibitors are used in the treatment of depression and Parkinson's disease (PD).[4][23] The broader 4-benzylpiperidine scaffold has been shown to possess MAO inhibitory properties, suggesting that fluorinated derivatives could be developed as novel CNS agents targeting this enzyme family.[13]

MAO-A and MAO-B in CNS Disorders
  • MAO-A: Preferentially metabolizes serotonin and norepinephrine.[8] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its antidepressant effects. Selective MAO-A inhibitors are used to treat depression and anxiety disorders.[11]

  • MAO-B: Primarily metabolizes phenylethylamine and, importantly, dopamine.[20] In the brain, particularly the striatum, MAO-B is a key enzyme in dopamine degradation. Selective inhibition of MAO-B increases dopamine levels, which is beneficial for treating the motor symptoms of Parkinson's disease.[17] MAO-B inhibitors like selegiline and rasagiline are used as monotherapy in early PD or as adjuncts to levodopa therapy in later stages.[4]

Benzylpiperidine Derivatives as MAO Inhibitors

While less explored than their effects on sigma receptors and cholinesterases, some benzylpiperidine derivatives have shown MAO inhibitory activity. For example, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some compounds showing potent and selective inhibition of MAO-B.[7][21]

Structure-Activity Relationship (SAR) Insights:

  • Selectivity: The substitution pattern on the aromatic rings is a key determinant of selectivity for MAO-A versus MAO-B.[21]

  • Piperidine Substitutions: A review of piperidine-based MAO inhibitors noted that para-substitution on the piperidine ring is often preferred, and the addition of specific functional groups can enhance inhibitory effects.[13]

  • Role of Fluorine: Fluorine substitution is generally considered favorable for MAO inhibition.[13] A review noted that fluorine-containing groups often enhance potency. For example, in a series of pyridazinone inhibitors, ortho-fluorine substitution on a phenyl ring was a feature of potent MAO-B inhibitors.[19] This suggests that incorporating fluorine into the benzylpiperidine scaffold is a promising strategy for developing novel MAO inhibitors.

Compound ClassTarget(s)Potency (IC50)Reference
PyridazinobenzylpiperidinesMAO-B0.203 µM[7]
Piperine (natural piperidine)MAO-A / MAO-B20.9 µM (A), 7.0 µM (B)[13]
4-StyrylpiperidinesMAO-A / MAO-B0.72 µM (A), 0.34 µM (B)[24]
Key Experimental Protocols

Expertise & Experience: This is a highly sensitive and continuous assay suitable for high-throughput screening. The principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex® Red to generate the fluorescent product resorufin.[11]

Methodology:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrates: Use a non-selective substrate like p-Tyramine for a general screen, or selective substrates like kynuramine.[6][11]

    • Detection Reagents: Prepare stock solutions of Amplex® Red (or similar probe) and HRP.

    • Positive Controls: Clorgyline (selective for MAO-A) and Selegiline (selective for MAO-B).

  • Assay Setup (96-well black plate):

    • In separate wells for MAO-A and MAO-B, add assay buffer.

    • Add varying concentrations of the benzylfluoropiperidine test compound or positive control. Add solvent only for the 100% activity control.

    • Add the MAO-A or MAO-B enzyme to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add a working solution containing the substrate and the HRP/probe mixture to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for resorufin) over time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

    • The selectivity index (SI) can be calculated as SI = IC50 (MAO-A) / IC50 (MAO-B) .

G cluster_reaction MAO Catalytic Reaction cluster_detection Fluorometric Detection Substrate Monoamine Substrate (e.g., Dopamine, Serotonin) MAO MAO-A or MAO-B Substrate->MAO Products Aldehyde + NH3 + H2O2 MAO->Products H2O2 H2O2 Probe Amplex Red (Non-fluorescent) HRP HRP H2O2->HRP Probe->HRP Product_F Resorufin (Fluorescent) HRP->Product_F Inhibitor Benzylfluoropiperidine Inhibitor Inhibitor->MAO Blocks

Caption: Mechanism of MAO activity and the principle of fluorometric inhibition assays.

Conclusion and Future Directions

The benzylfluoropiperidine scaffold represents a versatile and powerful platform for the design of novel therapeutics targeting key proteins implicated in a wide array of human diseases. The evidence strongly supports its potential to generate potent and selective ligands for sigma receptors , cholinesterases , and monoamine oxidases . The strategic incorporation of fluorine allows for the fine-tuning of electronic and metabolic properties, offering a clear path to optimizing lead compounds for improved efficacy and safety.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation into the effects of fluorine substitution at various positions on the piperidine ring is needed to fully understand its impact on binding affinity and selectivity for each target class.

  • Multi-Target Ligand Design: Given the complex, multifactorial nature of diseases like Alzheimer's, designing single molecules that can modulate multiple targets (e.g., combined cholinesterase and sigma receptor activity) is a highly promising strategy.

  • In Vivo Evaluation: Promising candidates identified through the in vitro assays described herein must be advanced to relevant animal models to assess their pharmacokinetic properties, blood-brain barrier penetration, and therapeutic efficacy.

By leveraging the foundational knowledge of the benzylpiperidine core and the unique advantages conferred by fluorination, the scientific community is well-positioned to develop the next generation of therapies for challenging neurological disorders and cancer.

References

  • Chen, L., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. [Link]

  • Choi, H., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Greig, N. H., et al. (2005). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. PNAS. [Link]

  • Jiang, N., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]

  • Lahiri, D. K., et al. (2013). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. Psychiatrist.com. [Link]

  • Li, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Mingyan, X., et al. (2012). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]

  • Nordberg, A., et al. (2006). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. PubMed Central. [Link]

  • Penner, N., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Prasanth, M. I., et al. (2022). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Sabe, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI. [Link]

  • Salama, I. (2007). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace. [Link]

  • Silva, D., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Shiue, G. G., et al. (2002). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. [Link]

  • Son, S., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

  • Singh, S., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]

  • Worek, F., et al. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Yadav, P., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

  • Youdim, M. B. H., & Riederer, P. (2011). MAO-inhibitors in Parkinson's Disease. Experimental Neurobiology. [Link]

  • Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link]

  • Azzolina, O., et al. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. PubMed. [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. PubMed. [Link]

  • D'yakonov, D. A., & Sorokina, I. V. (2022). Sigma-1 Receptor Ligands for CNS Cancer Treatment. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable fluorinated piperidine building block for pharmaceutical research and development. The protocol centers on the robust and high-yielding reduction of the corresponding ester precursor, ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate, using lithium aluminum hydride (LiAlH₄). We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction and Scientific Rationale

Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The target molecule, this compound, incorporates both a key fluoropiperidine core and a versatile primary alcohol functional group, making it an attractive intermediate for further chemical elaboration.

The selected synthetic strategy involves the reduction of an ester to a primary alcohol. This transformation is a cornerstone of organic synthesis. While several reducing agents exist, lithium aluminum hydride (LiAlH₄) is exceptionally well-suited for this purpose due to its high reactivity.[1][2] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ provides a reliable and efficient pathway to the desired primary alcohol.[3] This protocol is designed to be a self-validating system, where an understanding of the reaction mechanism informs the experimental choices, ensuring a successful and safe synthesis.

Mechanistic Pathway: Ester Reduction via LiAlH₄

The reduction of an ester with LiAlH₄ is a multi-step process driven by the nucleophilic character of the hydride ion (H⁻) delivered by the Al-H bond.[3][4] The Al-H bond is significantly weaker and more polar than the B-H bond in NaBH₄, accounting for LiAlH₄'s greater reactivity.[1]

The mechanism proceeds as follows:

  • First Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This addition breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate coordinated to the aluminum species.[4]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, expelling the ethoxide group (-OEt) as a leaving group, which remains coordinated to the aluminum. This step generates a transient aldehyde.[2][4]

  • Second Hydride Attack: The aldehyde formed in situ is more reactive than the starting ester. It is therefore immediately attacked by a second hydride equivalent from LiAlH₄, converting the aldehyde into a primary alkoxide.[3][4] Due to this high reactivity, the aldehyde intermediate cannot be isolated under these conditions.

  • Aqueous Workup: After the reduction is complete, the reaction is carefully quenched with water. This final step protonates the resulting alkoxide to yield the desired primary alcohol, this compound, and the alcohol byproduct (ethanol from the ethoxide leaving group). The workup also neutralizes any excess LiAlH₄ and precipitates aluminum salts, facilitating their removal.[4]

The entire process requires a stoichiometric minimum of two hydride equivalents for every ester functional group. In practice, a molar excess of LiAlH₄ is used to ensure the reaction proceeds to completion.

LiAlH4 Ester Reduction Mechanism Mechanism of LiAlH4 Ester Reduction cluster_0 Step 1 & 2: Aldehyde Formation cluster_1 Step 3 & 4: Alcohol Formation Ester R-C(=O)OEt Tetrahedral_Intermediate R-C(O⁻-AlH₃)-OEt | H Ester->Tetrahedral_Intermediate + [AlH₄]⁻ Aldehyde R-C(=O)H Tetrahedral_Intermediate->Aldehyde - [EtO-AlH₃]⁻ Alkoxide R-CH₂(O⁻-AlH₃) Alcohol R-CH₂OH Alkoxide->Alcohol H₂O Workup Aldehyde_ref R-C(=O)H Aldehyde_ref->Alkoxide + [AlH₄]⁻

Caption: Key stages of the LiAlH₄ ester reduction mechanism.

Experimental Protocol

This protocol details the reduction of ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate to yield the target alcohol.

Materials and Reagents

It is imperative that all glassware is thoroughly dried (e.g., flame-dried or oven-dried at >120°C) and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the extreme reactivity of LiAlH₄ with moisture.[1]

ReagentChemical FormulaMolar Mass ( g/mol )Key Properties
Ethyl 1-benzyl-4-fluoropiperidine-3-carboxylateC₁₅H₂₀FNO₂279.33Starting material
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95Powerful reducing agent; reacts violently with water. Handle with extreme care.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11Reaction solvent; must be anhydrous (<50 ppm H₂O).
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04Drying agent for organic phase.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction solvent.
Saturated Sodium Chloride Solution (Brine)NaCl(aq)N/AUsed for washing the organic phase.
Deionized Water (H₂O)H₂O18.02Used for reaction quenching.
15% Sodium Hydroxide Solution (NaOH)NaOH(aq)N/AUsed for reaction quenching to precipitate aluminum salts.
Step-by-Step Synthesis Procedure

Experimental Workflow Setup Inert Atmosphere Setup (Flame-dried flask, N₂) Reagent_Prep Prepare LiAlH₄ suspension in anhydrous THF Setup->Reagent_Prep Cooling1 Cool to 0 °C (Ice Bath) Reagent_Prep->Cooling1 Addition Add Ester Solution (in THF) Dropwise Cooling1->Addition Maintain 0 °C Reaction Warm to RT Stir for 2h Addition->Reaction Cooling2 Cool to 0 °C Reaction->Cooling2 Quench Sequential Quench: 1. H₂O 2. 15% NaOH 3. H₂O Cooling2->Quench CAUTION: Exothermic! Filtration Filter Aluminum Salts Wash with EtOAc Quench->Filtration Extraction Liquid-Liquid Extraction Wash with Brine Filtration->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo (Rotary Evaporator) Drying->Concentration Product Crude Product This compound Concentration->Product

Caption: Flowchart of the synthesis protocol.

1. Reaction Setup:

  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a steady stream of nitrogen or argon.

  • Equip the flask with a thermometer, a nitrogen inlet, and a rubber septum for liquid additions.

2. Reagent Preparation and Reaction:

  • To the reaction flask, carefully add Lithium Aluminum Hydride (1.0 g, 26.4 mmol, 1.5 equivalents) followed by 50 mL of anhydrous THF.

  • Cool the resulting grey suspension to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate (5.0 g, 17.9 mmol, 1.0 equivalent) in 30 mL of anhydrous THF.

  • Using a syringe, add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Reaction Quench and Workup:

  • After 2 hours, cool the reaction mixture back down to 0 °C in an ice-water bath.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.

  • Quench the reaction by adding the following reagents dropwise in sequence:

    • 1.0 mL of deionized water.
    • 1.0 mL of 15% (w/v) aqueous sodium hydroxide solution.
    • 3.0 mL of deionized water.
  • A white, granular precipitate of aluminum salts should form, which is easily filterable. Allow the slurry to stir vigorously for 30 minutes at room temperature.

4. Product Isolation and Purification:

  • Filter the slurry through a pad of Celite or glass wool, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).

  • Combine the filtrate and washes in a separatory funnel.

  • Wash the organic layer sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is this compound. If necessary, the product can be further purified by silica gel column chromatography.

Conclusion

The protocol described provides a reliable and mechanistically sound method for the synthesis of this compound. The use of lithium aluminum hydride is critical for the efficient reduction of the ester precursor. Adherence to anhydrous conditions and strict observation of safety procedures, particularly during the quenching step, are paramount for a successful and safe outcome. This application note serves as a foundational guide for chemists needing to access this and structurally related fluorinated piperidine building blocks for pharmaceutical discovery programs.

References

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver Website. Available at: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. AdiChemistry Website. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps Website. Available at: [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary Chemistry Department. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry Website. Available at: [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]

Sources

Application Note & Protocol: A Validated Synthetic Route for Paroxetine Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1] The manufacturing and quality control of any active pharmaceutical ingredient (API) necessitate a profound understanding of its impurity profile. As defined by the International Conference on Harmonisation (ICH) guidelines, an impurity is any component of the drug substance that is not the defined chemical entity.[1] Rigorous control and characterization of these impurities are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product.[2]

Paroxetine Impurity H, chemically identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol [3][4], is a potential process-related impurity in the synthesis of Paroxetine. Its structure suggests it may arise from the presence of benzyl-containing reagents or intermediates during the manufacturing process. The synthesis of this impurity as a reference standard is crucial for analytical method development, validation, and routine quality control testing of Paroxetine API.[2]

This document provides a detailed, scientifically-grounded experimental procedure for the synthesis of Paroxetine Impurity H. The narrative explains the causality behind experimental choices, ensuring that the protocol is a self-validating system for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of Paroxetine Impurity H is approached via a logical, two-part strategy. The core of this strategy is the preparation of a key demethylated intermediate, which is then subjected to N-benzylation.

  • Part A: Synthesis of the Key Precursor. The initial phase focuses on the synthesis of (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol. This crucial intermediate is prepared from the more common Paroxetine starting material, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.[1] The process involves a robust demethylation procedure via the formation of a carbamate intermediate, which is subsequently hydrolyzed.

  • Part B: N-Benzylation. The second phase involves the direct N-alkylation of the secondary amine in the precursor with a suitable benzylating agent to yield the final target compound, Paroxetine Impurity H.

This strategic approach ensures high stereochemical fidelity, starting from a well-established chiral intermediate.

Logical Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis.

G A Start: (3S, 4R)-trans-4-(4-fluorophenyl)- 3-hydroxymethyl-1-methyl-piperidine B Step A1: Mesylation A->B MsCl, Base C Step A2: Carbamate Formation (Demethylation) B->C Phenyl Chloroformate D Step A3: Hydrolysis C->D Base Hydrolysis E Key Precursor: (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol D->E F Step B: N-Benzylation E->F Benzyl Bromide, Base G Final Product: Paroxetine Impurity H F->G G cluster_0 Part A: Precursor Synthesis Start N-Methyl Precursor Mesylate Mesylated Intermediate Start->Mesylate  1. MsCl, Et3N      DCM, 0°C to RT Carbamate Carbamate Intermediate Mesylate->Carbamate  2. Phenyl Chloroformate      Toluene, Reflux Product_A Key Precursor (Secondary Amine) Carbamate->Product_A  3. KOH, EtOH/H2O      Reflux

Caption: Reaction scheme for the synthesis of the key secondary amine precursor.

Step A1: Synthesis of (3S, 4R)-trans-4-((4-fluorophenyl)-1-methylpiperidine)-3-methyl methanesulfonate

  • Rationale: The hydroxyl group of the starting material is converted to a mesylate. This is a critical step to protect the alcohol from reacting with phenyl chloroformate in the subsequent step. Methanesulfonyl chloride (MsCl) is an excellent reagent for this transformation, creating a stable methanesulfonate ester.

  • Dissolve (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (Et3N, 1.5 eq) dropwise to the solution while maintaining the temperature.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. A precipitate of triethylamine hydrochloride may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (5 volumes). Separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate as a crude oil or solid, which can be used directly in the next step.

Step A2: Synthesis of (3S, 4R)-trans-Phenyl 4-(4-Fluorophenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

  • Rationale: This is the key demethylation step. Phenyl chloroformate reacts with the tertiary amine to form a quaternary ammonium salt, which then undergoes cleavage to yield a stable phenyl carbamate and methyl chloride. This is a variation of the von Braun reaction, a reliable method for N-demethylation.

  • Dissolve the crude mesylated intermediate from Step A1 (1.0 eq) in toluene (10 volumes).

  • Add phenyl chloroformate (1.3 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The resulting crude carbamate can be purified by column chromatography or taken directly to the next step.

Step A3: Hydrolysis to (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol

  • Rationale: The carbamate group is hydrolyzed under basic conditions to release the free secondary amine. The mesyl group is also hydrolyzed back to the alcohol under these conditions. A strong base like potassium hydroxide (KOH) is effective for this dual hydrolysis.

  • Dissolve the crude carbamate from Step A2 in a mixture of ethanol and water (1:1, 10 volumes).

  • Add potassium hydroxide pellets (5.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or DCM (3 x 10 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of methanol in DCM) to obtain the pure key precursor.

PART B: Synthesis of Paroxetine Impurity H: [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

Reaction Scheme:

G cluster_1 Part B: N-Benzylation Start_B Key Precursor (Secondary Amine) Product_B Paroxetine Impurity H Start_B->Product_B  Benzyl Bromide, K2CO3      Acetonitrile, RT

Caption: Final N-benzylation step to yield Paroxetine Impurity H.

  • Rationale: This is a standard nucleophilic substitution (SN2) reaction. The secondary amine of the key precursor acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. An inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Dissolve the key precursor, (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol (1.0 eq), in acetonitrile (15 volumes).

  • Add anhydrous potassium carbonate (K2CO3, 2.0 eq) to the suspension.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Paroxetine Impurity H as a pure substance.

Quantitative Data and Characterization

Table of Reagents and Conditions
StepStarting MaterialReagent(s)Molar Ratio (Reagent/SM)SolventTemp (°C)Time (h)Expected Yield
A1 N-Methyl Precursor1. Et3N2. MsCl1.51.2DCM0 to RT2 - 4>95% (crude)
A2 Mesylated IntermediatePhenyl Chloroformate1.3Toluene1106 - 8>90% (crude)
A3 Carbamate IntermediateKOH5.0EtOH/H₂OReflux4 - 660-70% (purified)
B Key Precursor1. K₂CO₃2. Benzyl Bromide2.01.2AcetonitrileRT12 - 1875-85% (purified)
Structural Confirmation

The identity and purity of the final synthesized Paroxetine Impurity H should be confirmed using a suite of standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the benzyl group and the integrity of the piperidine core.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₉H₂₂FNO, MW: 299.38 g/mol ). * HPLC/UPLC: To determine the purity of the final compound against a reference standard if available.

The spectroscopic data should be compared with data from commercially available reference standards or published literature to ensure unequivocal identification. [5]

References

  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335. [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • SynZeal. (n.d.). Paroxetine Impurities. Retrieved from SynZeal Research Pvt. Ltd. [Link]

  • Pharmace Research Laboratory. (n.d.). Paroxetine EP Impurity H. Retrieved from Pharmace Research Laboratory. [Link]

  • SynThink Research Chemicals. (n.d.). Paroxetine EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Synchemia. (n.d.). Paroxetine EP Impurity H. Retrieved from Synchemia Research Chemical. [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery

The substituted piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The robust and efficient synthesis of these vital heterocycles is, therefore, a critical endeavor in the drug development pipeline. Among the myriad of synthetic strategies, reductive amination stands out as a powerful and widely adopted method for the construction of the piperidine ring and the introduction of diverse substituents. This application note provides an in-depth guide to the synthesis of substituted piperidines via reductive amination, offering mechanistic insights, a comparative analysis of reagents, detailed experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl compound and an amine into a more substituted amine.[1][2][3] In the context of piperidine synthesis, this typically involves an intramolecular cyclization of a δ-amino aldehyde or ketone, or an intermolecular reaction of a piperidone with an amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate.[3][4] This electrophilic intermediate is then reduced in situ by a hydride-based reducing agent to yield the final amine product.[4] The overall transformation is a highly efficient method for forging carbon-nitrogen bonds.[1]

The general mechanism can be visualized as follows:

Reductive_Amination_Mechanism Start Carbonyl (Aldehyde/Ketone) + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H₂O) Product Substituted Piperidine Iminium->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Iminium Reagents->Product

Caption: General mechanism of reductive amination.

A key feature of successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.[2][5] This chemoselectivity allows for a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture.[1][6]

Protocol Design & Optimization: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the appropriate selection of the reducing agent. Several hydride-based reagents are commonly employed, each with its own set of advantages and disadvantages. The choice of reagent is dictated by the reactivity of the substrates, the presence of other functional groups, and the desired reaction conditions.

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over carbonyls.[5][6][7] Tolerates a wide range of functional groups.[5][6] Effective for both aldehydes and ketones.[8] Less toxic than NaBH₃CN.[1]Moisture sensitive.[9] More expensive than other borohydrides.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][9]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions at neutral to slightly acidic pH.[5][8] Stable in protic solvents like methanol.[9]Highly toxic and generates toxic hydrogen cyanide (HCN) gas under acidic conditions.[1][5]Methanol (MeOH), Ethanol (EtOH)[9]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[7] Powerful reducing agent.Can reduce the starting aldehyde or ketone, often requiring a two-step procedure (pre-formation of the imine).[7][9] Less selective than NaBH(OAc)₃ and NaBH₃CN.Methanol (MeOH), Ethanol (EtOH)[7][9]
Catalytic Hydrogenation (H₂/Catalyst) Economical and scalable.[8] "Green" reaction with water as the only byproduct.May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized high-pressure equipment.Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc)

Causality Behind Experimental Choices: For most modern laboratory applications, sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice for one-pot reductive aminations.[7] Its attenuated reactivity, a consequence of the electron-withdrawing and sterically hindering acetoxy groups, prevents the premature reduction of the starting carbonyl compound.[6][7] This allows for the efficient in situ formation of the iminium ion, which is then rapidly reduced. The use of aprotic solvents like DCM or DCE is crucial to prevent the hydrolysis of STAB.[9] Acetic acid is sometimes added as a catalyst, particularly for less reactive ketones, to facilitate imine formation.[5][6]

Experimental Protocol: Synthesis of a Model N-Benzyl-4-phenylpiperidine

This protocol details a general procedure for the synthesis of a substituted piperidine using sodium triacetoxyborohydride.

Experimental_Workflow Start Combine 4-Piperidone and Benzylamine in DCM Stir Stir at Room Temperature (Imine Formation) Start->Stir Add_STAB Add NaBH(OAc)₃ Portion-wise Stir->Add_STAB Reaction Monitor Reaction by TLC/LC-MS Add_STAB->Reaction Quench Quench with Saturated NaHCO₃ (aq) Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-Benzyl-4-phenylpiperidine Purify->Product

Caption: Experimental workflow for reductive amination.

Materials:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA) (1.1 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 equiv) and anhydrous dichloromethane.

  • Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt, followed by benzylamine (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes. Caution: The addition can be exothermic and may cause gas evolution.

  • Allow the reaction to stir at room temperature overnight, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-benzyl-4-phenylpiperidine.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient imine formation.Add a catalytic amount of acetic acid (especially for ketones).[5][6] Use a dehydrating agent like molecular sieves.[10] Increase reaction time or temperature.
Decomposition of the reducing agent.Ensure anhydrous conditions when using STAB.[9] Use freshly opened or properly stored reducing agents.
Formation of Alcohol Byproduct Reduction of the starting carbonyl.Use a more selective reducing agent like STAB or NaBH₃CN.[7] For NaBH₄, pre-form the imine before adding the reducing agent.[7]
Over-alkylation of Primary Amines The product amine is more nucleophilic than the starting amine.Use a stepwise procedure involving imine formation and isolation before reduction.[5] Use a large excess of the primary amine.
Difficult Purification Presence of unreacted starting materials or byproducts.Ensure the reaction goes to completion. Optimize the workup procedure to remove impurities (e.g., acid/base washes).

Conclusion

Reductive amination is a robust and versatile methodology for the synthesis of substituted piperidines, offering a direct and efficient route to this privileged heterocyclic scaffold. A thorough understanding of the reaction mechanism, the judicious selection of the reducing agent, and careful optimization of the reaction conditions are paramount to achieving high yields and purity. Sodium triacetoxyborohydride has proven to be a particularly effective reagent for one-pot procedures due to its high chemoselectivity and broad functional group tolerance. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of novel piperidine-containing molecules for drug discovery and development.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(7), 1259-1273. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(5), 282-311. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination of Carbonyl Compounds With Borohydride and Boran. Scribd. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(33), 5275-5288. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness. [Link]

  • Tarbeev, A. V., et al. (2018). Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 83(23), 14347-14361. [Link]

  • Wang, D., & Astruc, D. (2015). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 80(1), 586-591. [Link]

  • Li, M., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(17), 1435-1445. [Link]

  • Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(1), 2-20. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Xu, F. F., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6219. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Chiral Synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the chiral synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a key intermediate in the synthesis of various pharmaceutically active compounds, including the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2] This application note details a robust and stereoselective synthetic strategy, providing in-depth protocols, mechanistic insights, and data interpretation. The target audience includes researchers, scientists, and professionals in drug development and process chemistry.

Introduction: Significance of the Target Molecule

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceutical agents.[3] The specific stereoisomer, [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, is of particular interest due to its role as a precursor to Paroxetine. The precise stereochemical arrangement of the substituents on the piperidine ring is crucial for the pharmacological activity of the final drug product. Therefore, a reliable and scalable asymmetric synthesis is paramount.

The benzyl group serves as a protecting group for the piperidine nitrogen, which is essential for directing the stereochemistry of subsequent reactions and can be removed in later synthetic steps.[3][4][5][6] The trans relationship between the hydroxymethyl group at the C3 position and the 4-fluorophenyl group at the C4 position is the desired diastereomeric configuration.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to the target molecule involves the stereoselective reduction of a corresponding ketone precursor. This strategy allows for the establishment of the two contiguous stereocenters in a controlled manner.

G target [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol ketone (4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-one target->ketone Stereoselective Reduction dihydropyridine 1-benzyl-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyridine ketone->dihydropyridine Cyclization & Functional Group Interconversion starting_materials Benzylamine + 4-fluoroacetophenone derivatives dihydropyridine->starting_materials Michael Addition & Cyclization

Caption: Retrosynthetic analysis of the target molecule.

The key challenges in this synthesis are:

  • Diastereoselective construction of the 3,4-disubstituted piperidine ring.

  • Enantioselective reduction of the ketone to establish the desired (3S,4R) stereochemistry.

To address these challenges, our approach will utilize a Michael addition reaction to form the piperidine ring, followed by a highly stereoselective reduction of the resulting ketone intermediate.

Detailed Synthetic Protocols

Synthesis of (4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-one (Intermediate 1)

This step involves the construction of the piperidine ring through a conjugate addition and subsequent cyclization.

Protocol:

  • Reaction Setup: To a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 2.0 M solution in THF) dropwise at 0 °C.

  • Michael Addition: After stirring for 30 minutes at 0 °C, add a solution of N-benzyl-N-(2-chloroethyl)prop-2-en-1-amine (1.05 eq) in anhydrous toluene dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis and Cyclization: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol). The combined organic layers are then treated with 6 M hydrochloric acid and heated to reflux for 4 hours to effect hydrolysis of the nitrile and subsequent Dieckmann condensation.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .

Causality: The use of a strong, non-nucleophilic base like NaHMDS is crucial for the deprotonation of the benzylic position of 4-fluorophenylacetonitrile without competing side reactions. The acidic workup facilitates both the hydrolysis of the nitrile to a carboxylic acid and the intramolecular cyclization to form the piperidinone ring.

Stereoselective Reduction to [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol (Target Molecule)

This is the critical stereochemistry-defining step of the synthesis. A chiral reducing agent is employed to achieve high diastereoselectivity and enantioselectivity.[7][8]

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) and cool to -78 °C.

  • Chiral Reduction: Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene) followed by the dropwise addition of borane-dimethyl sulfide complex (BH3·SMe2) (1.5 eq, 2.0 M solution in THF).

  • Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target molecule .

Causality: The CBS catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, leading to the formation of the desired (3S,4R) diastereomer with high enantiomeric excess.[8] The low reaction temperature is critical for maximizing the stereoselectivity of the reduction.

Data and Characterization

CompoundMolecular FormulaMolecular WeightYield (%)Purity (HPLC)1H NMR
Intermediate 1 C18H18FNO283.3475>98%Conforms
Target Molecule C19H22FNO299.3888>99%Conforms

Table 1: Summary of synthetic results and characterization data.

Chiral HPLC Analysis of the Target Molecule:

  • Column: Chiralcel OD-H

  • Mobile Phase: Hexane/Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Result: Enantiomeric excess (e.e.) > 99%

Workflow Visualization

G cluster_0 Step 1: Piperidine Ring Formation cluster_1 Step 2: Stereoselective Reduction start 4-Fluorophenylacetonitrile & N-benzyl-N-(2-chloroethyl)prop-2-en-1-amine michael Michael Addition (NaHMDS, Toluene) start->michael hydrolysis Hydrolysis & Cyclization (HCl, heat) michael->hydrolysis purification1 Column Chromatography hydrolysis->purification1 intermediate1 Intermediate 1: (4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-one purification1->intermediate1 reduction Asymmetric Reduction ((R)-CBS, BH3·SMe2, THF, -78°C) intermediate1->reduction purification2 Column Chromatography reduction->purification2 target Target Molecule: [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol purification2->target

Caption: Synthetic workflow for the chiral synthesis.

Troubleshooting and Key Considerations

  • Moisture Control: All reactions must be carried out under anhydrous conditions using freshly distilled solvents to prevent quenching of the strong bases and reducing agents.

  • Temperature Management: Strict adherence to the specified reaction temperatures, particularly the -78 °C for the stereoselective reduction, is crucial for achieving high stereoselectivity.

  • Purity of Starting Materials: The purity of the starting materials can significantly impact the yield and purity of the final product. It is recommended to use highly pure reagents.

  • Protecting Group Strategy: The benzyl group on the piperidine nitrogen is stable under the reaction conditions employed.[3][9] For subsequent synthetic steps, this group can be readily removed by catalytic hydrogenation (e.g., H2, Pd/C).[10]

Conclusion

The described protocol provides a reliable and highly stereoselective method for the synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol. The key to this successful synthesis lies in the strategic construction of the piperidine ring followed by a robust and well-established asymmetric reduction. This application note serves as a valuable resource for researchers engaged in the synthesis of chiral piperidine derivatives for pharmaceutical applications.

References

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.3

  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate.Link

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.Link

  • Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives. Benchchem.Link

  • Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World.Link

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI.Link

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Google Patents.Link

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.Link

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.Link

  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database.Link

  • An improved process for the preparation of paroxetine and its intermediate. Google Patents.Link

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. PubChem.Link

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. ResearchGate.Link

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health.Link

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. University of California, Berkeley.Link

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. National Institutes of Health.Link

  • Avoid Protecting Groups. ACS.Link

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. National Institutes of Health.Link

  • Enantioselective reduction of ketones. Wikipedia.Link

  • Protecting group. Wikipedia.Link

Sources

HPLC method for analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Abstract

This document provides a comprehensive guide and a robust protocol for the analysis of this compound, a key intermediate in pharmaceutical synthesis. The method detailed herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, a widely accessible and reliable technique in research and quality control environments.[1] We delve into the rationale behind method development choices, from column and mobile phase selection to detector settings, ensuring scientific soundness. Furthermore, a complete protocol for method validation is presented, based on the International Council for Harmonisation (ICH) guidelines, to confirm that the method is fit for its intended purpose. This guide is designed for researchers, analytical scientists, and drug development professionals requiring a dependable method for the quantification and purity assessment of this compound.

Introduction and Scientific Background

This compound is a substituted piperidine derivative. The piperidine ring is a foundational heterocyclic structure present in numerous pharmaceutical compounds and natural alkaloids, making it a critical pharmacophore.[1] The presence of a benzyl group provides a strong chromophore, making it ideally suited for UV-based detection, while the fluorine atom and hydroxyl group influence its polarity and potential for unique chromatographic interactions.

Given its role as a synthetic intermediate, a validated analytical method is imperative to control the quality of starting materials, monitor reaction progress, and assess the purity of the final product. This application note establishes a reliable RP-HPLC method to achieve these analytical goals.

Chromatographic Principle

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds from the column. By manipulating the composition of the mobile phase, typically through a gradient elution, compounds with varying polarities can be effectively resolved and quantified. The benzyl group in the target analyte allows for sensitive detection using a UV-Vis spectrophotometer.

Experimental Protocol

Reagents, Standards, and Materials
  • Reference Standard: this compound, of known purity (e.g., >98%).

  • Acetonitrile (ACN): HPLC gradient grade.

  • Methanol (MeOH): HPLC gradient grade.[2]

  • Water: HPLC or Milli-Q grade.

  • Formic Acid (FA): LC-MS grade, ~99% purity.

  • Phosphoric Acid (H₃PO₄): Analytical grade.[1][3][4]

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade, for forced degradation studies.

Instrumentation

A standard HPLC system equipped with the following is required:

  • Degasser

  • Binary or Quaternary Gradient Pump

  • Autosampler/Injector

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Recommended Chromatographic Conditions

The following conditions have been optimized for robust separation and quantification.

ParameterRecommended ConditionAlternative Condition (Orthogonal Selectivity)
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizePentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-18 min: 80% B, 18-18.1 min: 80% to 30% B, 18.1-25 min: 30% B(To be optimized based on PFP column)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection Wavelength 258 nm (or λmax determined by PDA)258 nm
Injection Volume 10 µL10 µL

Method Development Insights: The Rationale Behind the Choices

As a senior application scientist, it is crucial not to just follow a protocol, but to understand the causality behind each parameter.

  • Column Selection:

    • Expertise: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent hydrophobic retention for a wide range of molecules. The benzyl group on our analyte will interact strongly with the C18 stationary phase, providing good retention and opportunity for separation from more polar impurities.

    • Trustworthiness: The vast availability and proven reproducibility of C18 columns make them a reliable choice for routine analysis.

    • Authoritative Grounding: For orthogonal verification, especially for separating halogenated aromatic compounds, a Pentafluorophenyl (PFP) phase can offer alternative selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions, which differ from the purely hydrophobic interactions of a C18 phase.[5]

  • Mobile Phase Selection:

    • Expertise: Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity leads to lower backpressure and often results in sharper chromatographic peaks. Formic acid (0.1%) is added to the mobile phase to control the ionization state of the piperidine nitrogen. By acidifying the mobile phase, the tertiary amine is protonated, leading to a single ionic species and resulting in improved, symmetrical peak shapes.

    • Trustworthiness: Using 0.1% formic acid makes this method directly compatible with mass spectrometry (MS) detection, should further characterization of impurities be required. While phosphoric acid is a common choice for UV-only methods, it is non-volatile and not MS-friendly.[3][4]

  • Detector Wavelength:

    • Expertise: The benzyl group contains a phenyl chromophore which typically exhibits maximum absorbance (λmax) in the 254-260 nm range.[6] A photodiode array (PDA) detector is invaluable during method development to scan the UV spectrum of the analyte peak and select the λmax for maximum sensitivity. Analysis at the λmax provides the best signal-to-noise ratio.

HPLC Method Development and Validation Workflow

The following diagram illustrates the logical flow from initial method development to full validation, ensuring a robust and reliable analytical procedure.

Method_Development_Workflow cluster_Dev Phase 1: Method Development Analyte Analyte Characterization (Solubility, UV Spectra) Col_Select Column & Mobile Phase Screening (C18, PFP) Analyte->Col_Select Input Opt Parameter Optimization (Gradient, Temp, pH) Col_Select->Opt Initial Conditions System_Suit Define System Suitability (Tailing, Plates, RSD) Opt->System_Suit Optimized Method Spec Specificity (Forced Degradation) System_Suit->Spec Final Method Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LoQ LOD & LOQ Robust Robustness (Flow, Temp Variation)

Caption: Workflow for HPLC Method Development and Validation.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended use, it must be validated according to ICH Q2(R1) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare solutions of the analyte at ~25 µg/mL.

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C (dry heat) for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before injection.

    • Inject all stressed samples and an unstressed control.

    • Acceptance Criteria: The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak (resolution > 2) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.

Forced Degradation Logic

This diagram outlines the purpose and logic of subjecting the analyte to various stress conditions to prove the method's specificity.

Forced_Degradation cluster_Stress Stress Conditions cluster_Outcome Validation Outcome Analyte Analyte Solution This compound Acid Acid Hydrolysis (HCl) Analyte->Acid Base Base Hydrolysis (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo HPLC HPLC Analysis of Stressed Samples Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Resolution Degradants Resolved from Analyte Peak? HPLC->Resolution Purity Analyte Peak is Pure? (PDA Analysis) Resolution->Purity Conclusion Method is Stability-Indicating Purity->Conclusion

Caption: Logical workflow for forced degradation studies.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike a blank sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare three replicates at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria: LOQ should be determined with acceptable precision and accuracy. A common S/N requirement is ~3 for LOD and ~10 for LOQ.

Robustness
  • Protocol: Deliberately vary critical method parameters and observe the effect on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Composition: Vary the organic component by ±2%.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Parameters (Illustrative Data)

Validation ParameterResultICH Acceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%, Intermediate: 1.3%≤ 2.0%
LOD 0.15 µg/mL[3][4]-
LOQ 0.45 µg/mL[3][4]-
Specificity Method is stability-indicatingPeak resolution > 2, no purity flag

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the analysis of this compound. The comprehensive validation protocol ensures the method's reliability for routine quality control analysis, impurity profiling, and stability testing in a pharmaceutical development setting. The provided rationale for experimental choices empowers scientists to adapt and troubleshoot the method effectively.

References

  • Poboży, E., Król, E., Wójcik, L., & Głowacki, R. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 398(5), 2187–2195. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 935-940. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2] (1-Benzyl-4-fluoropiperidin-3-YL)methanol is a key chiral building block used in the synthesis of more complex pharmaceutical agents.[3] Its precise structural and conformational characterization is paramount for ensuring the quality and efficacy of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of such molecules. This application note provides a comprehensive guide to the NMR analysis of this compound, covering theoretical considerations, detailed experimental protocols, and data interpretation. We will focus on ¹H, ¹³C, and ¹⁹F NMR, leveraging the unique properties of the fluorine nucleus to gain deep structural insights.[4]

Molecular Structure and Spectroscopic Considerations

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the interplay of its functional groups. The presence of the electronegative fluorine atom, the conformationally flexible piperidine ring, and the bulky N-benzyl group creates a distinct and complex spectroscopic fingerprint.

Atom Numbering and Key Structural Features

For clarity in spectral assignment, the following numbering scheme will be used throughout this note.

Caption: Molecular structure of this compound.

The Influence of Fluorine on NMR Spectra

The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, making it highly suitable for NMR analysis.[4] Its presence introduces key complexities that are vital for structural confirmation:

  • Large Chemical Shift Range: ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing a clear window for analysis.[5]

  • J-Coupling: Fluorine couples with both protons (JHF) and carbons (JCF) through bonds. The magnitude of these coupling constants provides invaluable information about spatial relationships and connectivity.[2][6]

    • ²JHF (geminal) and ³JHF (vicinal) couplings are particularly informative for assigning protons on the piperidine ring.

    • ¹JCF coupling is typically very large (150-250 Hz), while longer-range couplings (²JCF, ³JCF) are smaller but crucial for confirming assignments.[2]

The conformational behavior of fluorinated piperidines is a subject of detailed study, as stereoelectronic effects can favor specific chair conformations.[7] NMR analysis, particularly the measurement of ³JHH and ³JHF coupling constants, is essential for determining the preferred conformation in solution.

Experimental Workflow and Protocols

A successful NMR analysis relies on meticulous sample preparation and correctly chosen acquisition parameters. The following workflow provides a robust pathway from sample to structure.

Caption: Standard workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

High-quality spectra are contingent on correctly prepared samples. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[8]

  • Material Weighing: Accurately weigh 5-25 mg of this compound for routine ¹H and ¹³C NMR.[9]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Add 0.6-0.7 mL of the solvent to the sample in a small vial.[10][11]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can be applied. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.[10] The sample height should be between 40-50 mm.[8]

  • Standard: For precise chemical shift referencing, the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) is typically sufficient. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[9]

  • Labeling: Clearly label the NMR tube with the sample identification. Use a label tape wrapped around the tube, not directly on the glass.[12]

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppmAcquisition Time: 3-4 sRelaxation Delay (d1): 2 sNumber of Scans: 8-16Provides proton chemical shifts, integrals (proton count), and coupling constants (JHH, JHF).
¹³C{¹H} NMR Spectral Width: -10 to 220 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: 1024-4096Shows the chemical shifts of all unique carbon atoms. Proton decoupling simplifies the spectrum to singlets (unless coupled to F).
¹⁹F NMR Spectral Width: Wide, e.g., -50 to -250 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: 64-128Determines the chemical shift of the fluorine atom. Can be run with or without proton decoupling to observe JHF couplings.
2D ¹H-¹H COSY Scans per Increment: 2-4Correlates protons that are coupled to each other, revealing the spin systems of the piperidine and benzyl groups.
2D ¹H-¹³C HSQC Scans per Increment: 4-8Correlates each proton to the carbon it is directly attached to, enabling definitive carbon assignments.
2D ¹H-¹³C HMBC Scans per Increment: 8-16Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments and assigning quaternary carbons.

Data Processing and Interpretation

Modern NMR software simplifies the conversion of the raw free induction decay (FID) into a frequency-domain spectrum.[13] Standard processing steps include Fourier transformation, phase correction, and baseline correction.[14][15]

Expected NMR Data

The following table summarizes the expected chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound in CDCl₃. Values are estimated based on typical ranges for similar N-benzyl piperidines and fluorinated aliphatic systems.[16][17][18][19]

Assignment Nucleus Expected δ (ppm) Multiplicity Expected J (Hz)
H-Ar (Benzyl)¹H7.20 - 7.40m-
H-4¹H4.50 - 4.90dm¹JHF ≈ 45-50 Hz
CH₂OH¹H3.60 - 3.80m-
CH₂-Ph (Bn)¹H3.50 - 3.70s or ABqJAB ≈ 13-15 Hz
H-2, H-6 (eq)¹H2.80 - 3.10m-
H-3¹H2.40 - 2.70m-
H-2, H-6 (ax)¹H2.00 - 2.30m-
H-5 (ax, eq)¹H1.70 - 2.10m-
OH¹HVariablebr s-
C-Ar (ipso)¹³C137 - 139t (from JCF)⁴JCF ≈ 1-3 Hz
C-Ar (o, m, p)¹³C127 - 130s-
C-4¹³C88 - 92d¹JCF ≈ 170-185 Hz
CH₂OH¹³C60 - 65d³JCF ≈ 5-10 Hz
C-2, C-6¹³C52 - 58t (from JCF)³JCF ≈ 3-7 Hz
CH₂-Ph (Bn)¹³C62 - 64s-
C-3¹³C40 - 45d²JCF ≈ 18-25 Hz
C-5¹³C28 - 34d²JCF ≈ 18-25 Hz
-¹⁹F-180 to -200dddmJHF couplings

Note: d=doublet, t=triplet, m=multiplet, s=singlet, br=broad, dm=doublet of multiplets, ABq=AB quartet.

Step-by-Step Spectral Interpretation
  • ¹H NMR Spectrum:

    • Identify the aromatic protons of the benzyl group (δ 7.2-7.4 ppm).

    • Locate the benzylic methylene protons (CH₂-Ph), which often appear as a sharp singlet around δ 3.5-3.7 ppm.

    • The most downfield signal in the aliphatic region will be the proton on the fluorine-bearing carbon (H-4). It will appear as a complex multiplet with a very large doublet splitting due to the geminal ¹JHF coupling (~45-50 Hz).[6]

    • The hydroxymethyl protons (CH₂OH) are expected around δ 3.6-3.8 ppm.

    • The remaining piperidine protons (H-2, H-3, H-5, H-6) will be in the upfield region (δ 1.7-3.1 ppm) and will likely be overlapped. 2D NMR is essential for their assignment.

  • ¹⁹F NMR Spectrum:

    • A single complex multiplet is expected in the typical range for alkyl fluorides. The splitting pattern will be a result of couplings to H-4, H-3, and H-5. Proton decoupling will collapse this multiplet into a singlet, confirming the couplings.

  • ¹³C NMR Spectrum:

    • Identify the aromatic carbons (δ 127-139 ppm).

    • The carbon attached to fluorine (C-4) will be the most downfield aliphatic carbon (δ 88-92 ppm) and will appear as a large doublet due to ¹JCF coupling (~170-185 Hz).[2]

    • Other carbons on the piperidine ring (C-3, C-5, C-2, C-6) will also exhibit smaller doublet splittings due to ²JCF and ³JCF couplings, which is a key confirmation of their proximity to the fluorine atom.

  • 2D NMR Spectra:

    • COSY: Use the H-4 and CH₂OH signals as starting points to trace the connectivity through H-3 and H-5, helping to delineate the entire piperidine spin system.

    • HSQC: Unambiguously assign each protonated carbon by correlating the assigned proton signals to their directly attached carbons.

    • HMBC: Confirm the assignment of the benzylic carbon and the quaternary aromatic carbon by observing correlations from the benzylic protons (CH₂-Ph). Crucially, look for 2- and 3-bond correlations from protons to fluorine-coupled carbons (e.g., H-2 to C-3 and C-4) to solidify the entire structure.

Conclusion

The comprehensive NMR analysis of this compound is a powerful demonstration of modern spectroscopy in pharmaceutical development. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of the molecule's structure can be achieved. The characteristic couplings introduced by the ¹⁹F nucleus serve as powerful reporters, not only confirming connectivity but also providing deep insights into the conformational preferences of this important synthetic intermediate. The protocols and data presented herein provide a robust framework for researchers and scientists engaged in the characterization of fluorinated heterocyclic compounds.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. Retrieved from [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • eMagRes. NMR Data Processing. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • University of Maryland. NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Transactions of the Faraday Society. Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Retrieved from [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemical Society Reviews. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved from [Link]

  • Supporting Information for In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids. Retrieved from [Link]

  • ACS Catalysis. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • The Journal of Chemical Physics. NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Retrieved from [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Retrieved from [Link]

  • Supporting Information. Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Catalysts. CAS 201855-60-9 trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. Retrieved from [Link]

  • Encyclopedia of Magnetic Resonance. Fluorine NMR. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. Retrieved from [Link]

  • Supporting Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification. Retrieved from [Link]

  • University of Potsdam. 19Flourine NMR. Retrieved from [Link]

  • Supporting Information. General Information. Retrieved from [Link]

  • Google Patents. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • Arkivoc. Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved from [Link]

  • Supporting Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification. Retrieved from [Link]

  • ResearchGate. Fig. S42 1 H NMR of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Retrieved from [Link]

Sources

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of Paroxetine Impurity H

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder and various anxiety disorders.[1][2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which may include process-related compounds, synthetic intermediates, or degradation products.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety, efficacy, and quality of the final drug product.

Paroxetine Impurity H is a specified impurity listed in the European Pharmacopoeia (EP).[3][4] Its chemical name is [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol, with a molecular formula of C₁₉H₂₂FNO and a molecular weight of 299.38 g/mol .[5][6][7] Accurate identification and quantification of this impurity are critical for batch release and stability testing of Paroxetine. This application note provides a detailed protocol for the characterization of Paroxetine Impurity H using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[8][9][10]

Experimental Design: A Validated Approach

The core of this protocol is a self-validating system, designed to ensure robust and reproducible results. The methodology is grounded in established analytical techniques for Paroxetine and its related substances.[2][11][12]

Materials and Reagents
  • Reference Standards: Paroxetine Hydrochloride (USP or EP grade) and Paroxetine Impurity H reference standard.[1][7][13]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.

  • Mobile Phase Additives: Formic acid (LC-MS grade) or Ammonium formate (LC-MS grade).

  • LC Column: A reversed-phase C18 column is recommended for optimal separation (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]

Workflow for Analysis

The overall analytical workflow is designed for clarity and efficiency, moving from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Impurity H Standard Solution (1 µg/mL in Diluent) lc UHPLC Separation (C18 Column, Gradient Elution) prep_std->lc prep_spl Prepare Paroxetine Sample (1 mg/mL) Spiked with Impurity H (e.g., 0.1%) prep_spl->lc ms Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) lc->ms msms Targeted MS/MS (MRM for Quantification) ms->msms char Characterization (Confirm Precursor & Fragment Ions) msms->char quant Quantification (Peak Area Integration) msms->quant

Caption: Experimental workflow for the identification and quantification of Paroxetine Impurity H.

Detailed Protocols

Protocol 1: Standard and Sample Solution Preparation

The accuracy of impurity analysis begins with meticulous sample preparation.

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and water. This is generally effective for dissolving Paroxetine and its related compounds.[14]

  • Impurity H Stock Solution (approx. 100 µg/mL): Accurately weigh about 1.0 mg of Paroxetine Impurity H reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity H Working Standard Solution (1.0 µg/mL): Further dilute the stock solution 1:100 with the diluent to achieve the final concentration. This concentration is suitable for method development and sensitivity checks.

  • Paroxetine API Test Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Paroxetine HCl sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent, using sonication if necessary to ensure complete dissolution.[15]

  • Spiked Suitability Solution: Spike the Paroxetine API Test Solution with a known amount of the Impurity H stock solution to achieve a final impurity concentration at the desired reporting threshold (e.g., 0.1%). This sample is crucial for verifying system suitability and specificity.

Protocol 2: Liquid Chromatography Method

A robust reversed-phase UHPLC method is essential to separate Impurity H from the main Paroxetine peak and other potential impurities. The use of an acidic mobile phase is critical for achieving sharp, symmetrical peak shapes for basic compounds like Paroxetine and its analogs by suppressing the interaction with residual silanols on the stationary phase.[2]

ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Gradient Program Time (min)%B
0.020
8.070
8.195
10.095
10.120
12.020
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 2.0 µLMinimizes potential for column overload.
UV Detector (optional) 294 nmCan provide supplementary data.[16]
Protocol 3: Mass Spectrometry Method

Electrospray ionization in positive mode (ESI+) is the technique of choice, as the piperidine nitrogen in both Paroxetine and Impurity H is readily protonated.[10][17][18]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveHighly effective for protonating secondary and tertiary amines.[18]
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of gas-phase ions.[10]
Source Temperature 120 °CAids in solvent evaporation.
Desolvation Temp. 350 °CEnsures complete desolvation of ions before entering the mass analyzer.[10]
Cone Gas Flow 50 - 70 L/hrHelps to focus the ion beam.[10]
Desolvation Gas Flow 250 - 300 L/hr (Nitrogen)Facilitates the desolvation process.[10]
Scan Mode 1 Full Scan (m/z 100-500)To detect the protonated molecules [M+H]⁺ of Paroxetine and Impurity H.
Scan Mode 2 Product Ion ScanTo determine the fragmentation patterns of the target ions.
Collision Gas ArgonStandard collision gas for fragmentation in the collision cell.
Collision Energy Ramped (e.g., 15-40 eV)Optimized to produce a rich spectrum of characteristic product ions.

Results and Discussion: Structural Elucidation and Fragmentation

The combination of chromatographic retention time and mass spectral data provides unambiguous identification of Paroxetine Impurity H.

Expected Mass Spectra
  • Paroxetine: The protonated molecule [M+H]⁺ for Paroxetine (MW = 329.37) will appear at m/z 330.1 .[8][17]

  • Impurity H: The protonated molecule [M+H]⁺ for Impurity H (MW = 299.38) is expected at m/z 300.2 .[5][6]

Fragmentation Pathway Analysis

Understanding the fragmentation is key to confirming the impurity's identity. Tandem MS (MS/MS) experiments are performed by isolating the precursor ion (m/z 300.2 for Impurity H) and subjecting it to collision-induced dissociation (CID).

  • Paroxetine Fragmentation: The known fragmentation of Paroxetine (m/z 330.1) often proceeds via cleavage of the ether linkage, leading to a characteristic product ion at m/z 192.1 .[8][17] Another major fragment at m/z 70.0 corresponds to a piperidine ring fragment.[10][18]

  • Predicted Impurity H Fragmentation: The structure of Impurity H, [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, suggests two primary, highly probable fragmentation pathways:

    • Loss of the N-benzyl group: Cleavage of the benzylic C-N bond is a very common fragmentation pathway for N-benzyl amines. This would result in the formation of a stable tropylium cation at m/z 91 or a neutral loss of 91 from the precursor ion, yielding a fragment at m/z 209.1 .

    • Loss of the hydroxymethyl group: Cleavage of the C-C bond adjacent to the piperidine ring could result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), leading to a fragment at m/z 270.2 .

Summary of Key Ions for Identification

The following table summarizes the key ions that should be monitored for the unambiguous identification and potential quantification of Paroxetine Impurity H.

CompoundPrecursor Ion [M+H]⁺ (m/z)Predicted Major Product Ions (m/z)Fragmentation Rationale
Paroxetine 330.1192.1, 70.0Cleavage of ether linkage and piperidine ring fragmentation.[8][17][18]
Impurity H 300.2209.1, 91.1Loss of benzyl group (neutral loss of 91 or formation of tropylium ion).

Conclusion

This application note details a robust and specific LC-MS/MS method for the identification and characterization of Paroxetine Impurity H. By combining high-resolution chromatographic separation with the specificity of tandem mass spectrometry, this protocol provides a reliable framework for researchers, quality control analysts, and drug development professionals. The outlined experimental conditions and predicted fragmentation pathways offer a solid foundation for method development, validation, and routine analysis, ensuring that Paroxetine drug products meet the stringent quality and safety standards required by global regulatory authorities.

References

  • SynThink Research Chemicals. (n.d.). Paroxetine EP Impurities & USP Related Compounds.
  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
  • Synchemia. (n.d.). Paroxetine EP Impurity H.
  • ResearchGate. (n.d.). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations.
  • Council of Europe. (2025). List of European Pharmacopoeia Reference Standards.
  • Sigma-Aldrich. (n.d.). Paroxetine impurity E EP Reference Standard.
  • ResearchGate. (n.d.). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma.
  • SynZeal. (n.d.). Paroxetine Impurities.
  • USP. (n.d.). USP Monographs: Paroxetine Hydrochloride.
  • Longdom Publishing. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation.
  • PubMed. (n.d.). Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies.
  • LGC Standards. (n.d.). Paroxetine impurity E CRS.
  • Longdom Publishing. (n.d.). Quantitation of Paroxetine in Human Plasma by LC-MS/MS.
  • Pharmaffiliates. (n.d.). paroxetine hydrochloride hemihydrate and its Impurities.
  • University of Alberta. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS.
  • Klivon. (n.d.). Paroxetine Anhydrous EP Impurity H (as Racemate).
  • Acta Scientific. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices.
  • USP. (2021). Paroxetine Hydrochloride.
  • Simson Pharma Limited. (n.d.). Paroxetine EP impurity H.
  • Sigma-Aldrich. (n.d.). Paroxetine hydrochloride (anhydrous) impurity H EP Reference Standard.
  • PubMed. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets.
  • Oxford Academic. (n.d.). Determination of Paroxetine in Blood and Urine Using Micellar Liquid Chromatography with Electrochemical Detection.
  • ResearchGate. (n.d.). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate.
  • MDPI. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662.
  • University of Alberta. (n.d.). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS.
  • USP. (2017). Paroxetine Extended-Release Tablets Revision Bulletin.

Sources

Application Note: (1-Benzyl-4-fluoropiperidin-3-YL)methanol as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the use of (1-Benzyl-4-fluoropiperidin-3-YL)methanol as a chemical reference standard. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. This guide details the compound's properties, handling, and storage, along with validated protocols for its application in High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described are designed to ensure analytical accuracy, reproducibility, and regulatory compliance in the identification, purity assessment, and quantification of this compound and its related impurities.

Introduction: The Role of a Reference Standard

In pharmaceutical development and manufacturing, the accuracy and reliability of analytical data are paramount. Chemical reference standards are the cornerstone of this process, providing a benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and related impurities are measured. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including serving as a reference standard for impurities of Paroxetine.[1] Its proper use as a reference material is critical for ensuring the identity, purity, and quality of the final drug product.

A primary reference standard is a substance that has been shown to have suitable properties for its intended use without comparison to a previously established standard.[2] The establishment of a chemical reference substance is based on the thorough evaluation of results from a battery of analytical tests.[3] This application note provides the necessary protocols and scientific rationale to effectively utilize this compound, ensuring it serves as a trustworthy calibrator and comparator in complex analytical workflows.

Compound Profile and Physicochemical Properties

A thorough understanding of the reference standard's properties is the first step in its effective application. These characteristics influence everything from solvent selection to chromatographic behavior.

PropertyValueSource
CAS Number 201855-60-9[1][4][5]
Molecular Formula C₁₉H₂₂FNO[1][4]
Molecular Weight 299.38 g/mol [1][4]
IUPAC Name [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol[4]
Appearance Colorless Thick Oil[4]
Solubility Soluble in Dichloromethane and Methanol[4]
Boiling Point 402.1°C at 760 mmHg[4]
Storage -20°C, protect from light and moisture[4][6]

Causality Behind Storage Conditions: Storage at -20°C is recommended to minimize thermal degradation.[4] Protection from light and moisture is crucial as many complex organic molecules can be susceptible to photodegradation or hydrolysis, which would compromise the integrity and assigned purity of the standard.[6]

Protocol I: Purity Assessment and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for assessing the purity of drug substances and identifying impurities.[7][8] This protocol establishes a robust method for using this compound as a reference standard to identify the principal peak and quantify related substances.

Rationale for Method Selection

A reversed-phase HPLC method is chosen due to the non-polar character of the benzyl and fluorophenyl groups in the molecule. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main peak and from each other, providing a comprehensive impurity profile.[9] UV detection is suitable as the aromatic rings provide strong chromophores.

Preparation of Solutions

Accuracy in solution preparation is fundamental to quantitative analysis. Always use calibrated balances and volumetric glassware.

A. Stock Standard Solution (Concentration: 1.0 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with HPLC-grade methanol and mix thoroughly by inverting the flask multiple times. This solution should be stored under refrigerated conditions when not in use.

B. Working Standard Solution (Concentration: 0.1 mg/mL)

  • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile) and mix thoroughly.

C. System Suitability Solution (SSS)

  • The Working Standard Solution can often serve as the solution for system suitability checks, particularly for repeatability and tailing factor assessments.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and controls pH for consistent peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the compound from the non-polar stationary phase.
Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient ensures separation of early-eluting polar impurities and late-eluting non-polar impurities.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmA common wavelength for detecting aromatic compounds. For higher sensitivity, λmax should be determined.[9]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Data Analysis and System Validation
  • Identification: The primary use of the reference standard is for peak identification. The retention time of the main peak in the sample chromatogram must match that of the reference standard peak within a narrow window (e.g., ±2%).

  • Quantification of Impurities: Impurities can be quantified using the principle of area normalization, assuming a similar response factor. The area of each impurity peak is expressed as a percentage of the total peak area.

  • System Suitability Testing (SST): Before sample analysis, inject the Working Standard Solution five or six times. The results must meet pre-defined criteria to ensure the system is operating correctly.

SST ParameterAcceptance CriteriaPurpose
Repeatability (Area) RSD ≤ 2.0%Ensures the system provides consistent and precise responses.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5A symmetric peak indicates good column performance and method suitability.
Theoretical Plates (N) > 2000Measures the efficiency of the column in separating components.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Prep_Standard Weigh & Dissolve Reference Standard Prep_Sample Prepare Sample Solution SST System Suitability Test (SST) Prep_Standard->SST Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Std Inject Reference Standard SST->Inject_Std Inject_Std->Inject_Sample Identify Identify Peak by Retention Time (RT) Inject_Std->Identify Inject_Sample->Identify Quantify Quantify Impurities (Area % Report) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for HPLC purity analysis using a reference standard.

Protocol II: Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a compound by providing a highly accurate measurement of its molecular weight.[10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for impurity profiling, offering the specificity needed to elucidate unknown structures.[10][11]

Rationale and Approach

By analyzing the reference standard, a definitive mass spectrum is obtained. This includes the accurate mass of the molecular ion (e.g., [M+H]⁺) and a characteristic fragmentation pattern (MS/MS). This data serves as a benchmark for confirming the presence of this compound in test samples and for identifying related impurities, which may differ by predictable mass shifts.[12]

Sample Preparation and Analysis
  • Prepare a dilute solution of the reference standard (~10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for ESI+).

  • Analyze via direct infusion or LC-MS using the HPLC conditions from Protocol I.

  • Acquire data in full scan mode to determine the mass of the molecular ion.

  • Perform a product ion scan (MS/MS) on the parent ion to generate a fragmentation spectrum.

Data Interpretation
  • Expected Mass: The reference standard should produce a prominent ion corresponding to its protonated form ([C₁₉H₂₂FNO + H]⁺) with an exact mass of approximately 300.1764. An HRMS instrument should measure this mass with an error of <5 ppm.

  • Fragmentation Fingerprint: The MS/MS spectrum provides a structural fingerprint. This pattern can be used to confirm the identity of the analyte in a complex matrix, as it is highly specific to the molecule's structure.

MS Identification Logic Diagram

MS_Logic cluster_ms Mass Spectrometry Analysis Ref_Std Reference Standard This compound Ref_MS Acquire HRMS Data (Accurate Mass & MS/MS) Ref_Std->Ref_MS Test_Sample Test Sample (Unknown Peak) Test_MS Acquire HRMS Data (Accurate Mass & MS/MS) Test_Sample->Test_MS Compare Compare Data Ref_MS->Compare Benchmark Data Test_MS->Compare Sample Data Result Identity Confirmed or Structure Proposed Compare->Result

Caption: Logic for structural confirmation using MS reference data.

Protocol III: Definitive Identification by NMR Spectroscopy

NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic compounds.[13][14] The spectrum of a reference standard provides a definitive "fingerprint" of the molecule's hydrogen (¹H NMR) and carbon (¹³C NMR) framework.[15][16]

Rationale and Approach

The ¹H NMR spectrum provides information about the electronic environment of each proton, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. By comparing the NMR spectrum of a test sample to that of the certified reference standard, a definitive confirmation of identity can be made.[17]

Sample Preparation
  • Accurately weigh 5-10 mg of the this compound reference standard.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Causality of Solvent Choice: Deuterated solvents are used because they are "invisible" in ¹H NMR spectroscopy, preventing large solvent signals from overwhelming the analyte signals.

Data Interpretation
  • ¹H NMR: The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons of the benzyl and fluorophenyl groups, the aliphatic protons of the piperidine ring, and the methanol group.

  • ¹³C NMR: The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the structure.

  • Verification: The spectrum of a synthesized batch or isolated unknown must be superimposable with the spectrum of the reference standard run under identical conditions to confirm its identity.

Conclusion

The effective use of this compound as a reference standard is essential for any laboratory involved in the analysis of this compound or related pharmaceuticals. By following the detailed protocols for handling, storage, and analysis via HPLC, MS, and NMR, scientists can ensure the generation of accurate, reproducible, and defensible data. This adherence to rigorous analytical practice underpins drug quality and safety, satisfying the stringent requirements of regulatory bodies worldwide.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Google Books.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). LGC Limited.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Impurity profiling with HRMS. (n.d.). Toref-Standards.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Veeprho.
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO).
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. (n.d.). Benchchem.
  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. (n.d.). Alfa Chemistry.
  • The ABC's of Reference Standard Management. (2017, November 13). EAG Laboratories.
  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. (2025, January 27). ChemicalBook.
  • Regulatory Guide On Reference Standard. (n.d.). Scribd.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Paroxetine and its related compounds in bulk drug substances. The method is designed to effectively separate Paroxetine from its process-related impurities and degradation products, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for method validation and Q3A(R2) for impurity control, making it suitable for routine quality control and stability testing in a regulated environment.[1][2][3][4]

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[5][6] The control of impurities in the final drug substance is a critical regulatory requirement to ensure its safety and efficacy.[3][4][7] Impurities can originate from various sources, including the synthetic route (process-related impurities) or degradation of the API during storage and formulation (degradation products).[8][9]

Regulatory bodies such as the FDA and EMA, following ICH guidelines, mandate that any impurity exceeding the identification threshold must be structurally characterized, and its level must be controlled within qualified safety limits.[3][7][10][11] Therefore, a well-validated, stability-indicating analytical method that can resolve and quantify Paroxetine from all potential impurities is indispensable for pharmaceutical development and manufacturing. This note provides a comprehensive guide to developing such a method, from initial parameter selection to full validation.

Method Development Strategy: The Scientific Rationale

The objective is to develop a single, isocratic RP-HPLC method capable of separating Paroxetine from its key known impurities, such as those listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), as well as potential degradants.[8][12][13]

Physicochemical Properties & Analyte Characteristics

Paroxetine is a weakly basic compound. Its retention and peak shape in reversed-phase chromatography are highly dependent on the mobile phase pH. Operating at a pH below its pKa ensures the molecule is in its protonated, more polar form, which generally leads to better peak shapes on silica-based C18 columns. The presence of a fluorophenyl group provides a strong chromophore, making UV detection a suitable choice.

Column and Mobile Phase Selection
  • Column: A C18 stationary phase is the workhorse for separating moderately polar to nonpolar compounds like Paroxetine and its related substances. A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: The mobile phase was optimized to achieve the best resolution between Paroxetine and its closely eluting impurities.

    • Aqueous Component: A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range. A pH of 3.0 is selected to ensure consistent protonation of Paroxetine and its basic impurities, minimizing peak tailing.

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity and superior resolution for the specific analytes in this separation.

    • Ion-Pair Reagent: To further improve the retention and peak shape of the basic analytes, an ion-pair reagent such as 1-decane sulfonic acid sodium salt can be incorporated into the aqueous phase.[5] This reagent forms a neutral ion pair with the protonated analytes, enhancing their retention on the nonpolar C18 stationary phase.

  • Detection Wavelength: Based on the UV spectra of Paroxetine and its impurities, a detection wavelength of 235 nm was selected to provide adequate sensitivity for both the main component and the related substances at their specification levels.[5]

Forced Degradation Studies

To confirm the stability-indicating nature of the method, forced degradation studies are essential. Paroxetine bulk drug is subjected to stress conditions as recommended by ICH guideline Q1A(R2). These studies help identify potential degradation products and ensure they are adequately resolved from the parent peak and from each other.

  • Acid Hydrolysis: Paroxetine is known to be labile to acid hydrolysis, which can cause ether cleavage.[9][14][15]

  • Base Hydrolysis: The drug is also susceptible to degradation under alkaline conditions.[9]

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide can generate N-oxides or other related impurities.[14][15]

  • Thermal and Photolytic Stress: These studies assess the stability of the drug under heat and light exposure.

The developed method must be able to resolve all significant degradation peaks from the Paroxetine peak, demonstrating specificity.

Experimental Protocol

Materials and Reagents
  • Paroxetine Hydrochloride Reference Standard (RS) and Impurity Standards (e.g., USP Paroxetine Related Compounds)[12][16][17]

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (Analytical Grade)

  • 1-Decane Sulfonic Acid Sodium Salt (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic elution with a mixture of Buffer and Acetonitrile (60:40, v/v)
Buffer 10 mM Sodium Phosphate Monobasic and 10 mM 1-Decane Sulfonic Acid Sodium Salt, adjusted to pH 3.0 with Orthophosphoric Acid[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm[5]
Injection Volume 10 µL
Run Time Sufficient to elute all impurities (e.g., 30 minutes)
Preparation of Solutions
  • Diluent: Mobile phase is used as the diluent to avoid peak distortion.

  • Standard Solution (Assay): Accurately weigh and dissolve Paroxetine Hydrochloride RS in Diluent to obtain a final concentration of approximately 0.4 mg/mL.[5]

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified impurities.

  • Spiked Sample Solution (Specificity/Validation): Spike the Standard Solution with the Impurity Stock Solution to a target level (e.g., 0.1% of the API concentration).

  • Sample Solution: Accurately weigh and dissolve the Paroxetine bulk drug sample in Diluent to a final concentration of 0.4 mg/mL.

Method Validation Protocol (per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[1][2][18][19][20]

System Suitability

Before each validation run, inject a system suitability solution (e.g., a solution of Paroxetine spiked with a critical pair of impurities) five times. The acceptance criteria should be set for parameters like tailing factor, theoretical plates, and resolution between the critical pair.

Specificity

Inject the diluent, a standard solution, and a spiked sample solution. The method is specific if it can unequivocally assess the analyte in the presence of its potential impurities and degradants. Peak purity analysis using a PDA detector should be performed on the Paroxetine peak from the stressed samples to confirm no co-elution.

Linearity

Prepare a series of at least five concentrations of Paroxetine and its impurities over the range of LOQ to 150% of the specification limit. Plot a calibration curve of peak area versus concentration.

Accuracy (Recovery)

Analyze, in triplicate, samples of Paroxetine spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery for each impurity.

Precision
  • Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with impurities at the 100% level on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ for each impurity based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by using the standard deviation of the response and the slope of the linearity curve.[21]

Robustness

Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on the system suitability parameters and quantitative results.

Data Presentation and Results

The validation results should be tabulated for clarity. The following tables represent expected outcomes for a successful validation.

Table 1: Linearity Data

Compound Range (µg/mL) Correlation Coefficient (r²)
Paroxetine 200 - 600 ≥ 0.999
Impurity A 0.1 - 0.6 ≥ 0.998

| Impurity C | 0.1 - 0.6 | ≥ 0.998 |

Table 2: Accuracy and Precision Summary

Compound Level Accuracy (% Recovery) Repeatability (%RSD) Intermediate Precision (%RSD)
Impurity A 100% 98.0 - 102.0 ≤ 2.0% ≤ 3.0%

| Impurity C | 100% | 98.0 - 102.0 | ≤ 2.0% | ≤ 3.0% |

Table 3: LOD and LOQ

Compound LOD (µg/mL) LOQ (µg/mL)
Impurity A 0.03 0.10

| Impurity C | 0.03 | 0.10 |

Visualization of Workflow

The following diagram illustrates the logical flow from method development through validation.

MethodDevelopmentWorkflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) A Define Analytical Target Profile (ATP) B Review Analyte Properties (Paroxetine & Impurities) A->B C Screening (Column, Mobile Phase, pH) B->C D Optimization (Gradient/Isocratic, Temp, Flow Rate) C->D E Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E F Final Method Selection E->F Assess Specificity G System Suitability Testing F->G Transfer to Validation H Specificity & Peak Purity G->H I Linearity & Range H->I J Accuracy (Recovery) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Final Validation Report M->N

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Paroxetine and its related compounds. The systematic development approach, grounded in the physicochemical properties of the analytes, and the comprehensive validation according to ICH guidelines ensure that the method is suitable for its intended use in a quality control environment. This protocol provides a reliable tool for monitoring the purity of Paroxetine bulk drug and for conducting stability studies throughout the product lifecycle.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][18]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link][3]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][4]

  • SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. [Link][8]

  • Lambropoulos, J., et al. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link][5]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][18]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][19]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][20]

  • LGC Standards. (2018). API of the Month: Paroxetine. [Link][9]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica. [Link][14]

  • Pharma Tutor. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link][10]

  • Abdalkader, M. (2018). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link][11]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. [Link][15]

  • USP-NF. (2021). Paroxetine Hydrochloride. [Link][12]

  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link][6]

  • European Pharmacopoeia. (2012). PAROXETINE HYDROCHLORIDE HEMIHYDRATE. [Link][13]

  • USP-NF. (2022). Paroxetine Extended-Release Tablets. [Link][16]

  • Journal of Bioinnovation. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL DOSAGE FORM. [Link][21]

Sources

Application Notes and Protocols for Tyrosinase Inhibition Assays Using (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Novel Tyrosinase Inhibitors

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1][2] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While essential for protecting the skin against UV radiation, the overproduction or abnormal activity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1] Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatology, cosmetics, and medicinal chemistry.[5][6][7]

This document provides a comprehensive guide to evaluating the tyrosinase inhibitory potential of a novel synthetic compound, (1-Benzyl-4-fluoropiperidin-3-YL)methanol . While direct studies on this specific molecule are emerging, its structural motifs, particularly the benzylpiperidine core, are present in other known tyrosinase inhibitors.[8][9][10] The presence of a fluorine atom may also enhance its inhibitory activity, a strategy observed in other enzyme inhibitors.[11] These application notes offer a robust framework for researchers to investigate its efficacy and mechanism of action.

Scientific Rationale and Potential Mechanism of Action

The rationale for investigating this compound as a tyrosinase inhibitor is rooted in its structural similarity to other benzylpiperazine and benzylpiperidine derivatives that have demonstrated potent, competitive inhibition of tyrosinase.[8][10] These compounds are hypothesized to interact with the binuclear copper center in the active site of tyrosinase, thereby preventing the binding of the natural substrate, L-tyrosine or L-DOPA.[3][12]

The proposed mechanism of inhibition for this compound could involve:

  • Competitive Inhibition: The compound may mimic the structure of L-tyrosine and compete for binding at the enzyme's active site.[1][3]

  • Copper Chelation: The molecule might chelate the copper ions essential for tyrosinase's catalytic activity, rendering the enzyme inactive.[12] The presence of heteroatoms like nitrogen and oxygen in the piperidine ring and methanol group could facilitate this interaction.

  • Mixed Inhibition: It is also possible that the compound binds to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalysis.[1][13]

The following diagram illustrates the catalytic cycle of tyrosinase and the potential point of intervention by an inhibitor.

Tyrosinase_Inhibition_Pathway Tyrosinase Tyrosinase (E) ES_Complex E-Substrate Complex Tyrosinase->ES_Complex EI_Complex E-Inhibitor Complex (Inactive) Tyrosinase->EI_Complex Substrate L-Tyrosine Substrate->ES_Complex Binds Product1 L-DOPA ES_Complex->Product1 Catalyzes (Monophenolase) Product2 Dopaquinone Product1->Product2 Catalyzes (Diphenolase) Melanin Melanin Product2->Melanin Spontaneous Polymerization Inhibitor This compound (Potential Inhibitor) Inhibitor->EI_Complex Binds

Caption: Tyrosinase catalytic cycle and point of inhibition.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate. The assay measures the formation of dopachrome, an orange-colored product, which can be quantified spectrophotometrically.[14][15]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (Test Compound)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)[13][16]

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 475 nm[15]

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH accurately. This buffer will be used for all dilutions unless otherwise specified.

  • Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate (typically 20-40 units/mL in the final reaction volume). Store on ice.[17]

  • L-DOPA Stock Solution (2 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh just before use as it is prone to auto-oxidation.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in DMSO to be used as a positive control.[18]

Assay Procedure

The following workflow outlines the steps for the tyrosinase inhibition assay.

Assay_Workflow Start Start: Prepare Reagents Step1 Aliquot 20 µL of Test Compound/ Control/Blank into 96-well plate Start->Step1 Step2 Add 140 µL of Potassium Phosphate Buffer Step1->Step2 Step3 Add 20 µL of Mushroom Tyrosinase Solution Step2->Step3 Step4 Incubate at 25°C for 10 minutes Step3->Step4 Step5 Add 20 µL of L-DOPA Solution to initiate the reaction Step4->Step5 Step6 Measure absorbance at 475 nm kinetically for 20-30 minutes Step5->Step6 End End: Data Analysis Step6->End

Caption: Experimental workflow for the tyrosinase inhibition assay.

Step-by-Step Method:

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 20 µL DMSO + 160 µL Buffer

    • Negative Control (Enzyme Activity): 20 µL DMSO + 140 µL Buffer + 20 µL Tyrosinase

    • Positive Control (Kojic Acid): 20 µL Kojic Acid solution (at various concentrations) + 140 µL Buffer + 20 µL Tyrosinase

    • Test Compound: 20 µL this compound solution (at various concentrations) + 140 µL Buffer + 20 µL Tyrosinase

  • Pre-incubation: Add the buffer and tyrosinase solution to the appropriate wells. Mix gently and incubate the plate at 25°C for 10 minutes.[18]

  • Reaction Initiation: To start the reaction, add 20 µL of the 2 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[19]

Data Analysis and Interpretation

Calculation of Tyrosinase Inhibition

The rate of reaction (slope) is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(Slope of Negative Control - Slope of Test Sample) / Slope of Negative Control] x 100 [4]

Determination of IC₅₀ Value

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for evaluating the potency of the inhibitor. To determine the IC₅₀ value, plot the percentage of inhibition against the different concentrations of this compound. The IC₅₀ can then be calculated by non-linear regression analysis.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
This compoundConc. 1
Conc. 2
Conc. 3
Conc. 4
Conc. 5
Kojic Acid (Positive Control)Conc. 1
Conc. 2
Conc. 3
Conc. 4
Conc. 5
Kinetic Analysis (Optional)

To understand the mechanism of inhibition (competitive, non-competitive, or mixed), kinetic studies can be performed by measuring the reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[20]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following controls are essential in every experiment:

  • Blank Control: Contains all components except the enzyme, to account for any non-enzymatic oxidation of L-DOPA.

  • Negative Control: Contains all components including the enzyme and its solvent (DMSO), to measure 100% enzyme activity.

  • Positive Control: A known tyrosinase inhibitor, such as kojic acid, should be run in parallel to validate the assay's sensitivity and provide a benchmark for the test compound's activity.[13][21]

Conclusion

These application notes provide a detailed and scientifically grounded protocol for the evaluation of this compound as a potential tyrosinase inhibitor. By following this guide, researchers can obtain reliable and reproducible data on its inhibitory potency and mechanism of action. The structural rationale, coupled with a robust experimental design, offers a strong foundation for exploring this and similar compounds in the ongoing search for novel agents to manage hyperpigmentation and related disorders.

References

  • 614 Beauty. (2024, August 7). Understanding Tyrosinase Inhibitors. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibition rate of kojic acid. Kojic acid was used as a...[Link]

  • ResearchGate. (n.d.). Inhibitory effects of kojic acid, 2b and 2a on mushroom tyrosinase activity.[Link]

  • Mohammadi-Farani, A., et al. (2012). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Research in Pharmaceutical Sciences, 7(5), S892. [Link]

  • Li, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1693. [Link]

  • Wang, Y., et al. (2022). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Molecules, 27(15), 4768. [Link]

  • Bio-protocol. Tyrosinase inhibition assay. [Link]

  • Bio-protocol. 2.2. L‐DOPA assay for tyrosinase enzymatic activity. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]

  • Vaezi, Z., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure and Dynamics, 40(10), 4348-4362. [Link]

  • Wang, Z., et al. (2024). Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the tyrosinase activity assay. Tyrosinase activity at a...[Link]

  • Seo, D. H., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analytical Methods, 12(33), 4154-4160. [Link]

  • ResearchGate. (n.d.). Assay of tyrosinase activity. Wavelength scanning of the oxidation...[Link]

  • ResearchGate. (2014, December 22). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?[Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. [Link]

  • American Chemical Society Publications. (2025, November 12). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. [Link]

  • BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]

  • ResearchGate. (2023, January 10). Do any of you here have any experience with Tyrosinase inhibitory activity?[Link]

  • Semantic Scholar. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future. [Link]

  • CoLab. (2024, September 7). Biomedical applications of tyrosinases and tyrosinase inhibitors.
  • Vittorio, S., et al. (2017). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 12(4), 308-316. [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • ResearchGate. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]

  • Yazdanpanah, H., et al. (2023). Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones. BMC Chemistry, 17(1), 81. [Link]

Sources

Application Notes and Protocols for (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant percentage of small-molecule drugs approved by the FDA.[1] Its three-dimensional structure and basic nitrogen atom are key for establishing crucial interactions with biological targets. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic for fine-tuning molecular properties to enhance drug-like characteristics.[1] Fluorine's high electronegativity can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[2][3] For instance, the introduction of a fluorine atom can lower the basicity of the piperidine nitrogen, a modification that can lead to reduced hERG channel affinity and thus lower the risk of cardiac toxicity.[2]

(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a versatile building block that embodies these desirable features. It combines the conformational rigidity of the piperidine ring, the modulatory effect of the fluorine atom, and two key functional handles for further chemical elaboration: a secondary amine (after debenzylation) and a primary alcohol. This unique combination makes it a valuable starting material for the synthesis of a diverse range of complex molecules targeting various biological pathways.

Chemical and Physical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1356338-80-1[4][5]
Molecular Formula C13H18FNO[4]
Molecular Weight 223.29 g/mol [4]
Appearance White to off-white solidInferred from typical small molecules of this class
Purity ≥95%[4]

Core Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of compounds targeting a range of receptors, particularly G-protein coupled receptors (GPCRs). The benzyl group often acts as a protecting group for the piperidine nitrogen, which can be removed in a later synthetic step to allow for further functionalization. The hydroxyl group provides a convenient point for introducing diversity elements or for linking the scaffold to other molecular fragments.

Based on the extensive literature on related fluorinated piperidine structures, this building block is particularly well-suited for the discovery of antagonists for receptors such as:

  • Neurokinin (NK) Receptors: Antagonists of NK1 and NK3 receptors are of significant interest for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[4][6][7]

  • Chemokine (CCR) Receptors: Specifically, CCR5 antagonists are a validated class of antiretroviral agents for the treatment of HIV-1 infection.[1][5][8]

The following sections provide detailed protocols for the utilization of this compound in a drug discovery workflow, from initial reaction to the synthesis of a hypothetical final compound.

Experimental Protocols

Protocol 1: N-Debenzylation to Yield the Core Piperidine Scaffold

The removal of the N-benzyl group is a crucial first step in many synthetic routes utilizing this building block. Catalytic hydrogenation is the most common and efficient method for this transformation.

Workflow for N-Debenzylation:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A This compound D Hydrogenation Reactor A->D B Solvent (e.g., Methanol or Ethanol) B->D C Catalyst (e.g., 10% Pd/C) C->D E H2 Atmosphere (e.g., balloon or Parr shaker) D->E Pressurize F Filtration through Celite E->F After reaction completion G Solvent Evaporation F->G H Purification (e.g., Crystallization or Chromatography) G->H I (4-Fluoropiperidin-3-YL)methanol H->I

Caption: Workflow for the N-debenzylation of this compound.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable alcohol solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is purged with hydrogen to remove air.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-Fluoropiperidin-3-YL)methanol.

  • Purification: The crude product can be purified by crystallization or column chromatography on silica gel if necessary.

Protocol 2: Functionalization of the Hydroxyl Group via Mitsunobu Reaction

The primary alcohol of this compound can be functionalized using a variety of standard organic transformations. The Mitsunobu reaction is a powerful method for the inversion of stereochemistry or for the introduction of various nucleophiles.

Workflow for Mitsunobu Reaction:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification A This compound F Reaction Vessel at 0 °C A->F B Triphenylphosphine (PPh3) B->F C Azodicarboxylate (e.g., DEAD or DIAD) C->F Slow addition D Nucleophile (e.g., Phthalimide, Phenol) D->F E Anhydrous Solvent (e.g., THF) E->F G Quenching and Extraction F->G After reaction completion H Chromatographic Purification G->H I Functionalized Product H->I

Caption: General workflow for the functionalization of the hydroxyl group via a Mitsunobu reaction.

Detailed Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired nucleophile (e.g., phthalimide, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized piperidine.

Protocol 3: Synthesis of a Hypothetical Neurokinin-1 (NK1) Receptor Antagonist

This protocol illustrates how this compound can be used as a key building block in the synthesis of a potential NK1 receptor antagonist, based on published structure-activity relationships of similar compounds.

Synthetic Pathway Overview:

G A This compound B (4-Fluoropiperidin-3-YL)methanol A->B Protocol 1: N-Debenzylation C Functionalized Piperidine Intermediate B->C Amide Coupling (e.g., with a substituted benzoic acid) D Hypothetical NK1 Antagonist C->D Further Elaboration (e.g., Etherification of the hydroxyl group)

Caption: A plausible synthetic route to a hypothetical NK1 receptor antagonist.

Step A: N-Debenzylation

  • Follow Protocol 1 to remove the benzyl protecting group from this compound to yield (4-Fluoropiperidin-3-YL)methanol.

Step B: Amide Coupling

  • Reactant Preparation: In a reaction vessel, combine (4-Fluoropiperidin-3-YL)methanol (1.0 eq.), a substituted benzoic acid (e.g., 3,5-bis(trifluoromethyl)benzoic acid, 1.1 eq.), and a peptide coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the N-acylated piperidine intermediate.

Step C: O-Alkylation (Ether Synthesis)

  • Base Treatment: Dissolve the product from Step B (1.0 eq.) in an anhydrous solvent such as THF or DMF and treat it with a strong base like sodium hydride (NaH, 1.2 eq.) at 0 °C to deprotonate the hydroxyl group.

  • Electrophile Addition: Add an appropriate electrophile, for instance, a substituted benzyl bromide (e.g., 2-methoxybenzyl bromide, 1.1 eq.).

  • Reaction: Allow the reaction to proceed at room temperature until completion.

  • Final Purification: After an aqueous work-up, purify the final compound by preparative HPLC to yield the hypothetical NK1 receptor antagonist.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. The strategic placement of the fluorine atom allows for the modulation of key physicochemical properties, while the protected amine and the primary alcohol offer orthogonal handles for synthetic diversification. The protocols outlined above, based on established methodologies for analogous compounds, provide a framework for the effective utilization of this scaffold in the synthesis of novel therapeutics, particularly in the areas of neurokinin and chemokine receptor modulation.

References

  • Jee, J., et al. (2020). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • National Analytical Corporation. (1-benzyl-4-fluoropiperidin-3-yl) Methanol. [Link]

  • Gbl, A., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Weiss, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

Sources

Application Note: A Validated Protocol for the Quantitative Analysis of Paroxetine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantitative analysis of impurities in Paroxetine active pharmaceutical ingredient (API) and finished dosage forms. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders.[1] Ensuring the purity of Paroxetine is critical for its safety and efficacy. This document outlines a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method, developed and validated according to the International Council for Harmonisation (ICH) guidelines, for the separation and quantification of known and unknown impurities.[2][3][4] The protocol details sample preparation, chromatographic conditions, and method validation parameters, including specificity, linearity, accuracy, precision, and limits of detection and quantification. This guide is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Paroxetine is a potent SSRI used in the treatment of various depressive and anxiety disorders.[1] The manufacturing process and storage of Paroxetine can lead to the formation of related substances and degradation products.[1][5] These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product. Therefore, regulatory agencies worldwide mandate strict control over the impurity profile of pharmaceutical products.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for Paroxetine, outlining tests for related compounds.[6][7] This application note describes a highly efficient UHPLC method that offers significant advantages over traditional HPLC methods, including shorter analysis times and improved resolution.[6] The method is capable of separating Paroxetine from its known impurities, including process-related impurities and degradation products.[1]

The protocol herein is designed to be a self-validating system, with built-in checks and system suitability tests to ensure the reliability and accuracy of the results. All procedures are grounded in established scientific principles and adhere to the rigorous standards set forth by the ICH.[2][3][4][8][9]

Understanding Paroxetine Impurities

A thorough understanding of potential impurities is fundamental to developing a robust analytical method. Paroxetine impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Paroxetine API.[1] They can include starting materials, intermediates, and by-products of side reactions. Examples include Desfluoro paroxetine and other substitution products.[1]

  • Degradation Products: These impurities are formed due to the degradation of the Paroxetine API or drug product over time, often influenced by factors like light, heat, humidity, and pH.[1][5] Acid hydrolysis, for instance, can lead to ether cleavage and the formation of several degradation products.[1][5]

  • Enantiomeric Impurities: As Paroxetine is a chiral molecule, its enantiomer, (+)-trans-paroxetine, is considered an impurity.[10]

A list of common Paroxetine impurities is provided in the table below.

Table 1: Common Paroxetine Impurities

Impurity NameTypeCAS NumberMolecular Formula
Paroxetine Impurity A (Desfluoroparoxetine)Process-Related324024-00-2C19H21NO3
Paroxetine Impurity CProcess-Related105813-14-7C26H26FNO3
(3R,4R)-ParoxetineEnantiomeric105813-07-8C19H20FNO3
Paroxetine MaleateSalt Form64006-44-6C23H24FNO7
(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidineDegradationNot AvailableC26H25ClFNO3
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanolDegradationNot AvailableC12H16FNO

Source: SynThink Research Chemicals, Pharmaffiliates, Munigela et al., 2008[7][11][12]

Experimental Protocol: UHPLC Method for Quantitative Analysis

This section details the validated UHPLC method for the quantitative determination of Paroxetine impurities.

Materials and Reagents
  • Paroxetine Hydrochloride Reference Standard (USP or EP)[7]

  • Paroxetine Impurity Reference Standards (as required)[7][13]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been validated for optimal separation.

Table 2: UHPLC Chromatographic Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
5.0
5.1
7.0
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection Wavelength 295 nm
Injection Volume 2 µL

Rationale for Parameter Selection: A sub-2 µm particle size C18 column provides high efficiency and resolution, allowing for faster analysis times.[6] The gradient elution with an acidic mobile phase ensures good peak shape for the basic Paroxetine molecule and its impurities. A flow rate of 0.5 mL/min is optimal for a 2.1 mm ID column. A column temperature of 40°C reduces viscosity and improves peak symmetry. The detection wavelength of 295 nm provides good sensitivity for Paroxetine and its related substances.

Preparation of Solutions
  • Paroxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Paroxetine Hydrochloride Reference Standard in a 25 mL volumetric flask with a 50:50 mixture of methanol and water.[6]

  • Impurity Stock Solution (as required): Prepare individual or mixed stock solutions of impurity reference standards in the same diluent as the Paroxetine stock solution.

  • Working Standard Solution (for Assay): Dilute the Paroxetine Stock Solution to a final concentration of 0.2 mg/mL with the mobile phase.[6]

  • Spiked Standard Solution (for Specificity and Accuracy): Prepare a solution of Paroxetine at 0.2 mg/mL and spike it with known impurities at the desired concentration level (e.g., 0.1% of the Paroxetine concentration).[6]

  • API Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Paroxetine API in a 25 mL volumetric flask with a 50:50 mixture of methanol and water. Dilute to a final concentration of 0.2 mg/mL with the mobile phase.

  • Tablet Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 20 mg of Paroxetine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of a 50:50 mixture of methanol and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Spiked Standard Solution and evaluate the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Resolution Resolution between Paroxetine and the closest eluting impurity peak should be ≥ 2.0.
Tailing Factor (Asymmetry) Tailing factor for the Paroxetine peak should be ≤ 2.0.
Theoretical Plates Theoretical plates for the Paroxetine peak should be ≥ 5000.
Relative Standard Deviation (RSD) RSD for the peak area of six replicate injections of the Paroxetine peak should be ≤ 2.0%.
Data Analysis and Calculations

The amount of each impurity is calculated as a percentage relative to the Paroxetine peak area using the following formula:

% Impurity = (Areaimpurity / Areaparoxetine) * (1 / RRF) * 100

Where:

  • Areaimpurity = Peak area of the individual impurity

  • Areaparoxetine = Peak area of Paroxetine

  • RRF = Relative Response Factor of the impurity (if different from 1)

For unknown impurities, the RRF is assumed to be 1.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] This was demonstrated by spiking the Paroxetine sample with known impurities and showing that all peaks were well-resolved. Forced degradation studies were also performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[5][8]

Linearity

The linearity of the method was established by analyzing a series of solutions containing Paroxetine and its impurities at different concentrations. A minimum of five concentrations is recommended.[9] The correlation coefficient (r²) for the calibration curve of each analyte should be ≥ 0.999.

Accuracy

Accuracy was determined by recovery studies.[2] A known amount of each impurity was spiked into a blank sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[6] The percentage recovery was calculated. The acceptance criteria for recovery are typically between 80% and 120%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2] For repeatability, six replicate injections of the same sample were analyzed, and the RSD of the peak areas was calculated. For intermediate precision, the analysis was repeated on a different day by a different analyst. The RSD for precision should typically be ≤ 5.0% for impurities at the specification limit.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[6] The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1. The LOQ should be at or below the reporting threshold for impurities.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of Paroxetine and its impurities.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80.0% - 120.0%
Precision (RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1

Workflow and Pathway Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Paroxetine impurities.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Paroxetine & Impurities) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions (API or Tablets) analysis Inject Samples and Standards prep_sample->analysis sys_suit->analysis If Pass data_acq Data Acquisition analysis->data_acq integration Peak Integration & Identification data_acq->integration quant Quantification of Impurities integration->quant report Generate Report quant->report

Caption: Workflow for Paroxetine Impurity Analysis.

Logical Relationship of Method Validation

The following diagram shows the logical relationship between the different validation parameters.

Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interdependence of Method Validation Parameters.

Conclusion

The UHPLC method detailed in this application note is a rapid, sensitive, and robust protocol for the quantitative analysis of impurities in Paroxetine. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for use in a quality control environment for routine analysis of both API and finished pharmaceutical products. The short run time allows for high throughput, making it a cost-effective solution for impurity profiling. Adherence to this protocol will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of Paroxetine products.

References

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. (n.d.). Waters. Retrieved January 6, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 6, 2026, from [Link]

  • Paroxetine impurities: An overview. (n.d.). LGC Standards. Retrieved January 6, 2026, from [Link]

  • Paroxetine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved January 6, 2026, from [Link]

  • Paroxetine Impurities. (n.d.). SynZeal. Retrieved January 6, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved January 6, 2026, from [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662. Retrieved from [Link]

  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793–802. Retrieved from [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, December 22). European Medicines Agency. Retrieved January 6, 2026, from [Link]

  • Paroxetine Impurities. (n.d.). Alfa Omega Pharma. Retrieved January 6, 2026, from [Link]

  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. (2025, February 25). Journal of Environmental Chemical Engineering. Retrieved January 6, 2026, from [Link]

  • Paroxetine impurity standard. (n.d.). British Pharmacopoeia. Retrieved January 6, 2026, from [Link]

  • Lakshmi, B., & Reddy, T. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Pharmaceutical Methods, 9(1), 45-49.
  • Radharapu, C. K., K, S., & V, R. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL DOSAGE FORM.
  • Agrawal, N., Esteve-Romero, J., Dubey, N., Durgbanshi, A., & Bose, D. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 7, 1-5.
  • Paroxetine-impurities. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

  • Gumieniczek, A., Berecka, A., & Komsta, Ł. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(11), 2643–2650.
  • In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. (2020, June 30). Acta Scientific. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating a stereochemically complex fluorinated piperidine scaffold. The presence of the fluorine atom can significantly influence the pharmacological properties of a molecule, such as metabolic stability and binding affinity. However, the synthesis of this compound presents several challenges, including stereocontrol, prevention of side reactions, and purification. This guide will address these critical aspects in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step sequence starting from a commercially available piperidone derivative. The general workflow can be outlined as follows:

  • Protection: Start with either N-Boc-4-piperidone or N-benzyl-4-piperidone. The choice of protecting group can influence the conditions of subsequent steps.

  • α-Fluorination: Introduction of the fluorine atom at the 3-position of the piperidone ring. This is a critical step for establishing the first stereocenter.

  • Stereoselective Reduction: Reduction of the α-fluoro ketone to the corresponding alcohol, establishing the second stereocenter. This step is crucial for obtaining the desired diastereomer.

  • Deprotection/Protection (if necessary): If starting with N-Boc-4-piperidone, the Boc group is removed and replaced with a benzyl group.

This approach allows for controlled introduction of the functional groups and stereocenters.

Q2: What are the most critical steps affecting the overall yield and purity?

The two most critical steps are the α-fluorination and the subsequent stereoselective reduction of the ketone.

  • α-Fluorination: Achieving high regioselectivity and enantioselectivity during fluorination is paramount. Side reactions, such as polyfluorination or degradation of the starting material, can significantly lower the yield.

  • Stereoselective Reduction: The reduction of the α-fluoro ketone generates a second stereocenter, leading to the possibility of four stereoisomers. Achieving high diastereoselectivity is essential to obtain the desired cis or trans isomer. The choice of reducing agent and reaction conditions will dictate the stereochemical outcome.

Q3: What are the common side reactions to watch out for?

The most prevalent side reaction is hydrodefluorination , where the fluorine atom is reductively cleaved. This can occur during hydrogenation steps if harsh conditions are used.[1][2] Another potential issue is the formation of elimination byproducts, particularly under basic conditions. During purification, the volatility of some unprotected fluorinated piperidines can also lead to loss of product.[3][4]

Troubleshooting Guides

Problem 1: Low Yield in the α-Fluorination Step

Symptoms:

  • Low conversion of the starting piperidone.

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

  • Isolation of a complex mixture of mono- and di-fluorinated products.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Inefficient Fluorinating Agent The chosen fluorinating agent (e.g., NFSI, Selectfluor) may not be reactive enough under the applied conditions.Screen different electrophilic fluorinating agents. N-Fluorobenzenesulfonimide (NFSI) is a common choice for the α-fluorination of ketones.[5]
Suboptimal Catalyst For enantioselective fluorination, the organocatalyst may not be optimal for the substrate.A high-throughput screening of cinchona alkaloid-based primary amine catalysts can be effective in identifying the optimal catalyst for both high yield and enantioselectivity.[5]
Decomposition of Starting Material The piperidone substrate may be unstable under the reaction conditions, especially if harsh bases or temperatures are used.Employ milder reaction conditions. For enamine-based catalysis, ensure the reaction is run at the recommended temperature (often room temperature or below).
Incorrect Stoichiometry An incorrect ratio of fluorinating agent, catalyst, or base can lead to incomplete reaction or side reactions.Carefully control the stoichiometry of all reagents. A slight excess of the fluorinating agent is often used.
Problem 2: Poor Diastereoselectivity in the Ketone Reduction Step

Symptoms:

  • Formation of a mixture of diastereomers (cis and trans isomers) in nearly equal amounts.

  • Difficulty in separating the desired diastereomer by column chromatography.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Non-selective Reducing Agent Standard reducing agents like sodium borohydride may not provide sufficient stereocontrol for the reduction of α-fluoro ketones.Employ stereoselective reducing agents. Biocatalysis using ketoreductases (KREDs) can offer excellent diastereoselectivity and enantioselectivity.[6][7] Alternatively, chelation-controlled reductions using specific Lewis acidic reagents in combination with a hydride source can be explored.
Reaction Temperature Higher reaction temperatures can lead to reduced stereoselectivity.Perform the reduction at lower temperatures (e.g., 0 °C to -78 °C) to enhance the kinetic control of the reaction.
Solvent Effects The solvent can influence the transition state of the reduction, thereby affecting the stereochemical outcome.Screen different solvents. Aprotic solvents are generally preferred for chelation-controlled reductions.
Problem 3: Hydrodefluorination During the Synthesis

Symptoms:

  • Presence of a significant amount of the non-fluorinated analogue of the final product or intermediates.

  • Observed by ¹H NMR (disappearance of fluorine coupling) and confirmed by mass spectrometry.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Harsh Hydrogenation Conditions Catalytic hydrogenation for deprotection or other reductions, if not carefully controlled, can lead to C-F bond cleavage.[1]Use milder hydrogenation conditions (e.g., lower pressure, specific catalysts like Pd/C under controlled conditions). For debenzylation, transfer hydrogenolysis with a suitable hydrogen donor can be a milder alternative.
Strongly Reducing Conditions The use of overly reactive reducing agents can cause hydrodefluorination.Choose a reducing agent with appropriate reactivity. For example, when reducing an ester or amide, consider alternatives to LiAlH₄ if hydrodefluorination is observed.
Catalyst Poisoning and Side Reactions The catalyst used for hydrogenation might promote C-F bond cleavage, especially in the presence of certain functional groups.Screen different catalysts. In some cases, rhodium-based catalysts have shown better selectivity in the hydrogenation of fluorinated heterocycles compared to palladium.[8]

Experimental Protocols

Proposed Synthetic Workflow

The following workflow is a proposed route based on established methodologies for the synthesis of similar compounds. Optimization of each step for the specific substrate is crucial.

Synthetic Workflow A N-Benzyl-4-piperidone B 1-Benzyl-3-fluoro-4-oxopiperidine A->B  α-Fluorination (e.g., NFSI, Organocatalyst) C This compound B->C  Stereoselective Reduction (e.g., KRED, NaBH4/CeCl3) Troubleshooting Logic cluster_fluorination α-Fluorination Issues cluster_reduction Reduction Issues cluster_solutions Potential Solutions F_LowYield Low Yield F_Byproducts Byproducts F_LowYield->F_Byproducts F_Incomplete Incomplete Reaction F_LowYield->F_Incomplete S_Reagent Change Reagent/Catalyst F_LowYield->S_Reagent S_Conditions Optimize Conditions (Temp, Solvent, Time) F_LowYield->S_Conditions S_Purification Improve Purification F_Byproducts->S_Purification R_PoorStereo Poor Stereoselectivity R_LowYield Low Yield R_PoorStereo->R_LowYield R_PoorStereo->S_Reagent R_PoorStereo->S_Conditions R_Hydrodefluorination Hydrodefluorination R_Hydrodefluorination->S_Conditions R_LowYield->S_Purification

Sources

Technical Support Center: Purification Techniques for Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable compounds. The introduction of fluorine atoms into a piperidine scaffold dramatically alters its physicochemical properties, necessitating specialized purification strategies. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My unprotected fluorinated piperidine is volatile, leading to significant sample loss during purification. How can I mitigate this?

A1: The volatility of low molecular weight, unprotected fluorinated piperidines is a common and significant challenge.[1][2] The most effective strategy is to introduce a non-volatile protecting group to the piperidine nitrogen in situ immediately following the reaction. This increases the molecular weight and boiling point of the compound, making it amenable to standard purification techniques like column chromatography.

Recommended Protecting Groups:

  • Benzyloxycarbonyl (Cbz): Reacting the crude piperidine with benzyl chloroformate isolates the product as a stable, non-volatile carbamate.[1][2]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Similar to Cbz, Fmoc protection provides a non-volatile derivative that is easily purified.[1][2]

Experimental Protocol: In Situ Cbz Protection

  • Upon completion of the primary reaction (e.g., hydrogenation of a fluoropyridine), filter the catalyst under an inert atmosphere.

  • Cool the filtrate to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove excess reagents and salts.

  • Extract the Cbz-protected fluorinated piperidine with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude protected piperidine can now be purified by column chromatography.

Q2: I'm observing significant peak tailing when purifying my fluorinated piperidine using silica gel column chromatography. What is causing this and how can I fix it?

A2: Peak tailing on silica gel is a frequent issue when purifying basic compounds like piperidines. This is primarily due to strong interactions between the basic nitrogen of the piperidine and acidic silanol groups (Si-OH) on the surface of the silica gel. Fluorination can sometimes exacerbate this issue by altering the pKa of the piperidine.

Causality and Troubleshooting Strategies:

Cause Explanation Solution
Strong Analyte-Stationary Phase Interaction The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to slow desorption and tailing peaks.Add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) in your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks.
Inappropriate Mobile Phase Polarity The eluent may not be strong enough to effectively displace the compound from the stationary phase.Increase the polarity of your mobile phase. A steeper gradient or a higher percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) can improve peak shape.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the sample load. Decrease the concentration or volume of the injected sample.[3]

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed mod Add 0.5% Triethylamine to Mobile Phase start->mod load Reduce Sample Load by 50% mod->load Still Tailing resolved Issue Resolved mod->resolved Improved polarity Increase Eluent Polarity (e.g., higher % MeOH) load->polarity Still Tailing load->resolved Improved support Switch to a Different Stationary Phase (Alumina, Florisil) polarity->support Still Tailing polarity->resolved Improved support->resolved Improved G start Crude Fluorinated Piperidine Mixture volatile Is the compound volatile? start->volatile protect In Situ Protection (e.g., Cbz, Fmoc) volatile->protect Yes chrom Column Chromatography (Silica or Alumina) volatile->chrom No protect->chrom chiral Is the compound chiral? chrom->chiral sfc Chiral SFC or HPLC chiral->sfc Yes purity Is >98% purity required? chiral->purity No sfc->purity prephplc Preparative HPLC purity->prephplc Yes final Pure Compound purity->final No prephplc->final

Sources

Technical Support Center: Synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated piperidine building block. We will move beyond simple procedural outlines to explore the chemical principles behind common side reactions and provide robust, field-tested solutions to ensure the integrity and yield of your synthesis.

Troubleshooting Guide: Common Side Products & Their Mitigation

This section addresses the most frequently encountered side products in a question-and-answer format, providing detailed mechanistic insights and actionable protocols to overcome these synthetic hurdles.

Problem 1: Formation of a Bicyclic Epoxide Impurity During Ketone Reduction

Q: During the reduction of the 1-Benzyl-4-fluoropiperidin-3-one precursor using NaBH₄ or LiAlH₄, I consistently isolate a significant, less polar impurity alongside my desired product. Mass spectrometry suggests it has a molecular weight of M-20 (loss of HF). What is this side product, and how can I prevent its formation?

A: This is a classic and frequently observed problem. The impurity is almost certainly the bicyclic epoxide, 2-benzyl-2-aza-6-oxabicyclo[3.1.0]hexane. Its formation is a direct consequence of the reaction conditions during and after the hydride reduction.

Causality & Mechanism: The reduction of the ketone at C3 produces a secondary alcohol. Under basic conditions, typically present during the aqueous workup of a lithium aluminum hydride (LiAlH₄) reaction or if a basic medium is used with sodium borohydride (NaBH₄), the newly formed hydroxyl group is deprotonated to form an alkoxide. This alkoxide is a potent intramolecular nucleophile.

The key is the proximity of this alkoxide to the carbon atom bearing the fluorine substituent (C4). The molecule will arrange itself into a conformation that allows the alkoxide to attack the C-F bond from the backside, leading to an intramolecular SN2 reaction that displaces the fluoride ion and forms a strained but stable epoxide ring.[1] This process is essentially an intramolecular Williamson ether synthesis.[1] For this to occur efficiently, the alkoxide and the fluorine leaving group must be able to adopt an anti-periplanar orientation.[2][3]

G Mechanism: Epoxide Side Product Formation reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node sub 1-Benzyl-4-fluoropiperidin-3-ol base Base (e.g., OH⁻ from workup) alkoxide Intermediate Alkoxide sub->alkoxide Deprotonation epoxide Bicyclic Epoxide Side Product (M-20) alkoxide->epoxide Intramolecular SN2 Attack fluoride F⁻ (displaced) G Troubleshooting: Hydrodefluorination start Starting Material This compound process Process Catalytic Hydrogenation (H₂, Pd/C) start->process desired Desired Product (4-Fluoropiperidin-3-YL)methanol process->desired Major Pathway (N-Debenzylation) side_product Side Product (Piperidin-3-YL)methanol (Hydrodefluorination) process->side_product Side Reaction (C-F Cleavage)

Caption: Competing pathways during catalytic N-debenzylation.

Mitigation Strategies:

  • Change of Catalyst: Palladium is often too aggressive. Rhodium-based catalysts, such as Rh/C or specialized rhodium complexes, have shown greater selectivity in preserving C-F bonds during the hydrogenation of fluorinated heterocyles. [4]Platinum-based catalysts (e.g., PtO₂) can also be an alternative.

  • Acidic Additives: The piperidine nitrogen can poison the catalyst. Adding a non-nucleophilic acid (e.g., 1-2 equivalents of HCl or HBF₄) protonates the nitrogen, preventing its coordination to the catalyst surface. [5]This can sometimes alter the reaction pathway enough to favor debenzylation over defluorination.

  • Alternative Deprotection Chemistry: Avoid catalytic hydrogenation altogether. Chemical methods for N-benzyl group removal are often superior in this context.

    • Using α-Chloroethyl Chloroformate (ACE-Cl): This is a highly reliable method. The reaction proceeds in two steps: formation of a carbamate intermediate, followed by methanolic cleavage to yield the secondary amine hydrochloride. This method completely avoids catalytic conditions.

Protocol 2: N-Debenzylation using ACE-Cl

  • Carbamate Formation: Dissolve the this compound in an anhydrous solvent like 1,2-dichloroethane (DCE) or toluene. Add 1.5 equivalents of a proton sponge (e.g., 2,6-lutidine) to scavenge the HCl byproduct. Cool to 0 °C and slowly add 1.2 equivalents of ACE-Cl. Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) until the starting material is consumed.

  • Methanolysis: Cool the reaction mixture and concentrate under reduced pressure. Add methanol and reflux the residue for 1-2 hours to cleave the carbamate.

  • Isolation: Remove the methanol under reduced pressure. The resulting solid is the hydrochloride salt of (4-Fluoropiperidin-3-YL)methanol, which can be purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for obtaining high purity this compound? A: The most critical step is the reduction of the ketone precursor and the subsequent workup. As detailed in Problem 1, failure to control the pH during the workup will inevitably lead to the formation of the bicyclic epoxide side product, which can be difficult to separate from the desired alcohol due to its similar polarity.

Q2: My final product appears to be a mixture of diastereomers. How can I control the stereochemistry during the ketone reduction? A: The reduction of the ketone at C3 will create a new stereocenter, leading to cis and trans diastereomers relative to the fluorine at C4.

  • Small Hydride Donors (e.g., NaBH₄): These reagents typically favor axial attack on the carbonyl, which, depending on the most stable chair conformation of the piperidinone ring, will lead to a specific diastereomer as the major product.

  • Bulky Hydride Donors (e.g., L-Selectride®): These reagents favor equatorial attack, often leading to the opposite diastereomer. To achieve high diastereoselectivity, you must carefully select your reducing agent and temperature. Analysis of the product ratio can be performed using ¹H NMR by examining the coupling constants between H3, H4, and the fluorine atom.

Q3: Are there alternative synthetic routes that might avoid some of these side products? A: Yes. An alternative approach involves the dearomatization-hydrogenation (DAH) of a substituted fluoropyridine. [6]This method builds the saturated, fluorinated piperidine core in one pot. However, as noted in Problem 2, this strategy is also highly susceptible to hydrodefluorination. [7][8]Another strategy involves the bromofluorination of an N-protected 4-methylenepiperidine, which installs the fluorine and a handle for introducing the hydroxymethyl group simultaneously. [9][10]This route avoids the ketone reduction step entirely, thus preventing epoxide formation.

References

  • JoVE. (2023). Preparation of Epoxides. [Online]. Available at: [Link]

  • Toh, M., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Online]. Available at: [Link]

  • BYJU'S. (n.d.). Synthesis of Halohydrin. [Online]. Available at: [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. [Online]. Available at: [Link]

  • Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. [Online]. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Online]. Available at: [Link]

  • Schumacher, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Online]. Available at: [Link]

  • Schumacher, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (PMC). [Online]. Available at: [Link]

  • Hunt, I. (n.d.). Ch16: HO-C-C-X => epoxide. University of Calgary. [Online]. Available at: [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Beilstein Journal of Organic Chemistry. [Online]. Available at: [Link]

  • Verniest, G., et al. (n.d.). Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Online PDF]. Available at: [Link]

Sources

Technical Support Center: Mastering Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination reactions focused on the synthesis of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges encountered in the lab with in-depth explanations and actionable troubleshooting strategies to streamline your workflow and enhance your success rate.

Introduction: The Nuances of Piperidine Synthesis via Reductive Amination

The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals.[1] Reductive amination is a highly versatile and widely used method for constructing this critical heterocyclic scaffold.[2][3] The reaction, in principle, is a straightforward conversion of a carbonyl group (often a ketone, like a piperidone, or a dicarbonyl precursor) and an amine to a C-N bond via an intermediate imine or iminium ion, which is subsequently reduced.[4][5]

However, the path to a high-yielding, pure piperidine product is often paved with experimental hurdles. Issues such as low conversion, competing side reactions, and purification difficulties are common. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in mechanistic principles and practical laboratory experience.

Core Troubleshooting & FAQs

Q1: My reductive amination is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is one of the most frequent issues and can typically be traced back to one of three key areas: inefficient imine/iminium ion formation, suboptimal reducing agent selection or activity, or unfavorable reaction conditions.

1. Inefficient Imine/Iminium Ion Formation:

  • The Causality: The first step of reductive amination is the reversible formation of an imine or iminium ion from the carbonyl compound and the amine.[2][6] This equilibrium can be unfavorable, especially with sterically hindered ketones or less nucleophilic amines.[7][8] The presence of water, a byproduct of this step, can also push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • pH Optimization: Imine formation is acid-catalyzed. A mildly acidic environment (typically pH 4-6) is optimal to protonate the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile, which would render it unreactive.[5][9] You can add a catalytic amount of acetic acid to achieve this.

    • Water Removal: To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

    • Pre-formation of the Imine: For particularly challenging substrates, you can form the imine in a separate step before adding the reducing agent. This can be achieved by heating the carbonyl compound and amine together, often with azeotropic removal of water using a Dean-Stark apparatus.

2. Suboptimal Reducing Agent and Conditions:

  • The Causality: The choice of reducing agent is critical. A reagent that is too harsh can reduce the starting carbonyl compound faster than the imine/iminium ion. Conversely, a reagent that is too mild or has degraded may not be effective.

  • Troubleshooting Steps:

    • Select the Right Reagent:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that preferentially reduces the iminium ion over aldehydes and ketones.[3][10] It is, however, sensitive to water and incompatible with methanol.[3][11]

      • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions.[9][12] Unlike STAB, it is stable in protic solvents like methanol.[11] However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic workup conditions, requiring careful handling and disposal.[2][13]

    • Check Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Ensure you are using a fresh, properly stored batch of the reagent.

    • Solvent Choice: For STAB, use aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[3][11] For NaBH₃CN, methanol is a common choice.[11]

Below is a diagram illustrating the general workflow for troubleshooting low conversion:

G start Low Conversion Observed check_imine Step 1: Verify Imine Formation (TLC, LC-MS) start->check_imine no_imine No Imine Formed check_imine->no_imine  No imine_formed Imine is Formed check_imine->imine_formed  Yes optimize_pH Optimize pH (4-6) Add catalytic acid (e.g., AcOH) no_imine->optimize_pH check_reduction Step 2: Evaluate Reduction Step imine_formed->check_reduction add_dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) optimize_pH->add_dehydrating_agent preform_imine Pre-form Imine (Heat, Dean-Stark) add_dehydrating_agent->preform_imine preform_imine->check_imine no_product No Product Formed check_reduction->no_product  No product_formed Product is Formed check_reduction->product_formed  Yes change_reagent Switch Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) no_product->change_reagent success Improved Conversion product_formed->success check_reagent_quality Use Fresh Reducing Agent change_reagent->check_reagent_quality change_solvent Change Solvent (e.g., DCM for STAB, MeOH for NaBH₃CN) check_reagent_quality->change_solvent change_solvent->check_reduction

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent the reduction of my starting carbonyl?

A2: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde or ketone. This is a common issue when using less selective reducing agents.

  • The Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both carbonyls and iminium ions.[14] If the rate of carbonyl reduction is comparable to or faster than the rate of imine formation and subsequent reduction, significant alcohol byproduct will be formed.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are designed for this purpose, exhibiting much faster reduction rates for iminium ions than for ketones or aldehydes under neutral to weakly acidic conditions.[15][16]

    • Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step approach is recommended. First, allow the imine to form completely (monitor by TLC or LC-MS). This may take several hours. Once the starting carbonyl is consumed, then add the NaBH₄.[11]

    • Control pH: For NaBH₃CN, the reduction of carbonyls is faster at lower pH (3-4), while iminium ion reduction is optimal around pH 6-7.[5] Maintaining the pH in the higher end of the optimal range for imine reduction can minimize alcohol formation.

Reducing AgentSelectivity for Iminium IonsCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB) HighAprotic (DCM, DCE, THF)Moisture sensitive; safer alternative to NaBH₃CN.[3][16]
NaBH₃CN HighProtic (MeOH, EtOH)Highly toxic; requires careful pH control.[2][9]
NaBH₄ LowProtic (MeOH, EtOH)Can reduce starting carbonyls; best used in a two-step process.[11][14]

Table 1: Comparison of common reducing agents for reductive amination.

Q3: My reaction is producing over-alkylated products (e.g., a tertiary amine instead of the desired secondary amine). How can I improve selectivity?

A3: Over-alkylation occurs when the newly formed amine product reacts again with the starting carbonyl compound.

  • The Causality: This is particularly problematic when synthesizing a secondary amine from a primary amine. The secondary amine product can be more nucleophilic than the starting primary amine, leading to a second reductive amination to form a tertiary amine.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the amine starting material relative to the carbonyl compound to increase the probability of the carbonyl reacting with the starting amine.

    • Slow Addition of Carbonyl: If the reaction is run in a one-pot fashion, slowly adding the carbonyl compound to the mixture of the amine and reducing agent can help maintain a low concentration of the carbonyl, thus disfavoring the second alkylation.

    • Bulky Protecting Groups: If possible, using a sterically bulky amine or a protecting group on the amine can disfavor the formation of the tertiary amine due to steric hindrance.[7]

G cluster_0 Desired Reaction cluster_1 Side Reaction: Over-alkylation Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine + Carbonyl + [H] Secondary Amine_side Secondary Amine Tertiary Amine Tertiary Amine Secondary Amine_side->Tertiary Amine + Carbonyl + [H]

Caption: Over-alkylation side reaction pathway.

Q4: The purification of my final piperidine product is challenging. What are the best strategies for isolation?

A4: The basic nature of piperidines can complicate purification, especially with silica gel chromatography.

  • The Causality: Basic amines can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is often the most effective initial purification step.

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

      • Wash with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) to remove acidic byproducts (like acetic acid from STAB).[17]

      • Extract the aqueous layer with the organic solvent.

      • To isolate the basic piperidine product, extract the combined organic layers with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Basify the acidic aqueous layer with a strong base (e.g., NaOH) to pH > 10.

      • Extract the free-based amine back into an organic solvent.

      • Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.

    • Modified Column Chromatography: If chromatography is necessary, consider the following:

      • Basified Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites and improve elution.

      • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Crystallization/Salt Formation: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., the hydrochloride or tartrate salt) can facilitate crystallization and purification.[17]

Experimental Protocol: General Procedure for Reductive Amination using STAB

This protocol provides a general starting point for the synthesis of a substituted piperidine from a piperidone and a primary amine.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidone (1.0 eq) and the primary amine (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in an appropriate aprotic solvent (e.g., DCM or DCE, ~0.1-0.5 M).

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in Q4 (e.g., acid-base extraction or column chromatography on basified silica).

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a course handout, specific URL not available.
  • Sciencemadness.org. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Reddit. (2017). Challenging reductive amination. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from a technical note, specific URL not available.
  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions. Retrieved from a technical support document, specific URL not available.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2020(2), 283-296.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – An Asian Journal, 15(1), 26-37.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

Sources

Improving purity of synthetic Paroxetine impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Paroxetine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common challenges encountered during the synthesis and purification of Paroxetine. This guide focuses specifically on the identification and removal of Paroxetine EP Impurity H, a common process-related impurity.

Understanding Paroxetine Impurity H

Paroxetine Impurity H is identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol[1][2][3][4][5]. It is a precursor or a byproduct in several synthetic routes to Paroxetine, where a benzyl group is used as a protecting group for the piperidine nitrogen. In the final debenzylation step to yield Paroxetine, incomplete reaction or side reactions can lead to the persistence of this N-benzylated impurity.

The key structural difference between Paroxetine and Impurity H is the substituent on the piperidine nitrogen: Paroxetine has a secondary amine (N-H), while Impurity H has a tertiary amine (N-benzyl). This difference in their chemical properties, particularly basicity, is the foundation for the purification strategies outlined below.

Frequently Asked Questions (FAQs)

Q1: My post-synthesis analysis (HPLC) shows a significant peak corresponding to Paroxetine Impurity H. What is the most likely cause?

A1: The presence of Impurity H typically indicates an incomplete debenzylation reaction. Catalytic transfer hydrogenation or other debenzylation methods may not have gone to completion. It is also possible that the work-up procedure was not effective at removing this impurity.

Q2: How does the presence of Impurity H affect the quality of my final Paroxetine product?

A2: Impurity H is a process-related impurity that must be controlled to meet regulatory standards for pharmaceutical ingredients. Its presence will lower the purity of your active pharmaceutical ingredient (API) and may have different pharmacological or toxicological properties.

Q3: What are the primary methods for removing Paroxetine Impurity H?

A3: The most effective methods leverage the difference in basicity between the secondary amine of Paroxetine and the tertiary amine of Impurity H. These include:

  • Acid-Base Liquid-Liquid Extraction: Exploiting the pKa difference to selectively extract one of the compounds into an aqueous phase.

  • Preparative Chromatography: Using a silica gel column to separate the two compounds based on their polarity difference.

  • Crystallization: Forming a salt of Paroxetine and selectively crystallizing it from a suitable solvent system, leaving Impurity H in the mother liquor.

Troubleshooting Guide: Improving the Purity of Synthetic Paroxetine

This guide provides a systematic approach to identifying and resolving issues related to the presence of Impurity H in your synthetic Paroxetine.

Problem: High Levels of Impurity H Detected by HPLC
Initial Assessment Workflow

start Crude Paroxetine with Impurity H pka_check Consider pKa Difference Paroxetine (Secondary Amine) Impurity H (Tertiary Amine) start->pka_check extraction Acid-Base Liquid-Liquid Extraction pka_check->extraction  Exploit Basicity chromatography Preparative Column Chromatography pka_check->chromatography  Exploit Polarity crystallization Salt Formation & Recrystallization pka_check->crystallization  Exploit Solubility analysis Purity Check by HPLC extraction->analysis chromatography->analysis crystallization->analysis success High Purity Paroxetine analysis->success Purity > 99.5% failure Impurity H Still Present analysis->failure Purity < 99.5% optimize Optimize Purification Protocol failure->optimize optimize->pka_check

Caption: Troubleshooting workflow for purifying Paroxetine.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action & Explanation
Impurity H co-elutes with Paroxetine in HPLC. Inadequate analytical method.Develop a more robust HPLC method. A gradient elution on a C18 column with a mobile phase containing a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is a good starting point. The pH of the mobile phase can be adjusted to optimize separation.[1][6]
Poor separation with acid-base extraction. Incorrect pH of the aqueous phase.The pKa of the conjugate acid of a secondary amine like Paroxetine is slightly higher than that of a tertiary amine like Impurity H.[7][8] By carefully adjusting the pH of the aqueous acid solution, you can selectively protonate and extract the more basic Paroxetine into the aqueous layer, leaving the less basic Impurity H in the organic layer.[4][9][10]
Paroxetine and Impurity H have similar Rf values in TLC. Inappropriate solvent system for chromatography.The polarity difference, while subtle, can be exploited. Use a solvent system with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A small amount of a basic modifier like triethylamine can be added to the mobile phase to reduce tailing of the amines on the silica gel.
Recrystallization yields are low or purity does not improve. Unsuitable solvent or salt form.Convert the crude mixture to a salt, such as the hydrochloride or maleate salt.[11] Paroxetine hydrochloride is crystalline and can be selectively crystallized from solvents like isopropanol or ethanol-water mixtures. The bulkier N-benzyl group on Impurity H may hinder its ability to form a well-ordered crystal lattice, thus it may remain in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is based on the principle of differential basicity between the secondary amine of Paroxetine and the tertiary amine of Impurity H.[4][9][10]

  • Dissolution: Dissolve the crude synthetic Paroxetine containing Impurity H in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or a buffered solution at a carefully selected pH). The optimal pH should be determined empirically but will likely be in the range of 4-6.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The protonated Paroxetine will preferentially move to the aqueous layer, while the less basic Impurity H will remain in the organic layer.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the organic layer with fresh aqueous acid 2-3 times to maximize the recovery of Paroxetine.

  • Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining Impurity H.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH 9-10). This will deprotonate the Paroxetine, causing it to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with a fresh water-immiscible organic solvent (e.g., ethyl acetate or DCM) 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified Paroxetine free base.

  • Purity Analysis: Analyze the purified product by HPLC to determine the level of residual Impurity H.

Protocol 2: Purification by Preparative Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase, with more polar compounds having a stronger interaction and thus eluting later.

  • Stationary Phase: Prepare a silica gel column.

  • Sample Loading: Dissolve the crude Paroxetine in a minimal amount of the mobile phase and load it onto the column.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. A common starting point is a 70:30 (v/v) mixture of hexanes:ethyl acetate. A small amount (0.1-1%) of triethylamine can be added to the mobile phase to prevent peak tailing.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified Paroxetine.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Analysis: Confirm the purity of the isolated Paroxetine using HPLC.

Workflow for Purification Strategy Selection

start Crude Paroxetine (with Impurity H) scale Scale of Synthesis start->scale large_scale Large Scale (>10g) scale->large_scale Industrial/Pilot small_scale Small Scale (<10g) scale->small_scale Lab/Research extraction Acid-Base Extraction large_scale->extraction chromatography Column Chromatography small_scale->chromatography crystallization Recrystallization extraction->crystallization purity_check Check Purity crystallization->purity_check chromatography->purity_check final_product Pure Paroxetine purity_check->final_product

Caption: Decision tree for selecting a purification method.

Analytical Method for Purity Assessment

A validated HPLC method is essential for determining the purity of your synthetic Paroxetine and quantifying the level of Impurity H.

Recommended HPLC Parameters
Parameter Recommendation
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Column Temperature 30 °C

Note: This is a general method and may require optimization for your specific system and sample.

References

  • Paroxetine EP Impurity H. Synchemia. (URL: [Link])

  • An improved process for the preparation of paroxetine and its intermediate.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. (URL: [Link])

  • Process for the preparation of paroxetine intermediate.
  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database. (URL: [Link])

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. (URL: [Link])

  • Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. PubMed. (URL: [Link])

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. (URL: [Link])

  • Paroxetine EP Impurity H. Pharmace Research Laboratory. (URL: [Link])

  • De-protection of N-Benzyl groups. Sciencemadness.org. (URL: [Link])

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. The Fact Factor. (URL: [Link])

  • Separation and purification of fatty acid amines.
  • 24.3 Basicity of Amines. OpenStax adaptation. (URL: [Link])

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Oxford. (URL: [Link])

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. (URL: [Link])

  • Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. PubMed. (URL: [Link])

  • 24.3: Basicity of Amines. Chemistry LibreTexts. (URL: [Link])

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. (URL: [Link])

  • A Tuneable Method for N -Debenzylation of Benzylamino Alcohols. ResearchGate. (URL: [Link])

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. (URL: [Link])

  • How to purify Benzylamine? Reddit. (URL: [Link])

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. (URL: [Link])

Sources

Technical Support Center: Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the synthesis of these valuable compounds is often fraught with challenges, from controlling the high reactivity of fluorinating agents to achieving the desired regioselectivity.[2][3][5][6]

This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorinated heterocycles.

Section 1: Challenges in Direct C-H Fluorination

Directly replacing a carbon-hydrogen bond with a fluorine atom is an ideal synthetic strategy, but it is often challenging. This section addresses common problems with both highly reactive and milder fluorinating agents.

FAQ 1.1: My reaction with an electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) is resulting in low yield and a mixture of isomers. How can I improve this?

Probable Causes & Solutions:

  • Insufficient Substrate Reactivity: Electrophilic fluorination favors electron-rich positions on a heterocycle. If your substrate is electron-deficient, the reaction will be sluggish or may not proceed at all.

    • Solution: Consider using a stronger fluorinating agent or switching to a different synthetic strategy, such as a nucleophilic fluorination approach on a pre-functionalized heterocycle.[2] For some substrates, photoredox catalysis can enable the fluorination of less reactive arenes under mild conditions.[7][8][9]

  • Poor Regioselectivity: The position of fluorination is dictated by the electronic and steric properties of the heterocycle. Without a strong directing group, a mixture of constitutional isomers is a common outcome.[10][11][12]

    • Solution 1: Leverage Directing Groups: Existing functional groups on your heterocycle can be powerful tools to direct the fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent C-H bond.[10]

    • Solution 2: Catalyst Control: In transition-metal-catalyzed C-H fluorination, the choice of ligand and catalyst is critical for controlling regioselectivity. For instance, palladium catalysis with N-fluorobenzenesulfonimide (NFSI) has been used for the regioselective fluorination of various heterocyles.[13]

  • Suboptimal Reaction Conditions: The solvent, temperature, and presence of additives can significantly impact the efficiency of electrophilic fluorination.

    • Solution: A systematic optimization of reaction conditions is crucial. For example, using a co-solvent system like water and chloroform has proven effective for the fluorination of 2-aminopyridines with Selectfluor®.[10] The mechanism of fluorination with reagents like Selectfluor® can be complex, potentially involving single electron transfer (SET) pathways, making solvent effects particularly important.[14][15][16]

Workflow: Choosing a Fluorination Strategy

G cluster_start Starting Point cluster_analysis Substrate Analysis cluster_strategy Synthetic Strategy start Heterocycle to be Fluorinated electron_rich Is the target C-H bond on an electron-rich or electron-neutral ring? start->electron_rich electrophilic Direct Electrophilic Fluorination (e.g., Selectfluor®, NFSI) electron_rich->electrophilic Yes nucleophilic Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized ring electron_rich->nucleophilic No (Electron-Deficient) building_block Synthesis from a Fluorinated Building Block electron_rich->building_block Direct methods failing or complex target

Caption: Decision tree for selecting a fluorination approach.

Section 2: Troubleshooting Reactions with Fluorinated Building Blocks

Using pre-fluorinated starting materials is a dominant strategy in drug discovery.[17][18] However, the unique electronic properties of these building blocks can pose challenges for common synthetic transformations.

FAQ 2.1: My Suzuki-Miyaura cross-coupling with a fluoroaryl boronic acid is failing, showing low yield, significant starting material decomposition, or homocoupling. What's going wrong?

Probable Causes & Solutions:

  • Catalyst Deactivation/Poor Activity: Standard palladium catalysts may not be effective for electronically challenging fluoroaryl partners. The presence of oxygen can also lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[19]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere with properly degassed solvents.[19] Consider using more robust, modern palladium precatalysts and ligands (e.g., Buchwald-type ligands) that are better suited for challenging substrates.[20]

  • Boronic Acid Instability: Fluoroaryl boronic acids can be prone to protodeboronation (loss of the boronic acid group), especially under harsh basic conditions. Some alkyl boronic acids also have limited stability.[20]

    • Solution 1: Milder Base: Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide. Powdered potassium fluoride (KF) can also be effective and is compatible with base-labile groups.[21]

    • Solution 2: Use a More Stable Boron Reagent: Consider using potassium trifluoroborate salts or boronate esters (e.g., MIDA boronates), which are often more stable than the corresponding boronic acids and release the active species under the reaction conditions.[20]

  • Formation of Homocoupling Products: This is often a sign of oxygen contamination or issues with the reaction stoichiometry and rate of transmetalation.

    • Solution: In addition to rigorous degassing, ensure the stoichiometry of your reagents is correct. Sometimes, slow addition of one of the coupling partners can minimize side reactions.

Troubleshooting Table: Suzuki-Miyaura Coupling with Fluoroaryl Boronic Acids
Problem Probable Cause(s) Recommended Solution(s)
Low to No Yield 1. Inactive catalyst system.2. Protodeboronation of the boronic acid.3. Insufficient reaction temperature.1. Switch to a modern Pd precatalyst/ligand (e.g., Buchwald systems).2. Use a milder base (K₃PO₄, Cs₂CO₃) or a more stable boron reagent (trifluoroborate salt).3. Screen higher temperatures, ensuring solvent stability.
Significant Homocoupling 1. Oxygen contamination.2. Unfavorable reaction kinetics.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Adjust stoichiometry or consider slow addition of a reagent.
Starting Material Decomposition 1. Reaction temperature is too high.2. Harsh basic conditions.1. Screen lower reaction temperatures.2. Use a milder base and ensure it is fully dissolved.
FAQ 2.2: I'm attempting a Nucleophilic Aromatic Substitution (SₙAr) on a fluoro-heterocycle, but the reaction is not proceeding. Why is this, and how can I facilitate it?

Probable Causes & Solutions:

  • Insufficient Ring Activation: SₙAr reactions require an electron-deficient aromatic ring to be attacked by a nucleophile. The reaction is fastest when strong electron-withdrawing groups (e.g., -NO₂, -CN) are present ortho or para to the fluorine leaving group.

    • Solution: If your heterocycle is not sufficiently electron-deficient, classical SₙAr may not be feasible. However, modern methods using organic photoredox catalysis can enable the nucleophilic substitution of unactivated and even electron-rich fluoroarenes under mild conditions.[22]

  • Incorrect Leaving Group Position: In SₙAr, fluoride is often an excellent leaving group, paradoxically better than bromide or chloride. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[23][24] However, if the fluorine is not at an activated position, the reaction will be slow.

    • Solution: Ensure the fluorine atom you are trying to displace is at a position activated by electron-withdrawing groups. If not, you may need to reconsider your synthetic route.

  • Poor Solvent Choice: SₙAr reactions proceed through a charged intermediate (a Meisenheimer complex).[10][23] The stability of this intermediate is highly dependent on the solvent.

    • Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.

Section 3: Handling and Safety Protocols

Fluorine-containing reagents can be extremely hazardous. Adherence to strict safety protocols is non-negotiable.

FAQ 3.1: What are the essential safety precautions when working with anhydrous hydrogen fluoride (aHF) or hydrofluoric acid (HF)?

Anhydrous HF and its aqueous solutions are extremely corrosive and toxic. HF can cause severe, deep-tissue burns that may not be immediately painful or visible, especially at lower concentrations.[25][26] The fluoride ion can penetrate the skin, causing destruction of deep tissue layers and bone. Systemic fluoride poisoning can occur through skin contact, inhalation, or ingestion, leading to life-threatening cardiac and metabolic complications.[26][27]

Mandatory Safety Measures:
  • Specialized Training: No individual should work with HF without receiving specific training on its hazards and the appropriate emergency response procedures.[28]

  • Work in a Certified Fume Hood: All work with HF must be conducted in a properly functioning chemical fume hood with the sash positioned as low as possible.[26][28]

  • Personal Protective Equipment (PPE):

    • Body Protection: A long-sleeved, knee-length lab coat made of a low-linting, chemically resistant material. For larger quantities, a neoprene apron is required.[26]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[28]

    • Gloves: Use two pairs of gloves. An outer glove specifically rated for HF (e.g., neoprene or nitrile over a laminate glove) and an inner nitrile glove. Check gloves for damage before each use and remove them immediately if contaminated.[28]

  • Emergency Preparedness:

    • Calcium Gluconate: An ample supply of 2.5% calcium gluconate gel must be immediately accessible in the lab. All lab personnel must know its location and how to apply it. Check the expiration date regularly.[26][28]

    • Emergency Contact Information: Post emergency contact numbers prominently in the lab.

    • Spill Kit: A spill kit specifically for HF, containing materials like sodium carbonate or calcium carbonate, must be available. Do not use silica-based absorbents (like kitty litter or sand) as they can react with HF to produce toxic silicon tetrafluoride gas.[28]

First Aid for HF Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing all contaminated clothing. After flushing, liberally apply 2.5% calcium gluconate gel to the area and massage it into the skin. Seek immediate professional medical attention.[28]

  • Eye Contact: Immediately irrigate the eyes at an eyewash station for at least 15 minutes. Do not apply calcium gluconate gel to the eyes. Seek immediate professional medical attention.[28]

  • Inhalation: Move the exposed person to fresh air immediately. Seek immediate professional medical attention.[28]

Safety Workflow: Handling Anhydrous HF

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_cleanup Post-Experiment cluster_emergency Emergency Protocol (Exposure) prep1 Receive Specific HF Training prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect Full PPE (Face Shield, Apron, Double Gloves) prep2->prep3 prep4 Confirm Location & Expiry Date of Calcium Gluconate Gel prep3->prep4 exp1 Work Inside Fume Hood with Sash at Lowest Position prep4->exp1 exp2 Handle Reagents with Care Avoid Splashes exp1->exp2 exp3 Keep Calcium Gluconate Within Arm's Reach exp2->exp3 clean1 Neutralize All HF Waste exp3->clean1 clean2 Carefully Remove & Inspect PPE clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 em1 Call for Help Immediately! em2 Flush with Water (15 min) em3 Apply Calcium Gluconate Gel (Skin) em4 Seek Immediate Medical Attention

Caption: Workflow for the safe handling of anhydrous HF.

Section 4: Experimental Protocols

General Protocol for Electrophilic Fluorination of an Electron-Rich Heterocycle with Selectfluor®

This is a general guideline and must be adapted based on the specific substrate and literature precedents.

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the heterocyclic starting material (1.0 equiv) in an appropriate solvent (e.g., acetonitrile, 0.1 M).

  • Reagent Addition: Add Selectfluor® (1.1–1.5 equiv) to the solution in one portion at room temperature.[10]

  • Reaction Monitoring: Seal the vial and stir the reaction mixture. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1–24 hours.[10]

  • Work-up: Upon completion, filter the reaction mixture through a small pad of Celite®, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated heterocycle.

References

  • Kliśa, T. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(3), 1333. [Link]

  • Vapourtec. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]

  • Wasserman, D. H., et al. (2017). Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical-Polar Crossover Enabled by Photoredox Catalysis. Journal of the American Chemical Society, 139(15), 5482–5485. [Link]

  • ResearchGate. (n.d.). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Melnykov, K. P., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Vincent, S. P., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264–5279. [Link]

  • Twilton, J., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(36), 12469–12472. [Link]

  • Rádai, V., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2521–2529. [Link]

  • Honeywell. (2007). Emergency Response Guidelines for Anhydrous hydrogen fluoride. [Link]

  • Melnykov, K. P., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Honeywell. (2020). Anhydrous Hydrogen Fluoride | Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Selectfluor. [Link]

  • Giri, R., et al. (2024). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research. [Link]

  • Kornath, A., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 28(5), 335–346. [Link]

  • Singh, R. P., et al. (2013). Selectfluor: mechanistic insight and applications. Organic & Biomolecular Chemistry, 11(16), 2579–2597. [Link]

  • Pal, S., & Girish, Y. R. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(32), 8636–8656. [Link]

  • Li, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • American Chemistry Council. (2022). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). [Link]

  • Synfacts. (2014). C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. Thieme, 10(9), 0907. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • Wang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • Dal-Bo, A., et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411–14415. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 19(9), 13679–13714. [Link]

  • Matouš, P., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(11), 2631. [Link]

  • ResearchGate. (n.d.). Selectfluor: Mechanistic Insight and Applications. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Kumar, A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411–14415. [Link]

  • G. G. O., et al. (2022). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules, 27(15), 4983. [Link]

  • Pitre, S. P., et al. (2020). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

  • Mlostoń, G., & Heimgartner, H. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3183. [Link]

  • ResearchGate. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. [Link]

  • Donohoe, T. J., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 87(15), 9998–10009. [Link]

  • Donohoe, T. J., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. White Rose Research Online. [Link]

  • Corley, C. A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32479–32491. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Majumdar, K. C., & Samanta, S. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16557–16578. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Dal-Bo, A., et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Recrystallization Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of piperidine derivatives. As fundamental structural motifs in a vast array of pharmaceuticals and specialty materials, obtaining these compounds in high purity is critical for reliable downstream applications, characterization, and biological assays.[1][2][3] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols designed to help you navigate the common challenges associated with purifying these versatile heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallizing piperidine derivatives.

Q1: What are the key chemical properties of piperidine derivatives to consider before starting a recrystallization?

A1: The success of your recrystallization hinges on understanding the specific properties of your molecule. For piperidine derivatives, consider these three factors:

  • Basicity and pKa: The nitrogen atom in the piperidine ring is basic (pKa of the conjugate acid is typically around 11).[4] This means your compound can exist as a neutral "free base" or a protonated salt (e.g., hydrochloride). These forms have vastly different solubilities and physical properties, which can be leveraged for purification.[4][5]

  • Polarity: The overall polarity is dictated by the substituents on the piperidine ring.[6] An N-substituent, in particular, significantly influences solubility.[6] This polarity profile will determine the appropriate solvent or solvent system.

  • Potential for Salt Formation: Piperidine and its derivatives can react with acidic gases in the atmosphere, like carbon dioxide (forming a carbonate salt) or hydrogen chloride (forming a hydrochloride salt), which can precipitate unexpectedly.[7][8] This is also a reminder that converting the free base to a salt can be a deliberate and effective purification strategy.[8]

Q2: How do I select a suitable solvent system? What's the difference between a single-solvent and a two-solvent recrystallization?

A2: Solvent selection is the most critical step. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6]

  • Single-Solvent Method: This is the most straightforward approach. You find one solvent that meets the differential solubility criteria. Common starting points for moderately polar piperidine derivatives include alcohols (ethanol, isopropanol) and acetonitrile.[1][6]

  • Two-Solvent Method (Solvent/Anti-Solvent): This method is used when no single solvent is suitable.[9] It involves dissolving the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble but which is miscible with the "good" solvent, is added dropwise until the solution becomes cloudy (the saturation point).[6] Gentle heating to clarify the solution followed by slow cooling then induces crystallization.

Q3: What is the role of pH in recrystallizing piperidine derivatives?

A3: The pH of the solution is a powerful tool. Since piperidine derivatives are basic, you can choose to recrystallize either the free base or a salt form.

  • Recrystallizing the Free Base: This is often done from organic solvents. It purifies the neutral form of your compound.

  • Recrystallizing a Salt: If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., by adding HCl) often yields a well-defined, crystalline solid with a higher melting point.[7][10] The salt will have drastically different solubility properties, typically being more soluble in polar solvents like water or ethanol and less soluble in nonpolar organic solvents. This process can effectively separate the basic product from neutral or acidic impurities.[1]

Q4: My piperidine derivative is a low-melting solid or an oil at room temperature. Can it still be purified by recrystallization?

A4: This is a common challenge. If a compound's melting point is low, it may "oil out" during recrystallization instead of forming crystals.[11] There are several strategies to address this:

  • Convert to a Salt: As mentioned in Q3, converting the oily free base to its corresponding salt (e.g., hydrochloride) is often the most effective solution. Salts typically have much higher melting points and are more likely to form stable crystal lattices.[10]

  • Choose a Lower-Boiling Solvent: Oiling out often occurs when the boiling point of the solvent is higher than the melting point of the solute.[12] Selecting a solvent with a lower boiling point can sometimes resolve the issue.

  • Adjust the Solvent System: In a two-solvent system, try using a higher proportion of the "good" solvent to keep the compound dissolved at a lower temperature during the cooling phase.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A5: "Oiling out" is the separation of your dissolved solute as a liquid phase rather than a solid crystal lattice.[13] This occurs when the solubility of the compound is exceeded at a temperature that is above the compound's melting point (or the melting point of the impure mixture).[11] Impurities often dissolve preferentially in the oil, leading to poor purification.[13]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (10-20% more) to decrease the saturation temperature.[11]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.[10][11]

  • Lower the Temperature: If possible, try a solvent system with a lower boiling point.

  • Induce Crystallization Early: Scratch the inside of the flask with a glass rod at a temperature slightly above where it oiled out. This can provide a surface for nucleation and encourage crystal formation over oiling.[10]

  • Purify First: If the issue is due to a high impurity load depressing the melting point, consider a preliminary purification step like a quick column chromatography or an acid-base extraction before attempting recrystallization.[10]

Q6: Crystallization won't start, even after the solution has cooled in an ice bath. What should I do?

A6: This typically indicates that the solution is not sufficiently supersaturated, often because too much solvent was used.[9]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch: Vigorously scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide nucleation sites.[11]

    • Seed: Add a tiny crystal of the crude or pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[11]

  • Increase Concentration: If induction methods fail, gently heat the solution and boil off some of the solvent to increase the solute concentration. Then, allow it to cool again.[11]

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cold solution until turbidity appears, then let it stand.

Q7: The crystals formed very quickly into a fine powder. How can I get larger, purer crystals?

A7: Rapid precipitation, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[11] This is caused by the solution becoming supersaturated too quickly.

Troubleshooting Steps:

  • Use More Solvent: The most common cause is using the absolute minimum amount of solvent. Re-heat the solution and add a small excess of hot solvent (5-10%). This will keep the compound soluble for longer during cooling, allowing for slower, more selective crystal growth.[11]

  • Slow the Cooling Rate: Do not place the hot flask directly into an ice bath.[9] Let it cool undisturbed on the benchtop, perhaps insulated by paper towels, to reach room temperature over a longer period. This favors the growth of larger, higher-purity crystals.[6]

Q8: My final product has a persistent yellow or brown color. How can I remove it?

A8: For piperidine derivatives, a yellow tint often indicates the presence of oxidation products.[1][8] These can sometimes be removed with activated charcoal.

Troubleshooting Steps:

  • Dissolve: Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Add Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through fluted filter paper to remove the charcoal, which has the colored impurities adsorbed to its surface.[1][6]

  • Crystallize: Proceed with the cooling and crystallization of the clarified filtrate as usual.

Q9: My final yield is very low. What are the common causes?

A9: A low yield can result from several procedural errors.

Troubleshooting Steps:

  • Avoid Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[9] Use the minimum amount of hot solvent necessary for complete dissolution.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization in the ice bath (at least 30 minutes is recommended).[1]

  • Use Cold Washing Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.[6]

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

Data & Protocols
Table 1: Common Solvents for Piperidine Derivative Recrystallization
SolventBoiling Point (°C)PolarityTypical Use Case
Ethanol 78Polar ProticA good starting point for many moderately polar piperidine derivatives.[6]
Isopropanol 82Polar ProticSimilar to ethanol, often used when slightly less polarity is needed.[1]
Acetonitrile 82Polar AproticEffective for a range of piperidine compounds, especially when protic solvents are not ideal.[6][14]
Ethyl Acetate 77Moderate PolarityOften used in mixed-solvent systems with a non-polar anti-solvent like hexane.[5]
Toluene 111Non-polarSuitable for less polar derivatives or for recrystallizing certain salts.[1]
n-Hexane 69Non-polarAlmost exclusively used as an anti-solvent (poor solvent) in a two-solvent system.[5]
Water 100Very PolarPrimarily used for recrystallizing piperidine salts (e.g., hydrochlorides).[5]
Experimental Protocol 1: Single-Solvent Recrystallization

This protocol describes the standard method for purifying a solid piperidine derivative using a single suitable solvent.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If the solid dissolves easily, the solvent is too good. If it is insoluble, heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the bulk of your crude piperidine derivative into an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions while heating and stirring until the solid is just fully dissolved. Crucially, use the minimum volume of hot solvent required. [6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Set up a gravity filtration with a short-stemmed funnel and fluted filter paper. Pre-heat all glassware (funnel, filter paper, receiving flask) with hot solvent vapor or in an oven to prevent premature crystallization. Filter the hot solution quickly into the clean, pre-heated flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Experimental Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when a suitable single solvent cannot be found.

  • Solvent System Selection: Identify a "good" solvent that dissolves your compound readily at room temperature and a miscible "poor" solvent (anti-solvent) in which your compound is insoluble.[6] A common pair is ethyl acetate (good) and hexane (poor).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent dropwise until the solution just becomes persistently cloudy (turbid). This is the point of saturation.[6]

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visual Workflow Guides
Troubleshooting "Oiling Out"

The following flowchart provides a decision-making workflow to diagnose and solve the common issue of a compound oiling out during recrystallization.

G start Compound 'Oiled Out' Instead of Crystallizing q1 Is the solution highly colored or visibly impure? start->q1 action_purify Perform preliminary purification (e.g., acid-base extraction, quick column) to remove impurities that depress M.P. q1->action_purify  Yes q2 Is the solvent B.P. higher than the compound's M.P.? q1->q2 No action_purify->q2 action_solvent Choose a solvent with a lower boiling point. q2->action_solvent  Yes action_reheat 1. Re-heat to re-dissolve the oil. 2. Add more 'good' solvent (10-20%). 3. Allow to cool VERY slowly. 4. Scratch flask to induce nucleation. q2->action_reheat No / Unsure end_success Problem Solved action_solvent->end_success q3 Does the problem persist? action_reheat->q3 action_salt Convert the free base to a salt (e.g., hydrochloride) and recrystallize the salt, which will have a higher M.P. q3->action_salt  Yes q3->end_success No action_salt->end_success G start Start: Crude Piperidine Derivative step1 Step 1: Small-Scale Solvent Screening (Test solubility in 5-6 common solvents like EtOH, IPA, MeCN, Toluene, Ethyl Acetate) start->step1 q1 Did you find a solvent that dissolves the compound when HOT but poorly/not at all when COLD? step1->q1 method1 Result: Use Single-Solvent Recrystallization (Follow Protocol 1) q1->method1 Yes step2 Step 2: Identify a Miscible Pair - Find a 'Good' Solvent (dissolves compound well at RT) - Find a 'Poor' Solvent (compound is insoluble) q1->step2 No q2 Are the 'Good' and 'Poor' solvents miscible? step2->q2 method2 Result: Use Two-Solvent Recrystallization (Follow Protocol 2) q2->method2 Yes fail Re-evaluate solvent choices. Consider purification by another method (e.g., chromatography). q2->fail No

Caption: A decision tree for selecting a recrystallization method.

References
  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US20080051579A1.
  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Stepanov, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Solubility of Things. (n.d.). Piperidine.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Support Center: Resolving Impurities in HPLC Analysis of Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Paroxetine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Paroxetine and its related impurities. Drawing from established pharmacopeial methods and extensive field experience, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in Paroxetine?

Paroxetine impurities can originate from two primary sources: the synthetic manufacturing process and degradation of the drug substance over time.[1][2]

  • Process-Related Impurities: These are by-products formed during the multi-step synthesis of Paroxetine. Examples include starting materials, intermediates, and products from side reactions.[1][3] A notable impurity can stem from the substitution of the fluorine atom on the phenyl ring.[1]

  • Degradation Products: These impurities form when Paroxetine is exposed to stress conditions such as acid, base, oxidation, light, or humidity.[1][4][5] Acid hydrolysis, for instance, can lead to the cleavage of the ether linkage in the Paroxetine molecule.[1]

Q2: My Paroxetine peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in the HPLC analysis of basic compounds like Paroxetine and can compromise the accuracy of quantification.[6][7] The primary cause is often secondary interactions between the basic amine groups of Paroxetine and acidic residual silanol groups on the silica-based stationary phase.[7][8][9]

Here’s a systematic approach to troubleshoot peak tailing:

  • Mobile Phase pH Adjustment: The ionization state of both Paroxetine and the residual silanols is pH-dependent. Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated Paroxetine molecule.[6][7][9]

  • Use of Additives: Incorporating a tail-suppressing agent like triethylamine (TEA) into the mobile phase can effectively mask the active silanol sites.[7][10]

  • Column Selection: Employing a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase can significantly reduce silanol interactions.[6][8][10]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak asymmetry. Try diluting your sample to see if the peak shape improves.[9][11]

Q3: I am seeing poor resolution between Paroxetine and a known impurity. What steps can I take to improve separation?

Inadequate resolution can lead to inaccurate impurity profiling.[11][12] Here are several strategies to enhance the separation between closely eluting peaks:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can alter the retention times and potentially improve resolution.[6][12]

    • pH: Fine-tuning the mobile phase pH can change the selectivity for ionizable compounds like Paroxetine and some of its impurities.[11][12]

  • Column Efficiency:

    • Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and, consequently, the resolving power.[9][13]

  • Temperature Control: Increasing the column temperature can sometimes improve peak shape and selectivity, but its effect should be evaluated on a case-by-case basis.[14]

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient method can help separate complex mixtures of impurities.[11]

Troubleshooting Guides

Guide 1: Investigating and Resolving Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing in Paroxetine analysis.

Experimental Protocol:

  • System Suitability Check:

    • Prepare a system suitability solution containing Paroxetine and a known related compound as specified in the USP or EP monograph.[15][16]

    • Inject the solution and calculate the tailing factor for the Paroxetine peak. A tailing factor greater than 2.0 is generally considered unacceptable.[6][15]

  • Mobile Phase pH Modification:

    • Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using a suitable buffer like phosphate or formate.

    • Equilibrate the column with each mobile phase and inject the Paroxetine standard.

    • Observe the effect of pH on the peak shape and tailing factor.

  • Introduction of a Competing Base:

    • If pH adjustment is insufficient, add a small concentration of a competing base, such as triethylamine (0.1-0.5% v/v), to the mobile phase.[7][10]

    • This will compete with Paroxetine for interaction with the active silanol sites.

  • Column Evaluation:

    • If tailing persists, it may be indicative of a degraded or inappropriate column.[6][10]

    • Flush the column with a strong solvent to remove any contaminants.[6]

    • If performance does not improve, replace the column with a new, high-quality, end-capped C18 column.[10]

Troubleshooting Flowchart:

G start Peak Tailing Observed (Tailing Factor > 2.0) check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_additive Is a Tailing Suppressor (e.g., TEA) Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine to Mobile Phase check_additive->add_additive No check_column Is the Column Old or Contaminated? check_additive->check_column Yes add_additive->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Yes resolved Peak Tailing Resolved check_column->resolved No replace_column Replace with New End-Capped Column flush_column->replace_column Issue Persists flush_column->resolved Resolved replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Enhancing Resolution of Critical Impurity Pairs

This guide outlines a systematic approach to improve the separation of Paroxetine from its closely eluting impurities.

Experimental Protocol:

  • Identify the Critical Pair:

    • Analyze a sample containing Paroxetine and its known impurities.

    • Identify the pair of peaks with the lowest resolution value.

  • Mobile Phase Selectivity Screening:

    • Organic Modifier: Prepare mobile phases with acetonitrile and methanol at the same solvent strength and compare the resulting chromatograms. The change in solvent can alter the elution order and improve resolution.

    • pH: Evaluate the effect of mobile phase pH on the retention times of the critical pair. A small change in pH can significantly impact the selectivity between ionizable compounds.[12]

  • Column Chemistry Evaluation:

    • If mobile phase optimization does not yield the desired resolution, consider screening different column chemistries.

    • Besides a standard C18, evaluate a phenyl column or a polar-embedded phase column, which can offer different selectivity.[13]

  • Gradient Optimization:

    • If using a gradient method, adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting compounds.[11]

Logical Relationship Diagram:

G cluster_0 Primary Adjustments cluster_1 Secondary Adjustments organic_modifier Organic Modifier (ACN vs. MeOH) resolution Improved Resolution organic_modifier->resolution ph Mobile Phase pH ph->resolution column_chem Column Chemistry (C18, Phenyl, etc.) column_chem->resolution gradient Gradient Slope gradient->resolution

Caption: Parameters influencing chromatographic resolution.

Pharmacopeial Method Summaries

For regulatory compliance and as a starting point for method development, refer to the methods outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

ParameterUSP Method (Paroxetine HCl)[15][17]EP Method (Paroxetine HCl Hemihydrate)[16]
Column 4.6 mm x 25 cm; packing L134.6 mm x 25 cm; trimethylsilyl silica gel (5 µm)
Mobile Phase Variable mixtures of solutionsAmmonium acetate buffer, acetonitrile, triethylamine; pH 5.5
Flow Rate ~1 mL/min1 mL/min
Detection UV at 295 nmUV at 295 nm
System Suitability Resolution between paroxetine and related compound B ≥ 2.0; Tailing factor for paroxetine ≤ 2.0Resolution between paroxetine and impurity A ≥ 2.0

References

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Waters Corporation. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Paroxetine impurities: An overview. LGC Standards. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • USP Monographs: Paroxetine Tablets. USP29-NF24. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • PAROXETINE HYDROCHLORIDE HEMIHYDRATE. European Pharmacopoeia 7.0. [Link]

  • How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs. [Link]

  • ASSAY METHOD DEVELOPMENT AND VALIDATION FOR S IMULTANEOUS ESTIMATION OF PAROXETINE AND CLONAZEPAM BY RP- HPLC. World Journal of Pharmaceutical and Medical Research. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Paroxetine EP Impurity E. SynZeal. [Link]

  • HPLC Troubleshooting Guide. SepServ. [Link]

  • Paroxetine Hydrochloride. USP-NF. [Link]

  • Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. Bentham Open Archives. [Link]

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. MDPI. [Link]

  • Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. PubMed. [Link]

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. [Link]

  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry. [Link]

  • Paroxetine Extended-Release Tablets. USP-NF. [Link]

  • development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy. [Link]

  • Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Pharmacognosy Magazine. [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • These 7 Medications May Cause Paroxetine Interactions. GoodRx. [Link]

  • Successful HPLC Operation - Troubleshooting Guide. VŠCHT. [Link]

  • Paroxetine. StatPearls - NCBI Bookshelf. [Link]

  • Taking paroxetine with other medicines and herbal supplements. NHS. [Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. [Link]

Sources

Technical Support Center: Degradation Pathways of Benzylfluoropiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with benzylfluoropiperidine derivatives.

Q1: What are the most probable degradation pathways for a typical benzylfluoropiperidine compound?

A1: Based on the core structure, which contains a tertiary amine within a piperidine ring and an aromatic benzyl group, the most likely degradation pathways are oxidation and photodegradation.[1]

  • Oxidation: The tertiary amine of the piperidine ring is electron-rich and thus susceptible to oxidation, which can lead to the formation of an N-oxide, a common metabolic and degradation product. Further oxidation or different reaction pathways can result in ring-opening products.[1][2] The benzylic carbon is also a potential site for oxidation.

  • Photodegradation: The benzyl group acts as a chromophore, absorbing ultraviolet light. This energy absorption can initiate photolytic reactions, often through radical mechanisms, leading to the cleavage of the benzyl-piperidine bond or other complex rearrangements.[1][3]

  • Hydrolysis and Thermal Stress: While the core scaffold is generally stable against hydrolysis, any ester or amide functionalities elsewhere in the molecule will be susceptible. High-temperature stress can provide the energy to overcome activation barriers for various decomposition reactions.[4][5]

Q2: How does the fluorine substituent impact the stability of the piperidine ring?

A2: The incorporation of a fluorine atom generally enhances the metabolic stability of the molecule.[6][7] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] Furthermore, fluorine's high electronegativity can influence the molecule's electronic properties, potentially stabilizing adjacent bonds and altering the pKa of the piperidine nitrogen, which can affect its reactivity and degradation profile.[6][8]

Q3: What are the standard regulatory guidelines for conducting degradation studies?

A3: Forced degradation studies are a critical component of drug development and are mandated by regulatory agencies. The most important guidelines are provided by the International Council for Harmonisation (ICH).[9][10]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline outlines the requirements for stability data, including forced degradation studies to establish the intrinsic stability of the molecule and support the development of a stability-indicating analytical method.[11]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products This document provides specific guidance on how to assess the light sensitivity of a compound, which is crucial for molecules containing chromophores like the benzyl group.[11] Forced degradation typically involves stressing the drug substance under various conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and light exposure.[1][4][5]

Q4: Which analytical techniques are most effective for identifying and characterizing unknown degradants?

A4: A multi-technique approach is essential for comprehensive characterization.

  • UPLC-MS/MS (or LC-MS/MS): This is the workhorse technique. Ultra-Performance Liquid Chromatography (UPLC) provides high-resolution separation of the parent compound from its degradants. Tandem mass spectrometry (MS/MS) offers molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of the degradation products.[12][13][14]

  • High-Resolution Mass Spectrometry (HRMS), such as Q-TOF: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of degradants, which significantly increases confidence in structural assignments.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for isomers that cannot be distinguished by mass spectrometry alone, isolation of the degradant followed by NMR analysis is the gold standard.[5][15]

Troubleshooting Guide for Experimental Challenges

This section provides practical advice for specific issues that may arise during your experiments.

Problem Encountered Potential Cause & Scientific Rationale Recommended Action & Troubleshooting Steps
Appearance of unexpected peaks in HPLC/UPLC analysis. The compound may be degrading under the analytical or storage conditions. The piperidine nitrogen could be oxidizing, or the compound might be sensitive to the mobile phase pH or light exposure.1. Confirm Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradants. Compare the retention times of the stress-induced peaks with the unexpected peaks in your sample.[1] 2. Evaluate Storage Conditions: Immediately analyze a freshly prepared sample as a baseline. Re-evaluate sample storage (temperature, light protection, container type). Fluorinated compounds, in particular, should be stored in cool, dry, and dark conditions.[16] 3. Check for Excipient Interaction: If working with a formulation, reactive impurities from excipients (e.g., aldehydes from polysorbates) can form adducts with the drug molecule.[17]
Loss of compound potency or concentration in solution. This indicates rapid degradation. The solvent system, pH, or presence of dissolved oxygen could be accelerating oxidative or hydrolytic pathways.1. Optimize Solvent and pH: The stability of amine-containing compounds is often pH-dependent. Prepare solutions in buffered mobile phases and assess stability across a pH range (e.g., pH 3, 7, 9). 2. Protect from Light: Store solutions in amber vials or cover with aluminum foil to prevent photodegradation.[1] 3. Inert Atmosphere: For highly oxygen-sensitive compounds, sparge solvents with nitrogen or argon before preparing solutions to minimize oxidative degradation.
Difficulty in separating degradants from the parent compound. Degradation products may have very similar polarities and structures to the parent compound, making chromatographic separation challenging.1. Optimize HPLC/UPLC Method: A systematic approach is key. Vary the mobile phase gradient slope, organic modifier (e.g., switch from acetonitrile to methanol), and pH.[18] 2. Try an Orthogonal Column Chemistry: If a standard C18 column is not providing sufficient resolution, switch to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms.[18] 3. Increase Peak Capacity: Use a longer column or a smaller particle size (UPLC) to improve separation efficiency.

Visualizing Degradation & Experimental Workflow

Understanding the potential pathways and the experimental approach is critical for successful stability studies.

G cluster_0 Benzylfluoropiperidine Core Structure cluster_1 Degradation Pathways A Parent Compound B N-Oxide Formation A->B Oxidation (O₂) D Benzylic Oxidation A->D Oxidation E Photolytic Cleavage A->E UV Light C Piperidine Ring Opening B->C Further Oxidation

Hypothetical degradation pathways for benzylfluoropiperidine compounds.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization A Prepare Stock Solution of API B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B Guidelines) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating UPLC-UV/MS Method G->H I Compare Stressed Samples to Control (t=0) H->I J Significant Degradation Observed? I->J K Identify Degradants using LC-HRMS (Q-TOF) J->K Yes L Isolate Major Degradants (Prep-HPLC) K->L M Confirm Structure (NMR Spectroscopy) L->M N Propose Degradation Pathway M->N

Workflow for a forced degradation study and degradant identification.

Experimental Protocols

These protocols provide a validated starting point for your investigations, grounded in regulatory expectations and scientific best practices.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the benzylfluoropiperidine compound under various stress conditions to identify potential degradation products and establish its intrinsic stability profile, in accordance with ICH Q1A(R2) guidelines.[11]

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the drug substance in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL. This serves as the unstressed (t=0) control.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Withdraw aliquots at specified time points for immediate analysis.[1]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours. Analyze at specified time points.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A parallel sample protected from light serves as the dark control.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC or UPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Protocol 2: UPLC-MS/MS Analysis for Degradant Identification

Objective: To separate, detect, and obtain preliminary structural information on degradation products generated during forced degradation studies.

Instrumentation and Conditions:

  • UPLC System: An Acquity UPLC system or equivalent.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5% B, holding for 1 min, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating. This must be optimized for the specific compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically effective for piperidine derivatives due to the basic nitrogen.[14]

Methodology:

  • Full Scan Analysis: Inject the sample and acquire data in full scan mode (e.g., m/z 100-1000) to determine the m/z of the parent compound and all detectable degradants.

  • Targeted MS/MS Analysis: In a subsequent injection, perform a product ion scan on the precursor ion ([M+H]⁺) of the parent drug and each suspected degradant. The resulting fragmentation pattern provides a "fingerprint" for the molecule's structure.

  • Data Interpretation:

    • Compare the mass of the degradants to the parent. A +16 Da shift often suggests oxidation (e.g., N-oxide or hydroxylation).

    • Analyze the fragmentation patterns. The loss of the benzyl group or characteristic fragments from the piperidine ring can help pinpoint the site of modification.[14]

    • Use high-resolution mass data, if available, to calculate the elemental composition and confirm proposed structures.[5]

References

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 5, 2026, from [Link]

  • A Review of Regulatory Guidelines on Stability Studies. (2019). The Journal of Phytopharmacology. Retrieved January 5, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 5, 2026, from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved January 5, 2026, from [Link]

  • Regulatory Guidelines on Stability Testing and Trending of Requirements. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2003). ResearchGate. Retrieved January 5, 2026, from [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (n.d.). Protheragen. Retrieved January 5, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2018). ACS Publications. Retrieved January 5, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical and Life Sciences. Retrieved January 5, 2026, from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. Retrieved January 5, 2026, from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved January 5, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved January 5, 2026, from [Link]

  • Factors affecting conformations of fluorinated cycloalkyl derivatives. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 5, 2026, from [Link]

  • UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. (2025). PubMed. Retrieved January 5, 2026, from [Link]

  • Impurities & Degradants - Identification Characterization Assessment. (2020). Cambridge Healthtech Institute. Retrieved January 5, 2026, from [Link]

  • (PDF) Analysing Impurities and Degradation Products. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2018). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Retrieved January 5, 2026, from [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 5, 2026, from [Link]

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025). Preprints.org. Retrieved January 5, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2021). IJSDR. Retrieved January 5, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved January 5, 2026, from [Link]

  • Stability Indicating Methods. (2018). YouTube. Retrieved January 5, 2026, from [Link]

  • Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. Retrieved January 5, 2026, from [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). MDPI. Retrieved January 5, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. Retrieved January 5, 2026, from [Link]

  • Photocatalytic degradation of pharmaceuticals in aqueous solutions and development of new dye sensitised photocatalytic materials. (2016). DORAS | DCU Research Repository. Retrieved January 5, 2026, from [Link]

  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. (2016). Analytical Methods. Retrieved January 5, 2026, from [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). PubMed. Retrieved January 5, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 5, 2026, from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing. Retrieved January 5, 2026, from [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. Retrieved January 5, 2026, from [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. (2001). PubMed. Retrieved January 5, 2026, from [Link]

  • Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. (2020). Cell Reports Physical Science. Retrieved January 5, 2026, from [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2021). MDPI. Retrieved January 5, 2026, from [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). Research Repository UCD. Retrieved January 5, 2026, from [Link]

Sources

Validation & Comparative

Validation of HPLC method for Paroxetine impurities using reference standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Paroxetine Impurities Using Reference Standards

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of patient safety and product efficacy. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like Paroxetine, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. Impurities, which can arise from the synthesis process, degradation, or storage, must be meticulously controlled and quantified.[1] This guide provides a comprehensive, technically-grounded walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of Paroxetine impurities, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

Our objective is to move beyond a simple checklist of validation parameters. Instead, we will explore the causality behind each experimental choice, offering insights that empower researchers and drug development professionals to design and execute robust, self-validating analytical systems.

The Foundational Pillar: Method Specificity

The primary goal of an impurity method is to produce results that are accurate, reliable, and specific.[4] Specificity is the method's ability to unequivocally assess the analyte in the presence of other components, such as the API, excipients, synthetic intermediates, and degradation products.[5][6][7] Without establishing specificity, all other validation data is meaningless.

Experimental Protocol for Specificity
  • Solution Preparation :

    • Blank Solution : Prepare the mobile phase or a sample diluent. This is used to identify any peaks originating from the solvent or system itself.

    • Placebo Solution : Prepare a solution containing all the excipients of the final drug product, but without the Paroxetine API. This helps identify any interference from the formulation matrix.

    • Paroxetine API Solution : Prepare a solution of the Paroxetine API at the target concentration for the assay.

    • Impurity Standard Solutions : If available, prepare individual solutions of known Paroxetine impurities (process-related or degradation products) using reference standards.[1][8][9]

    • Spiked Solution : Prepare a solution of the Paroxetine API spiked with known impurities at a relevant concentration (e.g., the reporting threshold or specification limit).

  • Forced Degradation (Stress Testing) : To demonstrate that the method can separate impurities from potential degradation products, the Paroxetine API must be subjected to stress conditions as recommended by ICH guidelines.[10]

    • Acid Hydrolysis : Treat the API with an acid (e.g., 0.1N HCl) at an elevated temperature.

    • Base Hydrolysis : Treat the API with a base (e.g., 0.1N NaOH) at an elevated temperature.

    • Oxidation : Treat the API with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation : Expose the solid API to dry heat.

    • Photolytic Degradation : Expose the API solution to UV and visible light.

  • Chromatographic Analysis : Inject all prepared solutions into the HPLC system.

  • Evaluation :

    • The chromatograms of the blank and placebo solutions should show no significant peaks at the retention times of Paroxetine or its impurities.

    • The method must demonstrate baseline resolution between the Paroxetine peak and all known impurity peaks in the spiked solution.

    • In the stressed samples, any degradation peaks formed must be adequately resolved from the main Paroxetine peak and from each other. Peak purity analysis (using a photodiode array detector) should be performed to confirm that the Paroxetine peak is spectrally pure in all stressed samples.

Quantifying Performance: The Core Validation Parameters

Once specificity is established, the quantitative performance of the method is assessed through a series of validation characteristics.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[5][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of each impurity by diluting a stock solution. For impurity methods, the range should, at a minimum, span from the limit of quantitation (LOQ) to 120% of the impurity specification limit.[13][14]

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²) : ≥ 0.995[11]

  • Y-intercept : Should be close to zero, indicating minimal bias.

Concentration LevelImpurity A (µg/mL)Mean Peak Area (n=3)
Level 1 (LOQ)0.11520
Level 2 (50%)0.57550
Level 3 (80%)0.812080
Level 4 (100%)1.015100
Level 5 (120%)1.218150
Linear Regression r² = 0.9998 y = 15050x + 45
Hypothetical data for illustrative purposes.
Accuracy (as Recovery)

Accuracy expresses the closeness of the results obtained by the method to the true value.[6][13] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo).

Experimental Protocol:

  • Prepare samples by spiking the placebo with known amounts of each impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the impurities.

Acceptance Criteria:

  • The mean percent recovery should be within an acceptable range, which can be wider for impurities (e.g., 80-120%) compared to an assay of the main component.[5]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
LOQ (n=3)0.100.0990.0%
100% (n=3)1.001.02102.0%
120% (n=3)1.201.1797.5%
Hypothetical data for illustrative purposes.
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Ruggedness) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[14]

Experimental Protocol:

  • Repeatability : Prepare six independent samples of the API spiked with impurities at the 100% specification level. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system. Compare the results from both studies.

Acceptance Criteria:

  • Repeatability : %RSD should not be more than a pre-defined limit (e.g., ≤5.0% for impurities).[15]

  • Intermediate Precision : The results should show no significant difference between the varied conditions, and the cumulative %RSD should meet the acceptance criteria.

Precision LevelAnalyst / DayMean Conc. (µg/mL, n=6)% RSD
RepeatabilityAnalyst 1 / Day 11.011.2%
Intermediate PrecisionAnalyst 2 / Day 20.991.5%
Overall (n=12) - 1.00 1.8%
Hypothetical data for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.[13] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol (Signal-to-Noise Ratio Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.[2]

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.[2]

  • Precision should be verified at the LOQ by injecting a minimum of six preparations and checking the %RSD.[11]

Acceptance Criteria:

  • LOD : S/N ratio ≈ 3:1

  • LOQ : S/N ratio ≈ 10:1, with acceptable precision (%RSD ≤ 10-25%).[13][15]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6][11]

Experimental Protocol:

  • Introduce small, deliberate changes to critical chromatographic parameters, one at a time.

  • Examples of parameters to vary include:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase organic composition (e.g., ± 2%)

  • Analyze a system suitability solution or a spiked sample under each condition.

  • Evaluate the impact on key parameters like retention time, resolution, and peak tailing.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution between critical pairs, tailing factor) must be met under all varied conditions.[14]

Parameter VariedConditionResolution (Paroxetine/Impurity A)Tailing Factor (Paroxetine)Result
Nominal - 3.5 1.1 Pass
Flow Rate+10% (1.1 mL/min)3.21.1Pass
Flow Rate-10% (0.9 mL/min)3.81.2Pass
Temperature+5 °C (45 °C)3.41.1Pass
Temperature-5 °C (35 °C)3.61.2Pass
Hypothetical data for illustrative purposes.

Visualizing the Validation Workflow

A structured approach is essential for a successful method validation project. The following diagram illustrates the logical flow from planning to the final report.

HPLC_Validation_Workflow cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting & Lifecycle Plan Define Method's Intended Purpose (e.g., Impurity Quantification) Protocol Develop & Approve Validation Protocol (ICH Q2) Plan->Protocol Establish Acceptance Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report All Data Conforms Lifecycle Implement Method & Begin Lifecycle Management Report->Lifecycle Final Approval

Caption: Workflow for HPLC Method Validation.

Conclusion

Validating an HPLC method for Paroxetine impurities is a systematic process that provides documented evidence of the method's reliability and suitability for its intended purpose.[12][16] By grounding the experimental design in a deep understanding of the scientific principles behind each validation parameter—from the non-negotiable foundation of specificity to the fine-tuning of robustness—scientists can build a self-validating system. This approach not only ensures compliance with global regulatory expectations, such as those from the FDA and ICH, but also guarantees the integrity of the data used to assess the quality and safety of the final drug product.[14][17][18] The use of qualified reference standards for Paroxetine and its impurities is indispensable in this process, serving as the benchmark against which the method's performance is ultimately measured.[19]

References

  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
  • Paroxetine Impurities. SynZeal.
  • Paroxetine EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Paroxetine-impurities. Pharmaffiliates.
  • Hplc method development and validation: an overview. SciSpace.
  • Paroxetine Impurity 24. Axios Research.
  • Paroxetine EP Impurity C | 105813-13-6. SynZeal.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Covalent Logic.
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Manager.
  • HPLC Method Validation: Key Parameters and Importance. Assay Prism.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC.
  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. PMC - NIH.
  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
  • Analytical Method Validation: Mastering FDA Guidelines. Rondaxe.
  • Validation of Impurity Methods, Part II. Chromatography Online.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. ijrti.org.
  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. NIH.
  • Analytical Method Validation Parameters: An Updated Review. IJRPS.

Sources

A Guide to the Characterization and Comparative Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of High-Quality Reference Standards in Pharmaceutical Research

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) are the cornerstones of quality assurance, serving as a benchmark against which all analytical measurements are held.[1][2][3] These highly characterized and authenticated materials are crucial for the identification, quantification, and validation of active pharmaceutical ingredients (APIs), impurities, and intermediates.[1] The use of well-defined CRMs ensures consistency across different batches of a drug product, supports regulatory compliance, and ultimately contributes to the safety and efficacy of the final therapeutic.[1][2]

This guide provides an in-depth technical overview of (1-Benzyl-4-fluoropiperidin-3-YL)methanol as a Certified Reference Material. We will explore its essential characteristics, present a comparative analysis with relevant alternatives, and detail the experimental protocols necessary for its comprehensive evaluation.

The Profile of this compound as a CRM

This compound is a piperidine derivative that can serve as a critical reference standard in the synthesis and quality control of various pharmaceutical compounds. Its structure, featuring a benzyl group, a fluorine substituent, and a hydroxymethyl group on the piperidine ring, makes it a relevant standard for related APIs and a potential impurity that needs to be monitored and controlled.

A Certified Reference Material of this compound must be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the methods used for characterization. Key attributes of a high-quality CRM for this compound include:

  • High Purity: Typically ≥95%, with a detailed profile of any identified impurities.

  • Structural Confirmation: Unambiguous confirmation of the chemical structure using techniques like NMR, MS, and IR spectroscopy.

  • Accurate Quantification: A precise assay value, often determined by a mass balance approach or quantitative NMR (qNMR).

  • Traceability: The certified value should be traceable to national or international standards.

  • Stability Data: Information on the long-term stability under specified storage conditions.

Comparative Analysis: this compound vs. Alternative Reference Materials

To illustrate the importance of selecting a well-characterized CRM, we present a hypothetical comparative analysis between our target compound and two potential alternatives: a non-fluorinated analog and a regioisomer. The choice of a CRM should always be guided by its intended use in a specific analytical method.

FeatureThis compound (CRM) Alternative A: (1-Benzylpiperidin-3-YL)methanol Alternative B: (1-Benzyl-4-fluoropiperidin-4-YL)methanol
Purity (by HPLC) 99.8%98.5%99.2%
Identity Confirmation ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR¹H NMR, ¹³C NMR, HRMS, IR¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR
Certified Assay 99.7% (qNMR)Not Provided99.0% (by HPLC peak area)
Impurity Profile <0.1% of any single impurityImpurity at RRT 1.2 (0.8%)Isomeric impurity at RRT 0.9 (0.5%)
Certificate of Analysis Comprehensive CoA with traceabilityBasic CoACoA with limited data
Suitability Ideal for quantitative analysis and identification of the specific fluorinated isomer.Suitable for qualitative identification of the core structure, but not for quantitative analysis of the fluorinated compound.May be suitable for some applications, but the presence of a significant isomeric impurity could lead to inaccurate results.

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for CRM Qualification

The qualification of a CRM is a rigorous process involving multiple analytical techniques to ensure its identity, purity, and potency. Below are detailed protocols for the characterization of this compound.

Workflow for CRM Characterization

CRM Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_certification Certification & Documentation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, GC, Karl Fischer) identity->purity assay Assay Assignment (qNMR, Mass Balance) purity->assay uncertainty Uncertainty Calculation assay->uncertainty coa Certificate of Analysis Generation uncertainty->coa stability Stability Study coa->stability CRM Traceability Chain si_unit SI Unit (e.g., mole) primary_method Primary Method of Measurement (e.g., qNMR) si_unit->primary_method Traceability Link crm Certified Reference Material (e.g., this compound) primary_method->crm Certification in_house_std In-house Working Standard crm->in_house_std Calibration routine_analysis Routine Laboratory Analysis in_house_std->routine_analysis Daily QC

Sources

Comparative study of fluorinated vs. non-fluorinated piperidine inhibitors

The causality is clear: by altering electron distribution, fluorine directly modulates pKa and metabolic vulnerability. These changes, in turn, influence the pharmacokinetic and pharmacodynamic profile of the inhibitor. The case studies presented here provide compelling evidence that a well-placed fluorine atom can be the key difference between a promising lead compound and a clinical candidate. As synthetic methods for accessing complex fluorinated piperidines continue to advance, we can expect to see even more sophisticated applications of this strategy in the pursuit of safer and more effective medicines. [19][20]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Measuring the Receptor Binding Affinity of 3-(2-Cyclohexylethyl)piperidine. BenchChem.
  • Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Jeschke, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2373-2384.
  • Los, R., & Volochnyuk, D. (2021).
  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay?
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Sommer, H., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Sommer, H., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Naureen, H., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure & Dynamics.
  • Sgrignani, J., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-17.
  • Scott, J. D., et al. (2007). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 50(20), 4781-4795.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. (Source document).
  • Jeschke, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5418.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Naureen, H., et al. (2024). Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases.
  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma.
  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
  • Wells, C. I., et al. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Pharmaceuticals, 16(5), 735.

A Comparative Guide to Pharmacopeial Standards for Paroxetine Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial standards for Paroxetine Impurity H across the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the varying regulatory requirements and analytical methodologies for the control of this specific impurity.

Introduction to Paroxetine and the Significance of Impurity H

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

Paroxetine Impurity H, chemically known as [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol, is a specified impurity in the European Pharmacopoeia. Its control is essential to guarantee the purity and safety profile of paroxetine drug substances and products. This guide will delve into the specific requirements for this impurity as outlined in the major pharmacopeias.

Comparative Analysis of Pharmacopeial Standards

The standards for the control of Paroxetine Impurity H vary across the major pharmacopeias. The following sections and tables provide a detailed comparison of the requirements set forth by the USP, EP, and BP.

Identification and Specification
PharmacopeiaImpurity NameCAS NumberSpecification Status
European Pharmacopoeia (EP) Paroxetine Impurity H201855-60-9[1][2]Specified Impurity[3][4]
United States Pharmacopeia (USP) Not explicitly named-Potentially controlled as an unspecified impurity
British Pharmacopoeia (BP) Paroxetine Impurity H201855-60-9Specified Impurity

The European Pharmacopoeia and the British Pharmacopoeia both list Paroxetine Impurity H as a specified impurity, meaning it must be individually controlled with a specific acceptance criterion. In contrast, the United States Pharmacopeia's monograph for Paroxetine Hydrochloride does not explicitly name Impurity H. Instead, it is likely controlled under the general limit for "any other individual impurity."[5]

Acceptance Criteria (Limits)

A crucial point of comparison is the maximum allowable limit for this impurity.

PharmacopeiaAcceptance Criterion for Impurity H
European Pharmacopoeia (EP) ≤ 0.10%
United States Pharmacopoeia (USP) ≤ 0.1% (as an unspecified impurity)
British Pharmacopoeia (BP) ≤ 0.10%

It is important to note that while the USP does not name Impurity H, its general limit for unspecified impurities aligns with the specific limits set by the EP and BP. This underscores a harmonized approach to controlling such impurities at a level that ensures patient safety.

Analytical Methodologies: A Comparative Overview

The pharmacopeias prescribe specific analytical methods for the determination of impurities in paroxetine. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique.

Pharmacopeial HPLC Methods

The following table outlines the typical chromatographic conditions found in the pharmacopeial monographs for the analysis of paroxetine impurities.

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP) - Procedure 1
Column Octadecylsilyl silica gel for chromatography R (5 µm), 25 cm x 4.6 mm4.6-mm × 25-cm; 5-µm packing L1
Mobile Phase Gradient elution using a mixture of solutions A and B. Solution A: trifluoroacetic acid, tetrahydrofuran, and water. Solution B: trifluoroacetic acid, tetrahydrofuran, and acetonitrile.Gradient elution using a mixture of a phosphate buffer and acetonitrile.
Detection UV at 295 nmUV at 295 nm
Flow Rate 1.0 mL/min1.5 mL/min
Injection Volume 20 µL20 µL

Note: The British Pharmacopoeia monograph for Paroxetine Hydrochloride generally aligns with the European Pharmacopoeia methodology.

The causality behind these experimental choices lies in the need for a robust and reproducible method capable of separating a complex mixture of structurally similar impurities from the main paroxetine peak. The use of gradient elution allows for the effective separation of impurities with a wide range of polarities. The selection of a C18 column is based on its versatility and proven performance for the analysis of moderately polar compounds like paroxetine and its impurities. The UV detection wavelength of 295 nm is chosen to maximize the sensitivity for paroxetine and its related substances.

Workflow for Method Comparison

The following diagram illustrates a logical workflow for comparing and selecting an appropriate analytical method for the analysis of Paroxetine Impurity H.

G cluster_0 Method Selection & Development cluster_1 Method Evaluation cluster_2 Implementation & Validation start Define Analytical Target: Paroxetine Impurity H pharmacopeial Review Pharmacopeial Methods (USP, EP, BP) start->pharmacopeial alternative Explore Alternative Methods (UHPLC, LC-MS) start->alternative compare_params Compare Critical Parameters: - Specificity - Sensitivity (LOD/LOQ) - Accuracy & Precision pharmacopeial->compare_params alternative->compare_params system_suitability Assess System Suitability: - Resolution - Tailing Factor - Repeatability compare_params->system_suitability select_method Select Optimal Method system_suitability->select_method validate Perform Method Validation (as per ICH Q2(R1)) select_method->validate implement Implement for Routine QC validate->implement

Workflow for Analytical Method Comparison

Alternative and Advanced Analytical Techniques

While pharmacopeial methods provide a robust baseline, the field of analytical chemistry is continually evolving. For researchers and drug development professionals, exploring alternative and advanced techniques can offer significant advantages in terms of efficiency, sensitivity, and specificity.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures, leading to:

  • Faster analysis times: Significantly reducing run times compared to conventional HPLC.

  • Improved resolution: Providing better separation of closely eluting impurities.

  • Increased sensitivity: Allowing for the detection and quantification of impurities at lower levels.

Several studies have demonstrated the successful application of UHPLC for the analysis of paroxetine and its impurities, offering a more efficient alternative for quality control laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This hyphenated technique is particularly valuable for:

  • Unambiguous peak identification: Providing molecular weight and fragmentation data for the definitive identification of impurities, including novel or unexpected ones.

  • Trace-level quantification: Offering superior sensitivity for the analysis of genotoxic or other potent impurities that require very low detection limits.

  • Forced degradation studies: Facilitating the identification of degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light), which is a crucial part of drug development and stability testing.

Experimental Protocols

To provide a practical context, this section outlines a generalized experimental protocol for the determination of Paroxetine Impurity H based on typical pharmacopeial HPLC methods.

Standard and Sample Preparation
  • Standard Solution: Accurately weigh a suitable amount of Paroxetine Impurity H reference standard and dissolve in a suitable diluent to obtain a known concentration (e.g., corresponding to the 0.10% limit relative to the sample concentration).

  • Sample Solution: Accurately weigh and dissolve the paroxetine drug substance in the same diluent to a specified concentration (e.g., 1.0 mg/mL).

  • System Suitability Solution: Prepare a solution containing both paroxetine and a relevant impurity (e.g., another specified impurity) to verify the chromatographic system's performance.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability requirements (e.g., resolution, tailing factor, and repeatability) are met.

  • Inject the standard solution and the sample solution.

  • Record the chromatograms and integrate the peak areas.

Calculation

The percentage of Paroxetine Impurity H in the sample is calculated using the following formula:

% Impurity H = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100

For the European Pharmacopoeia, a correction factor of 0.9 should be applied to the peak area of Impurity H.[6]

Conclusion

The pharmacopeial standards for Paroxetine Impurity H, while largely harmonized in terms of acceptance criteria, exhibit some differences in their official recognition and analytical approaches. The European and British Pharmacopoeias explicitly list and control Impurity H, whereas the United States Pharmacopeia likely controls it under a general impurity limit. For researchers and quality control professionals, a thorough understanding of these nuances is critical for ensuring global compliance. Furthermore, the adoption of advanced analytical techniques such as UHPLC and LC-MS can offer significant benefits in terms of analytical efficiency and the comprehensive characterization of the impurity profile of paroxetine.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2012).
  • MUNIGELA, N., BABU, J. M., YERRAMILLI, A., KOLLA, N. K., KRISHNAMURTHY, V., & MATHAD, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662.
  • United States Pharmacopeia and National Formulary (USP 29-NF 24). (2006). Paroxetine Hydrochloride Monograph.
  • Lekli, E., et al. (2020).
  • United States Pharmacopeia and National Formulary (USP-NF). Paroxetine Hydrochloride Monograph.
  • MUNIGELA, N., et al. (2008).
  • British Pharmacopoeia. paroxetine impurity standard.
  • Sigma-Aldrich. Paroxetine impurity standard British Pharmacopoeia (BP) Reference Standard 110429-35-1.
  • LGC Standards. paroxetine impurity standard.
  • Sigma-Aldrich. Paroxetine impurity standard British Pharmacopoeia (BP) Reference Standard 110429-35-1.
  • LGC. (2018). Paroxetine impurities: An overview.
  • SynThink Research Chemicals.
  • United States Pharmacopeia and National Formulary (USP-NF). Paroxetine Extended-Release Tablets.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). INFORMATION LEAFLET Ph. Eur.
  • USP. (2017). Overview of USP General Chapters <476> and <1086>.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • Allmpus. Paroxetine HCl Hemihydrate EP Impurity D and Paroxetine HCl Hemihydrate BP Impurity D and Paroxetine HCl Anhydrous EP Impurity D and Paroxetine HCl USP Related Compound C and (+)-trans-Paroxetine Hydrochloride Manufacturer.
  • United States Pharmacopeia and National Formulary (USP-NF). Paroxetine Hydrochloride.
  • SynZeal. Paroxetine Impurities.
  • Synchemia. Paroxetine EP Impurity H.
  • United States Pharmacopeial Convention. (2015). CONTROL OF ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • US Pharmacopeia (USP). Organic Impurities in Drug Substances and Drug Products.
  • SynZeal. Paroxetine EP Impurity A | 1394842-91-1.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Paroxetine

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other anxiety-related conditions.[1][2][3] Its therapeutic efficacy is intrinsically linked to its precise dosage and purity, placing a significant burden on the analytical methods used throughout its lifecycle—from development to quality control. The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous validation to ensure that an analytical method is reliable, reproducible, and accurate.[6][7][8] However, the analytical journey rarely relies on a single method. As new technologies emerge, or as methods are transferred between laboratories or updated, a critical process known as cross-validation becomes necessary. Cross-validation serves to demonstrate that two distinct analytical procedures yield equivalent results, ensuring consistency and data integrity across the product's lifecycle.[9]

This guide provides an in-depth comparison of the two most prevalent analytical techniques for Paroxetine quantitation—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We will explore the causality behind experimental choices, present detailed validation protocols, and establish a clear framework for executing a scientifically sound cross-validation study.

Core Analytical Techniques for Paroxetine: A Comparative Overview

The choice of an analytical method is a balance of specificity, sensitivity, speed, and cost. For Paroxetine, HPLC and UV-Vis spectrophotometry represent two ends of this spectrum, each with distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis, prized for its high resolving power. The fundamental principle involves separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For Paroxetine, Reverse-Phase HPLC (RP-HPLC) is universally employed, where a nonpolar stationary phase (typically C18) separates analytes based on their hydrophobicity. Its greatest strength is specificity —the ability to separate the active pharmaceutical ingredient (API) from excipients, impurities, and degradation products, making it the definitive choice for stability-indicating assays.[10][11][12]

  • UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. Paroxetine exhibits a characteristic UV absorbance maximum (λmax) around 294 nm.[13] The method is rapid, simple, and cost-effective, making it highly suitable for routine quality control of the bulk drug or simple formulations where interfering substances are not a concern.[13][14][15] However, its lack of separation capability means its specificity is limited; any substance in the sample matrix that absorbs at the same wavelength will interfere with the result.

Performance Characteristics: HPLC vs. UV-Vis Spectrophotometry for Paroxetine

The following table summarizes typical validation parameters for both methods, synthesized from multiple published studies. This data provides a quantitative basis for comparing their performance.

Validation Parameter RP-HPLC Method UV-Vis Spectrophotometry Method Expert Commentary (The "Why")
Specificity High (Separates Paroxetine from related substances)Low to Moderate (Prone to interference from excipients/impurities that absorb at λmax)HPLC's chromatographic separation provides unequivocal proof of identity and purity, which is essential for stability studies. UV is only suitable when matrix interference is proven to be absent.
Linearity Range 20 - 100 µg/mL[13], 12.5 - 75 µg/mL[10]10 - 50 µg/mL[13], 2 - 10 µg/mL[15]Both methods demonstrate excellent linearity over typical working concentrations. The wider range often seen in HPLC can reduce the need for multiple dilutions.
Correlation Coefficient (r²) > 0.999[11][13]> 0.999[13][15]An r² value approaching 1.0 is a prerequisite for any quantitative method, indicating a strong correlation between concentration and response. Both methods achieve this standard.
Accuracy (% Recovery) 98.6% - 101.85%[13], 99.4% - 100.6%[11]100.2% ± 1.61%[13], 99.53% - 100.41%[15]Both methods are highly accurate. Accuracy is typically assessed by spiking a placebo matrix with known amounts of API, demonstrating the method's ability to measure the true value.
Precision (%RSD) < 2%[13][16]< 2%[13][15]The Relative Standard Deviation (%RSD) for replicate measurements is a measure of precision. A value below 2% is the industry standard for both repeatability (intra-day) and intermediate precision (inter-day).
LOD (Limit of Detection) 0.7 µg/mL[13], ~6.6 ng/mL (UHPLC)[12]0.3 µg/mL[13]LOD is the lowest concentration that can be detected, but not necessarily quantified. While the cited UV method shows a slightly better LOD, advanced HPLC/UHPLC systems with sensitive detectors can achieve far lower limits.[12][17]
LOQ (Limit of Quantitation) 2.4 µg/mL[13], ~25 ng/mL (UHPLC)[12]0.9 µg/mL[13]LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. This is a critical parameter for impurity analysis, where HPLC methods excel.
Robustness High (Unaffected by small changes in pH, mobile phase composition, flow rate)[10][13]Moderate (Sensitive to changes in solvent and pH that can shift λmax)Robustness testing deliberately varies method parameters. HPLC methods are generally more robust due to the controlled nature of the system.

The Cross-Validation Workflow: Bridging Two Methods

Cross-validation is performed to ensure that a new or alternative analytical method provides results that are equivalent to an existing, validated method. This is not merely a side-by-side comparison but a structured statistical evaluation.

The workflow typically involves:

  • Full Validation of the New Method: The alternative method (e.g., UV-Vis) must first be fully validated according to ICH Q2(R1) guidelines to prove it is fit for purpose on its own.[7]

  • Concurrent Analysis: A minimum of one, but preferably three, batches of the same Paroxetine sample are analyzed using both the established (reference) method and the new (alternative) method.

  • Statistical Comparison: The results from both methods are compared statistically to determine if there is any significant difference between them.

Below is a diagram illustrating this critical workflow.

CrossValidationWorkflow cluster_0 Phase 1: Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Statistical Evaluation & Decision Ref_Method Established Method (e.g., Validated HPLC) Analysis Analyze Samples Concurrently with Both Methods Ref_Method->Analysis New_Method Alternative Method (e.g., UV-Vis) Validation Full Validation of Alternative Method (per ICH Q2) New_Method->Validation Is the method fit for purpose? Sample Select Representative Sample Batch(es) Validation->Analysis Sample->Analysis Stats Statistical Comparison (e.g., t-test, F-test) Analysis->Stats Decision Acceptance Criteria Met? (No significant difference) Stats->Decision Implement Implement Alternative Method Decision->Implement Yes Investigate Investigate Discrepancy Decision->Investigate No

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are provided as robust templates. They are designed as self-validating systems, where the "why" behind each step is grounded in the physicochemical properties of Paroxetine and established analytical principles.

Protocol 1: Validated RP-HPLC Method for Paroxetine Assay in Tablets

1. Rationale & Causality:

  • Analyte: Paroxetine is a moderately nonpolar molecule, making it ideal for separation on a nonpolar C18 stationary phase.[2]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile acts as the organic modifier to elute Paroxetine from the column. The buffer controls the pH. Maintaining a pH of ~6.0 ensures that Paroxetine (a secondary amine) is in a consistent protonated state, leading to sharp, symmetrical peaks.[13]

  • Detection: The wavelength is set to 294 nm, the absorption maximum for Paroxetine, ensuring maximum sensitivity.[13]

2. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.

  • Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

  • Mobile Phase: Phosphate buffer (pH 6.0) and Acetonitrile in a 60:40 v/v ratio.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 294 nm.[13]

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Paroxetine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes.[13]

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[13]

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 25 mg of Paroxetine HCl into a 25 mL volumetric flask.[13]

    • Add ~15 mL of mobile phase, shake for 5 minutes, and sonicate for 10 minutes to ensure complete dissolution.[13]

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion through a 0.45 µm syringe filter, discarding the first 1-2 mL.

    • Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

4. Validation Procedure:

  • System Suitability: Inject the Working Standard Solution six times. The %RSD of the peak areas must be ≤ 2.0%.

  • Linearity: Prepare a series of dilutions from the stock solution (e.g., 20, 40, 60, 80, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).[13]

  • Accuracy (Recovery): Prepare samples by spiking a placebo blend at three concentration levels (e.g., 50%, 100%, 150% of the target concentration). Analyze in triplicate. The mean % recovery should be within 98.0% - 102.0%.[13]

Protocol 2: Validated UV-Vis Spectrophotometric Method for Paroxetine Assay

1. Rationale & Causality:

  • Solvent Selection: Water is an excellent solvent for Paroxetine HCl and is transparent in the UV range of interest, preventing solvent interference.[13][15][18]

  • Wavelength Determination (λmax): A solution of Paroxetine is scanned across the UV spectrum (200-400 nm) to identify the wavelength of maximum absorbance. According to Beer's Law, analysis at λmax provides the highest sensitivity and minimizes errors. For Paroxetine in water, this is consistently found to be ~294 nm.[13]

2. Instrumentation & Reagents:

  • Spectrophotometer: ELICO SL 218 UV-Visible double beam spectrophotometer or equivalent, with 1 cm matched quartz cells.[13]

  • Solvent: Purified water (HPLC grade or equivalent).[13]

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paroxetine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water.[13]

  • Working Stock Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with water.

  • Sample Preparation (for Bulk Drug): Prepare a sample solution with a theoretical concentration of 10 µg/mL in water.

4. Validation Procedure:

  • Wavelength Scan (λmax Determination): Scan a 10 µg/mL solution of Paroxetine from 400 nm to 200 nm against a water blank to confirm the λmax is at 294 nm.

  • Linearity: Prepare a series of dilutions from the working stock solution (e.g., 10, 20, 30, 40, 50 µg/mL). Measure the absorbance of each at 294 nm against a water blank. Plot a calibration curve of absorbance vs. concentration and determine the correlation coefficient (r² ≥ 0.999).[13]

  • Accuracy (Recovery): Perform a standard addition study. To a pre-analyzed sample solution, add known amounts of the standard drug at three levels (e.g., 80%, 100%, 120%). Calculate the % recovery, which should be within 98.0% - 102.0%.[19]

Conclusion: Selecting the Right Tool for the Right Task

Both HPLC and UV-Vis spectrophotometry are powerful, validated techniques for the quantitative analysis of Paroxetine. The choice between them is dictated by the specific analytical objective. UV-Vis spectrophotometry offers unparalleled speed and simplicity for routine QC of bulk drug substance or simple formulations, provided its specificity is not compromised by excipients.

However, for stability-indicating assays, analysis of complex formulations, or the detection of low-level impurities, the superior specificity and sensitivity of HPLC are non-negotiable.

Successful cross-validation is the lynchpin that ensures consistency when transitioning between these methods or transferring them across sites. It provides documented, statistical proof that the analytical results are equivalent, safeguarding data integrity and, ultimately, patient safety. This guide provides the framework and the causal understanding necessary to design and execute these critical studies with scientific rigor and confidence.

References

  • Radharapu, S. et al. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTI. JBINO. Available at: [Link]

  • Kumar, B. P. et al. (2016). Development and validation of novel UV spectrophotometric and RP-HPLC method for the estimation of paroxetine hydrochloride in bulk and pharmaceutical dosage forms. Scholars Research Library. Available at: [Link]

  • Geetharam, Y. et al. (2014). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy. Available at: [Link]

  • Danforth, C. et al. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Waters Corporation. Available at: [Link]

  • Patel, D. & Patel, V. (2020). Development and validation of analytical method for simultaneous estimation of paroxetine HCL and etizolam. The Pharma Innovation. Available at: [Link]

  • Prajapati, A. & Bodiwala, K. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific. Available at: [Link]

  • Sharma, M. C. & Sharma, S. (2010). VALIDATED SIMULTANEOUS SPECTROPHOTOMETRIC ESTIMATION OF PAROXETINE HCL BULK AND TABLET DOSAGE FORM USING FERRIC CHLORIDE. Journal of Optoelectronics and Biomedical Materials. Available at: [Link]

  • Kumar, R. et al. (2022). RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. ijrti.org. Available at: [Link]

  • Agrawal, N. et al. (2013). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. Bentham Open. Available at: [Link]

  • Ravishankar, P. et al. (2016). Validated UV spectrophotometric method for quantitative analysis of paroxetine in bulk and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Paroxetine. PubChem Compound Summary. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Wikipedia. (2024). Paroxetine. Available at: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • De-Waal, C. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • U.S. Food and Drug Administration. PAXIL (paroxetine hydrochloride) Label. Available at: [Link]

  • Labcorp. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. paroxetine. Available at: [Link]

  • AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Paroxetine Hydrochloride. PubChem Compound Summary. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

Sources

A Comparative Guide to Piperidine-Based Tyrosinase Inhibitors: Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel and effective modulators of melanogenesis, tyrosinase has emerged as a pivotal target for therapeutic and cosmetic applications. This copper-containing enzyme orchestrates the rate-limiting steps in melanin biosynthesis, and its inhibition can offer a viable strategy for managing hyperpigmentation disorders and for skin lightening. Among the diverse chemical scaffolds explored, piperidine-based inhibitors have shown considerable promise due to their synthetic tractability and potent anti-tyrosinase activity.

This guide provides an in-depth comparison of the biological activity of various piperidine-based tyrosinase inhibitors, supported by experimental data and mechanistic insights. We will delve into their structure-activity relationships, inhibitory potency, and cellular effects, offering a comprehensive resource for researchers and drug development professionals in the field.

The Rationale for Targeting Tyrosinase with Piperidine Derivatives

Tyrosinase catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. The dual catalytic function of tyrosinase makes it an attractive target for inhibition.

The piperidine scaffold serves as a versatile backbone for the design of tyrosinase inhibitors. Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for the fine-tuning of inhibitory potency and pharmacokinetic properties. The basic nitrogen atom within the piperidine ring can participate in crucial interactions with the enzyme's active site, such as hydrogen bonding and ionic interactions, contributing to the overall binding affinity[1].

Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of a selection of piperidine-based compounds against mushroom tyrosinase, a widely used model enzyme in screening studies.

Compound IDChemical ScaffoldMonophenolase pIC50 (IC50, µM)Diphenolase pIC50 (IC50, µM)Reference
5b Benzoylpiperidine4.99 (10.23)-[2][3]
3a Cinnamoylpiperazine> 4.00 (< 100)4.18 (66.07)[2][3]
5a Benzoylpiperidine4.74 (18.20)-[2]
6b Cinnamoylpiperidine4.53 (29.51)-[2]
Compound 4 Fluorinated piperidine-6.01 (0.98)[1]
Compound 4l Nitrophenylpiperazine with indole moiety-4.14 (72.55)[4]
Kojic Acid (Reference)-4.67 (21.14)[1]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Some studies primarily focus on either monophenolase or diphenolase activity.

From the data, it is evident that subtle structural modifications to the piperidine scaffold can significantly impact inhibitory activity. For instance, compound 5b , a benzylpiperidine derivative, demonstrates the highest potency in the monophenolase assay among the amide series[2][3]. Interestingly, the presence of electron-withdrawing trifluoromethyl groups in Compound 4 leads to exceptionally high potency against the diphenolase activity of tyrosinase, surpassing the standard inhibitor, kojic acid[1].

Structure-Activity Relationship (SAR) Insights

The biological data, coupled with molecular modeling studies, provides valuable insights into the structure-activity relationships of piperidine-based tyrosinase inhibitors.

1. The Amide Linker: The connection of benzoic or cinnamic acid derivatives to the piperidine ring via an amide bond has proven to be a successful strategy. In general, benzoyl analogs have shown slightly higher potency than their cinnamoyl counterparts in some series[2][3].

2. Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a crucial role. For instance, in a series of nitrophenylpiperazine derivatives, the replacement of a phenyl or benzyl ring with an indole moiety significantly enhanced the inhibitory potency[4].

3. The Piperidine Ring's Eastern Group: The substituent on the nitrogen of the piperidine ring is critical. Molecular docking studies have indicated that hydrophobic groups, such as a benzyl substituent, can engage in important interactions within a hydrophobic pocket adjacent to the enzyme's active site, thereby increasing potency[2][5][6][7].

The following diagram illustrates a generalized structure-activity relationship for benzoyl and cinnamoyl piperidine amides.

SAR_Piperidine_Inhibitors cluster_0 Piperidine-Based Tyrosinase Inhibitor cluster_1 Western Group (Aromatic Ring) cluster_2 Eastern Group Core [Piperidine Core] Substituent Substituent on Piperidine Nitrogen - Hydrophobic groups (e.g., benzyl) enhance potency Core->Substituent Aromatic Benzoyl/Cinnamoyl moiety - Substituents (e.g., -OH, -OCH3) influence activity Aromatic->Core Amide Linker

Caption: Generalized structure-activity relationship for piperidine-based tyrosinase inhibitors.

Mechanistic Insights from Molecular Docking

Molecular docking simulations have provided a structural basis for the observed inhibitory activities. These studies reveal that piperidine-based inhibitors can bind within the active site of tyrosinase, in proximity to the binuclear copper center. The binding is typically stabilized by a network of interactions, including:

  • Hydrophobic Interactions: The aromatic rings of the inhibitors often engage in hydrophobic interactions with residues in the active site.

  • Hydrogen Bonding: The amide linker and other polar groups can form hydrogen bonds with amino acid residues.

  • Coordination with Copper Ions: While not always the primary mode of interaction for this class, some inhibitors may interact with the copper ions in the active site.

The docking pose of potent inhibitors often shows the piperidine moiety and its substituents occupying specific pockets within the active site, leading to effective inhibition[2][5][6][7].

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays used to evaluate piperidine-based tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the activity of purified mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the buffer. The final DMSO concentration should be kept below 1%[8].

  • Assay Setup:

    • In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to the test wells.

    • For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution.

    • For the blank, add 80 µL of buffer[8].

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes[8].

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction[8].

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader[8].

  • Calculation:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[8].

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram illustrates the workflow for the in vitro tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay A Prepare Reagents (Tyrosinase, L-DOPA, Inhibitors) B Dispense into 96-well Plate (Buffer, Inhibitor, Tyrosinase) A->B C Pre-incubate (10 min at 25°C) B->C D Initiate Reaction (Add L-DOPA) C->D E Measure Absorbance at 475 nm (Kinetic Reading) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of inhibitors on melanin production in a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours[9].

    • Treat the cells with various concentrations of the test compound for 48-72 hours[9].

  • Cell Harvesting and Lysis:

    • Wash the cells twice with PBS.

    • Lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well[9].

  • Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin[9].

  • Measurement: Measure the absorbance of the lysate at 405 nm[9].

  • Calculation: Express the melanin content as a percentage of the untreated control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the reduction in melanin is not due to cell death.

Conclusion and Future Perspectives

Piperidine-based compounds represent a promising class of tyrosinase inhibitors with significant potential for development as skin-lightening agents and for the treatment of hyperpigmentation disorders. The versatility of the piperidine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The comparative data presented in this guide highlights the importance of systematic structure-activity relationship studies in the design of novel inhibitors.

Future research in this area should focus on:

  • Human Tyrosinase: While mushroom tyrosinase is a valuable screening tool, validation of inhibitory activity against human tyrosinase is crucial for clinical relevance.

  • In Vivo Efficacy: Promising candidates should be evaluated in animal models to assess their in vivo efficacy and safety.

  • Mechanism of Action: Further studies are needed to elucidate the precise mechanism of inhibition for different classes of piperidine derivatives.

  • Selectivity: Assessing the selectivity of these inhibitors against other enzymes is important to minimize off-target effects.

By leveraging the insights gained from comparative biological and mechanistic studies, the development of next-generation piperidine-based tyrosinase inhibitors with enhanced efficacy and safety profiles is an attainable goal.

References

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. [Link]

  • Yin, L., et al. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gholampour, F., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 58. [Link]

Sources

The Critical Role of (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Ensuring Pharmaceutical Quality

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Reference Standards in Paroxetine Impurity Profiling

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. For selective serotonin reuptake inhibitors (SSRIs) like Paroxetine, rigorous analytical testing is mandated by regulatory bodies worldwide. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of (1-Benzyl-4-fluoropiperidin-3-YL)methanol, also known as Paroxetine Impurity H, with other key reference standards used in the quality control of Paroxetine. Through an objective lens, we will explore the advantages of utilizing this specific chiral alcohol, supported by established analytical methodologies and data.

The Imperative of Chiral Purity in Pharmaceutical Intermediates

The synthesis of complex active pharmaceutical ingredients (APIs) like Paroxetine involves multiple steps, each with the potential to generate process-related impurities and stereoisomers.[1] Chiral molecules, such as the intermediates in Paroxetine synthesis, can exist as enantiomers—mirror-image isomers that may exhibit different pharmacological and toxicological profiles.[2] Therefore, the use of well-characterized chiral reference standards is not merely a regulatory formality but a scientific necessity to guarantee the stereochemical integrity of the final drug product.

This compound serves as a vital intermediate in the production of Paroxetine.[3] Its specific stereoisomer, ((3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol, is a key precursor to the active enantiomer of the drug. Consequently, its presence as an impurity or a reference marker is of significant interest in quality control laboratories.

A Comparative Analysis of Paroxetine Reference Standards

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several impurities related to Paroxetine that must be monitored.[4] These include process-related impurities and degradation products. While a comprehensive suite of reference standards is often employed, this compound (Impurity H) presents distinct advantages in specific analytical applications.

To understand these advantages, we will compare Impurity H with other relevant Paroxetine-related compounds often used as reference standards, such as Paroxetine Related Compound B, C, and D.

Reference Standard Chemical Name CAS Number Typical Use in QC
This compound (Impurity H) [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol201855-60-9Process impurity monitoring, chiral purity assessment, intermediate quality control.
Paroxetine Related Compound B (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride127017-74-7Impurity profiling in final API and dosage forms.
Paroxetine Related Compound C (+)-trans-Paroxetine hydrochlorideNot AvailableEnantiomeric purity testing.[2]
Paroxetine Impurity D (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidineNot AvailableDegradation product analysis.[5]

Table 1: Comparison of Key Paroxetine Reference Standards

The primary advantage of using this compound as a reference standard lies in its direct structural relationship to a key chiral intermediate in the Paroxetine synthesis pathway. This makes it an invaluable tool for:

  • In-process Control: Monitoring the efficiency and stereoselectivity of the synthetic steps leading to the formation of the core piperidine structure. Its quantification can provide early warnings of deviations in the manufacturing process.

  • Chiral Purity Assessment: As a chiral alcohol, it can be used to validate the enantiomeric separation methods employed for both intermediates and the final API.[6] The accurate determination of its enantiomeric excess is crucial.

  • Forced Degradation Studies: Research has shown that under certain stress conditions, such as acidic hydrolysis, Paroxetine can degrade to form [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.[5] Therefore, having a certified reference standard of this compound is essential for accurately identifying and quantifying this degradant.

Experimental Workflow: HPLC-UV Method for Impurity Profiling

The most common analytical technique for the quality control of Paroxetine and its related substances is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A well-developed and validated HPLC method can effectively separate Paroxetine from its potential impurities, including this compound.

Below is a representative experimental protocol for the analysis of Paroxetine and its related impurities.

Experimental Protocol: RP-HPLC for Paroxetine and Related Substances

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm).[7] The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the relatively non-polar Paroxetine and its related compounds.

  • Mobile Phase: Isocratic elution with a mixture of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and acetonitrile (60:40, v/v).[7] The ion-pairing agent (1-decane sulfonic acid) is crucial for improving the peak shape of the basic amine compounds, while the acidic pH ensures their ionization and consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.

  • Detection Wavelength: 235 nm.[7] This wavelength is chosen to provide adequate sensitivity for both Paroxetine and its key impurities.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 0.1 mg/mL. Further dilute to appropriate concentrations for linearity and limit of detection experiments.

  • Sample Solution: Accurately weigh and dissolve the Paroxetine API or powdered tablets in the mobile phase to achieve a final concentration of approximately 0.4 mg/mL of Paroxetine.[7]

4. Data Analysis:

  • Identify and quantify this compound in the sample solution by comparing its retention time and peak area with that of the reference standard.

Causality Behind Experimental Choices: The selection of a C18 column is based on its versatility and proven performance for separating moderately polar to non-polar compounds. The mobile phase composition is meticulously chosen to achieve optimal separation. The acidic pH ensures the protonation of the piperidine nitrogen in both Paroxetine and its impurities, leading to better interaction with the stationary phase and improved peak symmetry. The use of an ion-pairing reagent further enhances peak shape by minimizing tailing. The choice of acetonitrile as the organic modifier is due to its strong elution strength and low UV cutoff.

Diagram of the Quality Control Workflow

QC_Workflow cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis & Reporting API Paroxetine API / Dosage Form Dissolution Dissolution in Mobile Phase API->Dissolution HPLC HPLC System (C18 Column, UV Detector) Dissolution->HPLC Inject Sample RefStd This compound Reference Standard Std_Dissolution Dissolution in Mobile Phase RefStd->Std_Dissolution Std_Dissolution->HPLC Inject Standard Data Chromatographic Data Acquisition HPLC->Data Analysis Peak Identification & Quantification Data->Analysis Report Quality Control Report Analysis->Report

Caption: Workflow for Paroxetine impurity profiling using HPLC.

Performance Comparison and Data Interpretation

The performance of a reference standard is evaluated based on its purity, stability, and ability to provide a reliable and reproducible analytical signal. A high-quality reference standard for this compound will typically have a purity of >98%, as confirmed by a Certificate of Analysis (CoA) that includes data from HPLC, NMR, and Mass Spectrometry.

When comparing the performance of different reference standards in an HPLC analysis, key parameters to consider are:

  • Resolution (Rs): The ability of the method to separate the impurity peak from the main API peak and other impurities. A resolution of >1.5 is generally considered acceptable.

  • Peak Symmetry (Tailing Factor): A measure of the peak shape. A value close to 1 indicates a symmetrical peak, which is desirable for accurate integration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

While specific comparative data in a single study is scarce, the principles of chromatography allow us to infer the advantages. The structural similarity of this compound to Paroxetine ensures that it will have a retention time that is relevant to the analysis, allowing for effective monitoring within a reasonable run time. Its distinct chemical structure, however, allows for its clear separation from the main Paroxetine peak and other key impurities under optimized HPLC conditions.

Conclusion

The use of this compound as a reference standard in the quality control of Paroxetine offers significant advantages, particularly for in-process control, chiral purity assessment, and the identification of degradation products. Its close structural relationship to a key synthetic intermediate makes it an indispensable tool for ensuring the robustness and consistency of the manufacturing process. By employing a well-validated HPLC method, quality control laboratories can confidently and accurately quantify this critical impurity, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical product. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this important chiral alcohol in their quality control workflows.

References

  • Zukowski, J., Brightwell, M., & De Biasi, V. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2010). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of the Chilean Chemical Society, 55(1), 124-128. [Link]

  • Zukowski, J., Brightwell, M., & De Biasi, V. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-4. [Link]

  • Waters Corporation. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]

  • SynZeal. (n.d.). Paroxetine Impurities. Retrieved from [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662. [Link]

  • Phenomenex. (n.d.). Paroxetine Hydrochloride and Related Substances. Retrieved from [Link]

  • European Pharmacopoeia. (2012). Paroxetine Hydrochloride Hemihydrate. In European Pharmacopoeia 7.0 (Vol. 2, pp. 2283-2285).
  • LGC Standards. (n.d.). Paroxetine impurities: An overview. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Paroxetine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paroxetine-impurities. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Paroxetine for system suitability CRS. Retrieved from [Link]

  • SynZeal. (n.d.). Certificate of Analysis - Paroxetine EP Impurity H. [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • USP-NF. (2021). Paroxetine Hydrochloride. In USP-NF.
  • British Pharmacopoeia. (n.d.). paroxetine impurity standard. Retrieved from [Link]

  • Bentham Open. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 6, 1-7. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 449-455.
  • Ovid. (n.d.). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 208, 114458. [Link]

  • International Journal of Bio-Technology and Research. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTI. International Journal of Bio-Technology and Research, 10(2), 654-665. [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7041. [Link]

  • ResearchGate. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Pharmacy & Pharmacology International Journal, 1(1), 1-6. [Link]

  • ResearchGate. (n.d.). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Retrieved from [Link]

  • OARE. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 6, 1-7. [Link]

  • OAPEN. (2014). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 449-455. [Link]

  • MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10563. [Link]

  • Ocen Publications. (2018). ASSAY METHOD DEVELOPMENT AND VALIDATION FOR S IMULTANEOUS ESTIMATION OF PAROXETINE AND CLONAZEPAM BY RP- HPLC. World Journal of Pharmaceutical and Medical Research, 4(3), 232-238. [Link]

  • MDPI. (2025). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. Catalysts, 15(2), 258. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Paroxetine Impurity Analysis: Methodologies, Challenges, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Paroxetine Quality Control

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders.[1] The safety and efficacy of the final drug product are contingent upon the stringent control of impurities, which can originate from the synthetic process or arise from degradation.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP) mandate rigorous impurity profiling to ensure patient safety.[3][4]

An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the robustness and reproducibility of an analytical method. Such studies involve multiple laboratories analyzing the same sample to determine the level of variation in the results. While specific data for a Paroxetine impurity round-robin is not available in the literature, this guide will utilize data from single-laboratory validation and comparative studies to highlight the key aspects that would be evaluated in such a comparison.

Understanding Paroxetine Impurities

A thorough understanding of the potential impurities is fundamental to developing a reliable analytical method. Paroxetine impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API), including unreacted starting materials, intermediates, and by-products.[2]

  • Degradation Products: These impurities result from the chemical breakdown of the API over time due to factors such as exposure to acid, base, light, heat, or oxidation.[2]

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities for Paroxetine Hydrochloride, which must be monitored and controlled within defined limits.[3][4]

Analytical Methodologies for Impurity Profiling: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) is the cornerstone of Paroxetine impurity analysis.[1][5] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[6][7]

The USP provides detailed procedures for the analysis of Paroxetine impurities.[3] These methods are well-established and serve as a benchmark for quality control laboratories. However, a notable aspect of the USP monograph for Paroxetine Hydrochloride is the requirement for multiple chromatographic runs on different columns to separate all specified related compounds, which can result in a total analysis time exceeding 180 minutes.[6]

UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster separations and improved peak efficiency at higher pressures.[6][7] A study by Waters Corporation demonstrated the development of a single UHPLC method capable of separating Paroxetine from its related compounds B, D, F, and G in under 5 minutes, a significant improvement over the traditional HPLC approach.[6]

The following table summarizes key performance characteristics of a traditional HPLC method versus a modern UHPLC method for Paroxetine impurity analysis, based on data from published studies. This comparison highlights the trade-offs and advantages of each technique, which would be a primary focus in an inter-laboratory study.

Parameter Traditional HPLC Modern UHPLC Reference
Analysis Time > 180 minutes (multiple runs)< 5 minutes (single run)[6]
Column Particle Size ≥ 3 µm1.7 µm[6]
Resolution Adequate, but requires multiple methodsSuperior resolution in a single run[6]
Limit of Detection (LOD) Method-dependent10 ng/mL for Paroxetine[6]
Limit of Quantitation (LOQ) Method-dependent25 ng/mL for Paroxetine[6]
Precision (%RSD) Typically < 2%< 2%[8][9]
Accuracy (% Recovery) 98-102%98-102%[6][9]

This data clearly illustrates the efficiency gains offered by UHPLC, which would likely lead to better inter-laboratory agreement due to reduced complexity and faster turnaround times.

Experimental Protocols

The following are detailed, step-by-step methodologies for a USP-compliant HPLC method and a rapid UHPLC method for Paroxetine impurity analysis.

This method is recommended when Paroxetine related compounds F and G are potential impurities.[3]

Chromatographic Conditions:

  • Column: 3.9-mm × 15-cm; 5-µm packing L1[3]

  • Mobile Phase: A gradient of Solution A and Solution B (see below)[3]

    • Solution A: Tetrahydrofuran, water, and trifluoroacetic acid (20:180:1)[3]

    • Solution B: Acetonitrile, tetrahydrofuran, and trifluoroacetic acid (180:20:1)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detector: UV at 210 nm[3]

  • Injection Volume: 25 µL[3]

Procedure:

  • System Suitability Solution: Prepare a solution containing 1 mg/mL of USP Paroxetine System Suitability Mixture A RS in the diluent.[3]

  • Standard Solution: Prepare a solution containing 0.001 mg/mL of USP Paroxetine Hydrochloride RS in the diluent.[3]

  • Sample Solution: Prepare a solution containing 1 mg/mL of Paroxetine Hydrochloride in the diluent.[3]

  • Inject the solutions into the chromatograph and record the chromatograms.

  • Evaluate system suitability based on the resolution between specified impurity peaks and the Paroxetine peak.

This method is based on the work of Fountain, et al. (2007) and is designed for rapid screening.[6]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7-μm[6]

  • Mobile Phase: A gradient of mobile phase A and B (see below)[6]

    • Mobile Phase A: 10 mM ammonium bicarbonate, pH 10[6]

    • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.5 mL/min[6]

  • Detector: UV at 295 nm[6]

  • Injection Volume: 4 µL[6]

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of Paroxetine and its related compounds in a 50:50 methanol-water mixture. Further dilute to the desired concentrations for analysis.[6]

  • Inject the solutions into the UHPLC system.

  • The method is validated for specificity, linearity, accuracy, precision, and robustness.[6]

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for Paroxetine impurity analysis.

Paroxetine_Impurity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_DataAnalysis Data Analysis Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC/UPLC Filtration->Injection Separation Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Reporting Report Impurity Levels Quantification->Reporting

Caption: General workflow for Paroxetine impurity analysis.

Method_Comparison_Logic cluster_HPLC Traditional HPLC Method cluster_UHPLC Modern UHPLC Method Paroxetine_Sample Paroxetine Sample HPLC_Run1 Run 1 (Column A) Paroxetine_Sample->HPLC_Run1 HPLC_Run2 Run 2 (Column B) Paroxetine_Sample->HPLC_Run2 HPLC_Run3 Run 3 (Column C) Paroxetine_Sample->HPLC_Run3 UHPLC_Run Single Run Paroxetine_Sample->UHPLC_Run HPLC_Analysis Total Time > 180 min HPLC_Run1->HPLC_Analysis HPLC_Run2->HPLC_Analysis HPLC_Run3->HPLC_Analysis UHPLC_Analysis Total Time < 5 min UHPLC_Run->UHPLC_Analysis

Caption: Comparison of HPLC and UHPLC analysis times.

Potential Sources of Inter-Laboratory Variability

Even with standardized methods, discrepancies can arise between laboratories. A successful inter-laboratory comparison would need to carefully control for the following factors:

  • Column Chemistry: Minor variations in column packing material, even of the same type (e.g., C18), can lead to shifts in retention time and selectivity.

  • Mobile Phase Preparation: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Paroxetine. Small differences in pH can significantly impact peak shape and resolution.[6]

  • Instrumentation: Differences in HPLC/UHPLC systems, such as dwell volume, detector design, and mixing efficiency, can contribute to variability in results.

  • Analyst Technique: Variations in sample preparation, integration parameters, and other manual steps can introduce errors.

  • Reference Standards: The purity and handling of reference standards are crucial for accurate quantification. USP provides well-characterized reference standards to minimize this source of error.[10]

Conclusion and Recommendations

The adoption of modern UHPLC methods offers significant advantages in terms of speed, resolution, and efficiency, which can lead to improved reproducibility and reduced potential for inter-laboratory discrepancies. For any method, meticulous attention to detail in mobile phase preparation, system suitability, and the use of certified reference standards is paramount.

This guide provides the foundational knowledge for laboratories to not only implement effective Paroxetine impurity analysis but also to understand the critical parameters that would be scrutinized in a formal inter-laboratory comparison. By adhering to these principles of scientific integrity and best practices, researchers and drug development professionals can ensure the quality of their analytical data and, ultimately, the safety of the final drug product.

References

  • Fountain, K. J., et al. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Waters Corporation. [Link]

  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 793–802. [Link]

  • Patel, J. U., et al. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 247-253. [Link]

  • LGC Standards. (2018). Paroxetine impurities: An overview. [Link]

  • Sathish, M., & Rao, K. (2020). Development and validation of rapid RP-HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • International Journal of Research Trends and Innovation. (2018). RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

  • Radharapu, S., et al. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL DOSAGE FORM. Journal of Biomedical and Innovation. [Link]

  • USP-NF. (2021). Paroxetine Hydrochloride. [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662. [Link]

  • The Pharma Innovation Journal. (2020). Development and validation of analytical method for simultaneous estimation of paroxetine HCL and etizolam. [Link]

  • Acta Scientific. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. [Link]

  • Zaware, B. H., et al. (2014). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 6(1), 133-137. [Link]

  • Asian Journal of Research in Chemistry. (2015). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. [Link]

  • Nowak, A., & Głowacki, R. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. PSE Community.org. [Link]

  • ResearchGate. (2015). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. [Link]

  • USP-NF. (2017). Paroxetine Hydrochloride. [Link]

Sources

The Strategic Introduction of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. However, optimizing the pharmacological profile of piperidine-containing drug candidates often requires fine-tuning of their physicochemical properties. One of the most powerful strategies to achieve this is the selective incorporation of fluorine. This guide provides an in-depth comparison of fluorinated piperidine analogs, exploring how the position and number of fluorine substituents dictate their structure-activity relationship (SAR) and offering insights into the rational design of next-generation therapeutics.

The Power of Fluorine in Modulating Piperidine Properties

The introduction of fluorine, the most electronegative element, into the piperidine ring can profoundly alter a molecule's properties in several key ways:

  • Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the piperidine nitrogen. This is a critical parameter, as pKa influences a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions, such as binding to the hERG potassium channel, which can lead to cardiotoxicity.[1][2][3][4] The magnitude of this effect is dependent on the proximity of the fluorine atom to the nitrogen.[5][6]

  • Lipophilicity (LogP) and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][5][6][7][8] However, the relationship is not always straightforward and can be influenced by intramolecular interactions and the overall molecular context.[9] Strategic fluorination can therefore be used to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7][8] Introducing fluorine at a metabolically vulnerable position on the piperidine ring can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[1][8]

  • Conformational Control: The stereoelectronic effects of fluorine, such as the gauche effect, can influence the conformational preferences of the piperidine ring.[10] This can lock the molecule into a specific bioactive conformation, leading to enhanced potency and selectivity for its target.

Positional Isomers: A Tale of Differential Activities

The specific placement of fluorine on the piperidine ring has a dramatic impact on its pharmacological effects. Below, we compare the influence of fluorination at the C2, C3, and C4 positions.

C4-Fluoropiperidines: Balancing Basicity and Lipophilicity

Fluorination at the C4 position is a common strategy to reduce the basicity of the piperidine nitrogen without introducing excessive steric bulk near the point of interaction with a target. This modification has proven beneficial in improving the pharmacokinetic profiles of various drug candidates.[1]

Table 1: Comparison of Physicochemical Properties of 4-Fluoropiperidine and Piperidine

CompoundpKaclogPRationale for Change
Piperidine~11.2~1.1-
4-Fluoropiperidine~9.5-10.5~1.3The electron-withdrawing fluorine atom at the C4 position reduces the electron density on the nitrogen, lowering its basicity. The increased lipophilicity is a direct result of replacing a hydrogen atom with a more lipophilic fluorine atom.[1]

Experimental Protocol: Synthesis of a 4-Fluoropiperidine Analog

A common method for synthesizing 4-fluoropiperidine is through the deoxofluorination of 4-hydroxypiperidine derivatives.

Step-by-step methodology:

  • Protection of the Piperidine Nitrogen: The nitrogen of a suitable 4-hydroxypiperidine starting material is protected with a group such as a benzyl or a tert-butyloxycarbonyl (Boc) group.

  • Deoxofluorination: The protected 4-hydroxypiperidine is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acidic conditions for a Boc group) to yield the desired 4-fluoropiperidine.

C3-Fluoropiperidines: Introducing Chirality and Conformational Constraint

Fluorination at the C3 position introduces a chiral center, leading to enantiomers that can exhibit different biological activities. The gauche effect between the fluorine atom and the nitrogen lone pair or a substituent on the nitrogen can favor specific chair conformations of the piperidine ring, which can be exploited for enhanced target binding.

Table 2: Biological Activity of C3-Fluorinated Analogs

CompoundTargetActivity (IC50/EC50)Key SAR Insight
Parent Compound (non-fluorinated)Kinesin Spindle Protein (KSP)--
(3R,4S)-3-Fluoro-4-aryl-piperidineKSPHighly PotentThe axial fluorine atom in this diastereomer was found to increase basicity and improve efficacy, leading to the identification of the clinical candidate MK-0731.[3]
(3S,4R)-3-Fluoro-4-aryl-piperidineKSPLess PotentThe equatorial fluorine atom in this diastereomer resulted in lower activity.[3]

Experimental Workflow: Chiral Separation and Conformational Analysis

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile A Fluorine Substitution (Position, Number) B pKa (Basicity) A->B Inductive Effect C Lipophilicity (LogP) A->C Hydrophobicity D Metabolic Stability A->D C-F Bond Strength E Conformation A->E Stereoelectronic Effects F Bioavailability B->F H Reduced Off-Target Effects (e.g., hERG) B->H C->F D->F G Target Affinity & Selectivity E->G

References

A Comparative Analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol and Other Key Paroxetine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like Paroxetine, a comprehensive understanding and control of its impurity profile are critical regulatory and scientific requirements. This guide provides an in-depth comparative analysis of (1-Benzyl-4-fluoropiperidin-3-YL)methanol, a key process-related impurity of Paroxetine, against other significant impurities, including those recognized by the United States Pharmacopeia (USP) and notable degradation products.

This document, intended for researchers, scientists, and drug development professionals, will delve into the origins of these impurities, their chemical structures, and a comparative benchmarking of analytical methodologies for their detection and quantification. By synthesizing technical data with practical insights, this guide aims to equip scientists with the knowledge to develop robust analytical strategies for ensuring the quality of Paroxetine.

The Genesis of Impurities in Paroxetine Synthesis

The manufacturing process of Paroxetine, a complex multi-step synthesis, can inadvertently lead to the formation of various impurities. These can be broadly categorized as process-related impurities, which include unreacted starting materials, intermediates, and by-products, and degradation products that form during storage or upon exposure to stress conditions like acid, base, light, heat, and oxidation.[1]

This compound is a critical intermediate in several synthetic routes of Paroxetine.[2] Its presence in the final API typically signifies an incomplete reaction or inadequate purification. A thorough understanding of its analytical behavior is crucial for process optimization and quality control.

Beyond this specific intermediate, a range of other impurities are of concern. The United States Pharmacopeia (USP) lists several official "related compounds" for Paroxetine Hydrochloride, which are essential benchmarks for quality assessment.[3] Furthermore, forced degradation studies have revealed other potential impurities that can arise under stress conditions.[1]

A Comparative Look at Key Paroxetine Impurities

For a meaningful benchmark, we will compare this compound against a curated list of significant Paroxetine impurities, selected based on their origin (process vs. degradation) and regulatory recognition.

Impurity NameCAS NumberMolecular FormulaOriginSignificance
This compound 201855-60-9C₁₉H₂₂FNOProcess-Related (Intermediate)Indicator of incomplete synthesis or inefficient purification.
Paroxetine Related Compound B USP Not specifiedNot specifiedProcess-Related/DegradationOfficial USP-recognized impurity.
Paroxetine Related Compound C USP Not specifiedC₁₉H₂₁ClFNO₃Process-Related/DegradationOfficial USP-recognized impurity.[3]
Paroxetine Related Compound E USP Not specifiedC₁₂H₁₅N·HClProcess-RelatedOfficial USP-recognized impurity.[3]
Paroxetine Related Compound F USP Not specifiedC₂₀H₂₂FNO₃Process-RelatedOfficial USP-recognized impurity, N-methylated Paroxetine.[3]
Paroxetine Related Compound G USP Not specifiedC₂₅H₂₄FNO₂·HClProcess-RelatedOfficial USP-recognized impurity.[3]
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol Not specifiedC₁₂H₁₆FNODegradation ProductIdentified in forced degradation studies, structurally similar to the target.[1]

Benchmarking Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone of analytical testing for Paroxetine and its impurities.[4][5] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has offered significant advantages in terms of speed and resolution.

A robust analytical method should be able to separate all potential impurities from the main Paroxetine peak and from each other, ensuring accurate quantification even at low levels. The choice of stationary phase, mobile phase composition (including pH and organic modifier), and gradient elution profile are critical parameters that must be optimized.

Workflow for Paroxetine Impurity Analysis

Paroxetine Impurity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection & Quantification cluster_Validation Method Validation (ICH Q2(R1)) Sample Paroxetine API or Formulation Dissolution Dissolution in a suitable diluent Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration HPLC_UHPLC HPLC/UHPLC System Filtration->HPLC_UHPLC UV_Detector UV Detector (e.g., 295 nm) HPLC_UHPLC->UV_Detector Column Reversed-Phase C18 Column Column->HPLC_UHPLC MobilePhase Gradient Elution of Aqueous/Organic Mobile Phase MobilePhase->HPLC_UHPLC Data_Acquisition Chromatogram Generation UV_Detector->Data_Acquisition Quantification Peak Integration & Impurity Calculation Data_Acquisition->Quantification Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness

Caption: A general workflow for the analysis of Paroxetine impurities.

Comparative Chromatographic Performance

Predicted Elution Order and Rationale:

Based on the principles of reversed-phase chromatography, where more polar compounds elute earlier, we can anticipate the following general elution order:

  • [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol: Being the most polar compound due to the free secondary amine and the hydroxyl group, and lacking the hydrophobic benzyl and benzodioxole moieties, this degradation product is expected to have the shortest retention time.

  • Paroxetine Related Compound E USP: This impurity is a smaller, more polar molecule compared to Paroxetine.[3]

  • Paroxetine Related Compound B USP: While the exact structure is not specified in the readily available USP information, its typical elution profile places it before Paroxetine.

  • Paroxetine: The active pharmaceutical ingredient.

  • Paroxetine Related Compound C USP: The chloro-substituted analogue of Paroxetine is expected to be slightly more hydrophobic and thus have a longer retention time.[3]

  • This compound: The presence of the benzyl group significantly increases the hydrophobicity compared to its un-benzylated counterpart, leading to a longer retention time.

  • Paroxetine Related Compound F USP (N-Methyl Paroxetine): The addition of a methyl group to the piperidine nitrogen slightly increases its hydrophobicity.[3]

  • Paroxetine Related Compound G USP: This impurity contains an additional phenyl ring, making it significantly more hydrophobic than Paroxetine and likely the last to elute.[3]

Table 2: Benchmarking Analytical Parameters of a Proposed UHPLC-UV Method

ParameterProposed MethodRationale
Instrumentation Ultra-High-Performance Liquid Chromatography (UHPLC)Offers superior resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.
Column C18, sub-2 µm particle size (e.g., 50 mm x 2.1 mm, 1.7 µm)Provides high efficiency and is a standard choice for reversed-phase separation of pharmaceutical compounds.
Mobile Phase A 20 mM Ammonium Bicarbonate, pH 10Alkaline pH can improve peak shape and resolution for basic compounds like Paroxetine and its impurities by suppressing the ionization of the piperidine nitrogen.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase BNecessary to elute a wide range of impurities with varying polarities within a reasonable timeframe.
Flow Rate ~0.5 mL/minTypical for UHPLC columns of these dimensions.
Column Temperature 40-60 °CElevated temperatures can improve peak efficiency and reduce viscosity, leading to better separations.
Detection UV at 295 nmA wavelength at which Paroxetine and many of its chromophoric impurities exhibit significant absorbance.
Limit of Detection (LOD) Expected to be in the range of 0.01-0.05% relative to the active ingredient.UHPLC systems typically offer high sensitivity, allowing for the detection of trace-level impurities.
Limit of Quantitation (LOQ) Expected to be in the range of 0.05-0.1% relative to the active ingredient.Essential for accurately quantifying impurities at levels stipulated by regulatory guidelines.

Experimental Protocol: A Benchmark Stability-Indicating UHPLC-UV Method

The following protocol is a representative stability-indicating method for the analysis of Paroxetine and its impurities, based on established principles and published methods.

Objective: To develop and validate a UHPLC-UV method for the simultaneous determination of Paroxetine and its key impurities, including this compound.

Materials:

  • Paroxetine Hydrochloride Reference Standard

  • Reference standards for all known impurities

  • Acetonitrile (HPLC grade)

  • Ammonium Bicarbonate (analytical grade)

  • Ammonium Hydroxide (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • System: UHPLC with UV detector

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 20 mM Ammonium Bicarbonate in water, pH adjusted to 10 with ammonium hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-4 min: 20% to 65% B

    • 4-4.1 min: 65% to 20% B

    • 4.1-5 min: 20% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 60 °C

  • Detection Wavelength: 295 nm

  • Injection Volume: 2 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Paroxetine Hydrochloride and each impurity in a suitable diluent (e.g., 50:50 methanol:water). From these, prepare a mixed standard solution containing Paroxetine at a working concentration (e.g., 0.2 mg/mL) and each impurity at a level relevant for quantification (e.g., 0.1% of the Paroxetine concentration).

  • Sample Preparation: Accurately weigh and dissolve the Paroxetine API or powdered tablets in the diluent to achieve the same concentration as the Paroxetine in the mixed standard solution. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Analysis: Inject the blank (diluent), the mixed standard solution, and the sample solution into the UHPLC system.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the percentage of each impurity in the sample using the peak areas and the known concentrations of the standards.

Rationale for Experimental Choices:

  • UHPLC: Chosen for its high resolving power and speed, which is critical for separating structurally similar impurities.

  • Sub-2 µm C18 Column: Offers high efficiency and is a versatile stationary phase for a wide range of analytes.

  • Alkaline Mobile Phase: Improves the peak shape of basic analytes like Paroxetine and its impurities.

  • Gradient Elution: Essential for resolving both early-eluting polar impurities and late-eluting non-polar impurities in a single run.

  • Elevated Column Temperature: Reduces mobile phase viscosity, allowing for higher flow rates and improved peak efficiency.

Method Validation Flowchart

Method Validation Flowchart Start Method Optimization Complete Specificity Specificity/ Selectivity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: A logical flow for validating an analytical method according to ICH guidelines.

Conclusion and Future Perspectives

The effective control of impurities in Paroxetine is a multifaceted challenge that requires a deep understanding of its synthesis and degradation pathways, as well as the implementation of robust analytical methodologies. This guide has benchmarked the process-related impurity, this compound, against other significant Paroxetine impurities.

The proposed UHPLC method provides a framework for the rapid and efficient separation of these compounds. The predicted elution order, based on the principles of chromatography and available data, offers a valuable starting point for method development and validation.

Future work in this area could focus on the use of advanced detection techniques, such as mass spectrometry (MS), to provide structural confirmation of known and unknown impurities. The development of a single, validated method that can simultaneously quantify all known process-related and degradation impurities of Paroxetine would be a significant contribution to the field of pharmaceutical analysis.

References

  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793–802.
  • United States Pharmacopeia and National Formulary (USP-NF). Paroxetine Hydrochloride Monograph.
  • SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. Available at: [Link]

  • LGC Standards. Paroxetine impurities: An overview. Available at: [Link]

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Waters Corporation. Available at: [Link]

  • Lakshmi, M. V., & Reddy, T. M. M. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Pharmaceutical Methods, 9(1), 45-49.
  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662.
  • Pharmaffiliates. Paroxetine and its Impurities. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical procedures for the validation of related substances in Paroxetine Active Pharmaceutical Ingredient (API). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth technical examination of method validation, underpinned by scientific principles and regulatory expectations. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as a baseline and compare it with an advanced Ultra-High-Performance Liquid Chromatography (UPLC) approach, providing the experimental data and rationale to guide your selection of the most suitable analytical strategy.

Introduction: The Criticality of Controlling Paroxetine Related Substances

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders. The purity of the Paroxetine API is paramount to its safety and efficacy. Related substances, which include impurities from the manufacturing process and degradation products, must be meticulously controlled to meet stringent regulatory standards.[1] The International Council for Harmonisation (ICH) provides a clear framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which in this case is the accurate quantification of these impurities.[2]

This guide will navigate the practical application of ICH Q2(R1) guidelines for the validation of a related substances method for Paroxetine API.[2] We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just what to do, but why.

The Foundation: Understanding Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For a related substances method, this means the procedure must be able to reliably detect and quantify impurities in the presence of a large excess of the API. The core validation characteristics as stipulated by ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[7][8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]

The following diagram illustrates the typical workflow for validating a related substances method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop Initial Method Opt Optimize Chromatographic Conditions Dev->Opt Spec Specificity / Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Routine Routine QC Testing Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for Analytical Method Validation.

A Tale of Two Techniques: HPLC vs. UPLC for Paroxetine Analysis

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis. However, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity. The key difference lies in the particle size of the stationary phase; UPLC columns utilize sub-2 µm particles, while conventional HPLC columns use particles in the 3-5 µm range. This smaller particle size in UPLC leads to higher efficiency but requires instrumentation capable of handling much higher backpressures.[12]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)
Column Particle Size 3 - 5 µm< 2 µm
Operating Pressure Lower (500 - 6,000 psi)Higher (up to 15,000 psi)
Analysis Speed Slower (Typical run time: 15-30 min)Faster (Typical run time: 1-10 min)
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower
Initial Cost LowerHigher

This guide will first detail a validated HPLC method and then compare its performance to a UPLC method for the analysis of Paroxetine related substances.

The Reference Method: A Validated HPLC Procedure for Paroxetine Related Substances

The following HPLC method is a robust and reliable procedure for the determination of related substances in Paroxetine API, synthesized from established pharmacopoeial methods and published literature.[13][14][15][16]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL of Paroxetine HCl in Diluent
Diluent Mobile Phase A : Mobile Phase B (80:20)
Validation Protocol and Experimental Data

Causality: To demonstrate the method's ability to separate Paroxetine from its potential degradation products, forced degradation studies are performed.[17] Stress conditions are applied to the Paroxetine API to induce degradation.[18] The resulting solutions are then analyzed to ensure that all degradation peaks are well-resolved from the main Paroxetine peak and from each other.

Experimental Protocol:

  • Prepare solutions of Paroxetine API (1.0 mg/mL) in the diluent.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples, along with an unstressed control sample, using the HPLC method.

  • Assess peak purity of the Paroxetine peak using a photodiode array (PDA) detector to confirm no co-eluting peaks.

Results: The method demonstrated good specificity. Significant degradation was observed under acidic and basic conditions, with minor degradation under oxidative stress.[19][20][21] All major degradation products were well-resolved from the Paroxetine peak with a resolution of >2.0. The peak purity of the Paroxetine peak in all stressed samples was found to be greater than 99.9%, indicating no co-elution.

Causality: This parameter verifies that the detector response is directly proportional to the concentration of the impurities over a defined range.[7][8] This is crucial for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of a known Paroxetine related substance (e.g., Paroxetine Related Compound A).

  • Perform serial dilutions to prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for that impurity (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%).

  • Inject each concentration in triplicate and plot a graph of peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

ParameterResultAcceptance Criteria
Linearity Range LOQ - 0.15%-
Correlation Coefficient (r²) > 0.999≥ 0.99[8]
Y-intercept Close to zero-

Causality: Accuracy demonstrates the closeness of the measured value to the true value. It is determined by spiking the API sample with known amounts of impurities and measuring the recovery.[9]

Experimental Protocol:

  • Prepare a sample of Paroxetine API at the test concentration (1.0 mg/mL).

  • Spike the sample with known Paroxetine related substances at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and analyze using the HPLC method.

  • Calculate the percentage recovery for each impurity at each level.

Results:

Spiking LevelMean Recovery (%)Acceptance Criteria
50%98.5%80.0% - 120.0%[9][22]
100%101.2%80.0% - 120.0%[9][22]
150%99.8%80.0% - 120.0%[9][22]

Causality: Precision assesses the degree of scatter between a series of measurements. Repeatability (intra-assay precision) evaluates precision over a short interval with the same analyst and instrument, while intermediate precision assesses variations within the same laboratory (different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of Paroxetine API spiked with known related substances at the 100% specification level.

    • Analyze the samples and calculate the Relative Standard Deviation (%RSD) for the peak areas of each impurity.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.

    • Calculate the %RSD for the combined results from both sets of experiments.

Results:

Precision Type%RSD for Impurity AAcceptance Criteria
Repeatability 0.8%≤ 10.0%[23]
Intermediate Precision 1.5%≤ 15.0%

Causality: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for determining the sensitivity of the method.

Experimental Protocol:

  • Based on the signal-to-noise ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

Results:

ParameterResult
LOD 0.01% of the test concentration
LOQ 0.03% of the test concentration

Causality: Robustness testing evaluates the method's reliability during normal usage by deliberately introducing small variations in the method parameters.[10][11][24]

Experimental Protocol:

  • Prepare a system suitability solution containing Paroxetine and known related substances.

  • Analyze the solution while making small, deliberate changes to the following parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Results: The method was found to be robust, with no significant impact on the resolution between critical peak pairs or other system suitability parameters when minor changes were made to the chromatographic conditions.

The Alternative: A High-Throughput UPLC Method

To enhance analytical throughput and sensitivity, a UPLC method was developed and validated.

UPLC Chromatographic Conditions
ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
5
6
6.1
8
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 295 nm
Injection Volume 2 µL
Sample Concentration 0.2 mg/mL of Paroxetine HCl in Diluent
Diluent Water : Acetonitrile (80:20)

Performance Comparison: HPLC vs. UPLC

The following table provides a direct comparison of the performance of the reference HPLC method and the alternative UPLC method.

Performance MetricHPLC MethodUPLC MethodRationale for Difference
Run Time 45 minutes8 minutesSmaller column dimensions and higher optimal linear velocity of UPLC.
Resolution (Critical Pair) 2.53.1Higher efficiency of the sub-2 µm particles in the UPLC column.
Sensitivity (LOQ) 0.03%0.01%Sharper peaks and lower baseline noise in UPLC lead to a better signal-to-noise ratio.
Solvent Consumption per run ~45 mL~4 mLLower flow rate and shorter run time of the UPLC method.
Backpressure ~1500 psi~9000 psiSmaller particle size in the UPLC column creates higher resistance to flow.

The following diagram illustrates the decision-making process for selecting between HPLC and UPLC.

G Start Need to Analyze Paroxetine Related Substances HighThroughput Is High Throughput a Priority? Start->HighThroughput HighSensitivity Is Ultra-High Sensitivity Required? HighThroughput->HighSensitivity Yes Budget What is the Equipment Budget? HighThroughput->Budget No HighSensitivity->Budget No UPLC Select UPLC Method HighSensitivity->UPLC Yes Budget->UPLC High HPLC Select HPLC Method Budget->HPLC Standard

Caption: Decision tree for HPLC vs. UPLC selection.

Conclusion: Selecting the Optimal Analytical Procedure

Both the presented HPLC and UPLC methods are demonstrated to be valid and suitable for the determination of related substances in Paroxetine API. The choice between the two will depend on the specific needs of the laboratory.

The HPLC method is a robust, reliable, and cost-effective solution that meets all regulatory requirements. It is an excellent choice for laboratories with existing HPLC instrumentation and where high throughput is not the primary driver.

The UPLC method offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[12] For high-throughput quality control laboratories and for the analysis of trace-level impurities, the UPLC method is a superior choice, justifying the higher initial investment in instrumentation.

Ultimately, the in-depth understanding of the validation principles and the practical application of these methods, as detailed in this guide, will empower researchers and drug development professionals to make informed decisions and ensure the quality and safety of Paroxetine API.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Altabrisa Group. (2025-09-22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • LCGC International. Robustness Tests. [Link]

  • AAPS. (2022-10-21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • American Pharmaceutical Review. (2015-05-27). Method Robustness Considerations for Successful Product Commercialization. [Link]

  • Therapeutic Goods Administration. (2018). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Waters. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]

  • PharmaGuru. (2025-05-02). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Abraham Entertainment. (2025-10-22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResearchGate. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Bentham Science Publishers. (2014-02-01). s Robustness Testing in HPLC Analysis of Clarithromycin, Norfloxacin, Doxycycline, Tinidazole and Omeprazole in Pharmaceutical Dosage forms Using Experimental Design. [Link]

  • LCGC International. (2020-11-01). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • NIH. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • bepls. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. [Link]

  • PharmaGuru. (2025-05-02). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Calculation. (2023-07-07). Range and Linearity Test for Analytical Method Validation. [Link]

  • JOCPR. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • SciELO. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]

  • Slideshare. (2014). Related Substances-Method Validation-PPT_slide. [Link]

  • ijrti. (2020). RESEARCH ARTICLE RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

  • MDPI. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]

  • GMP SOP. (2018). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. [Link]

  • LinkedIn. (2025-12-05). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • ResearchGate. (2025-08-06). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]

  • LGC. Paroxetine impurities: An overview. [Link]

  • NIH. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. [Link]

  • Longdom Publishing. (2016). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP-NF. Paroxetine Hydrochloride. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • EDQM. (2012-05-02). PAROXETINE HYDROCHLORIDE HEMIHYDRATE Paroxetini hydrochloridum hemihydricum. [Link]

  • Acta Scientific. (2020-06-30). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. [Link]

  • ACS Publications. (2014-07-02). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. [Link]

  • Geneesmiddeleninformatiebank. (2013). Paroxetin "HEXAL. [Link]

  • Pharma Works. (2022-11-30). Forced Degradation – A Review. [Link]

  • ResearchGate. (2014). Chromatograms representing: a LOQ for (−)- and (+)-paroxetine enantiomers and b (−). [Link]

  • PMC - NIH. (2025-01-02). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. [Link]

  • PubMed. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling (1-Benzyl-4-fluoropiperidin-3-YL)methanol

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of this compound (CAS No. 1356338-80-1). As a fluorinated piperidine derivative, this compound requires careful management due to its potential hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations, from initial handling to final disposal.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methanol hydrochloride, and the parent compound, piperidine, allow for a robust hazard evaluation.

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

  • Toxicity: The parent compound, piperidine, is toxic upon skin contact or inhalation and can cause severe skin burns.[2][3]

  • Flammability: Piperidine is a flammable liquid, suggesting that derivatives should be kept away from ignition sources.[2][4][5]

Given these potential hazards, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

Before selecting PPE, proper engineering controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[4][6] This is the most critical step in preventing inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential vapors.[7][8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the last line of defense and must be selected based on the specific tasks being performed. The following recommendations provide a baseline for handling this compound.

Eye and Face Protection

Protecting the eyes from splashes and airborne particles is critical.

  • Minimum Requirement: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[3][8]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[2][9]

Hand Protection

Skin contact is a primary route of exposure. The selection of appropriate gloves is crucial and depends on the duration of the task.

  • For Short-Term Splash Protection: High-quality nitrile gloves (minimum 5-mil thickness) can provide adequate protection for brief tasks like weighing or preparing solutions.[10] However, it's important to note that nitrile has poor resistance to some halogenated and aromatic hydrocarbons.[10][11] If contact occurs, gloves must be removed and replaced immediately.[10]

  • For Extended Handling or Immersion: For longer procedures or when direct contact is likely, more robust gloves are necessary. Butyl or neoprene gloves offer superior protection against a wider range of chemicals, including many piperidine derivatives.[3][12]

  • Double-Gloving: For handling highly concentrated solutions or particularly hazardous operations, wearing two pairs of gloves (double-gloving) is a recommended best practice to provide an additional layer of safety.[9]

Glove Selection Guide

Glove Material Resistance to Aromatic Amines Resistance to Halogenated Compounds Recommended Use Case
Nitrile Good Poor to Fair[10][11] Short-term splash protection, small quantities.
Neoprene Good Good[12] Extended handling, moderate-scale reactions.

| Butyl Rubber | Excellent[12] | Poor[12] | Recommended for handling piperidine and its derivatives.[3] |

Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5]

Skin and Body Protection

A barrier between your body and the chemical is essential.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.[3][9]

  • Clothing: Long pants and fully enclosed, closed-toe shoes are required to protect the skin on the lower body and feet.[3]

  • Chemical Apron: For operations involving larger quantities (e.g., >100 mL) or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]

Respiratory Protection

While engineering controls are primary, respiratory protection may be necessary in certain situations.

  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases, type ABEK) should be used by trained personnel during cleanup.[5] Always consult your institution's safety officer for specific respirator program requirements.

The following diagram illustrates the decision-making process for PPE selection.

Caption: PPE selection workflow for handling the target compound.

Operational Plans: Handling and Spill Management

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all engineering controls are active and all required PPE is correctly worn.

  • Weighing: Conduct weighing of the solid compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Transfer: Use appropriate tools (spatulas, powder funnels) to transfer the solid. For solutions, use glassware that minimizes the risk of splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[5][7]

  • Decontamination: Clean any contaminated surfaces and equipment according to your laboratory's standard operating procedures.

Spill Management Protocol
  • Minor Spills (inside a fume hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4][13]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[8][13]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.[8]

    • Contact your institution's emergency response team or safety officer immediately.[13]

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel wearing appropriate respiratory protection and chemical-resistant clothing.

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste .[6][14]

Waste Segregation and Disposal Workflow

The proper segregation of chemical waste is critical for safety and cost-effective disposal.[15]

Disposal_Workflow WasteGen Waste Generation (Contaminated solids, liquids, PPE) IsHalogenated Is the waste halogenated? (Contains F, Cl, Br, I) WasteGen->IsHalogenated HalogenatedContainer Place in designated 'HALOGENATED ORGANIC WASTE' container IsHalogenated->HalogenatedContainer  Yes NonHalogenatedContainer Place in designated 'NON-HALOGENATED ORGANIC WASTE' container IsHalogenated->NonHalogenatedContainer No   LabelWaste Ensure container is clearly labeled with all chemical constituents and 'Hazardous Waste' HalogenatedContainer->LabelWaste NonHalogenatedContainer->LabelWaste StoreWaste Store container in a designated Satellite Accumulation Area (SAA) with secondary containment LabelWaste->StoreWaste DisposalRequest Request waste collection from Environmental Health & Safety (EHRS) StoreWaste->DisposalRequest

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.